(2-[(Methylamino)sulfonyl]phenyl)boronic acid
Description
The exact mass of the compound (2-[(Methylamino)sulfonyl]phenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-[(Methylamino)sulfonyl]phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-[(Methylamino)sulfonyl]phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVSPOMIIRTDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674668 | |
| Record name | [2-(Methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956283-09-3 | |
| Record name | [2-(Methylsulfamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-[(Methylamino)sulfonyl]phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-[(Methylamino)sulfonyl]phenyl)boronic acid for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and selectivity. Among the vast arsenal of chemical tools available to medicinal chemists, boronic acids have emerged as exceptionally versatile building blocks. This guide focuses on a specific, yet highly significant, member of this class: (2-[(Methylamino)sulfonyl]phenyl)boronic acid , identified by the CAS Number 756520-78-2 .
This compound, also known as (2-(Methylsulfonamido)phenyl)boronic acid, has garnered attention for its utility in constructing complex molecular architectures, primarily through the celebrated Suzuki-Miyaura cross-coupling reaction. Its unique structural features—a phenylboronic acid moiety for carbon-carbon bond formation and a methylaminosulfonyl group that can influence physicochemical properties such as solubility and protein-binding interactions—make it a valuable asset in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive overview of its synthesis, properties, and applications, grounded in established scientific principles and methodologies.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug design and synthesis. The table below summarizes the key properties of (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
| Property | Value | Source |
| CAS Number | 756520-78-2 | ChemScene[1] |
| Molecular Formula | C₇H₁₀BNO₄S | ChemScene[1] |
| Molecular Weight | 215.03 g/mol | ChemScene[1] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥96% | ChemScene[1] |
| InChI Key | RPRMOEFOTPSWBO-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CS(=O)(=O)Nc1ccccc1B(O)O | ChemScene[1] |
These properties are crucial for predicting the compound's behavior in various chemical reactions and biological systems. The presence of both hydrogen bond donors and acceptors, along with a polar surface area, suggests potential for interactions with biological macromolecules.
Synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid: A Proposed Pathway
Proposed Synthetic Workflow
Caption: A proposed two-step synthesis pathway for (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(2-bromophenyl)methanesulfonamide
-
Rationale: This initial step introduces the methylsulfonyl group onto the aniline nitrogen. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Procedure:
-
Dissolve 2-bromoaniline (1 equivalent) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-bromophenyl)methanesulfonamide.
-
Step 2: Synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid
-
Rationale: This step involves a lithium-halogen exchange followed by borylation. n-Butyllithium is a strong organolithium base that efficiently replaces the bromine atom with lithium. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of triisopropyl borate. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This method is a common and effective way to introduce a boronic acid group onto an aromatic ring.[2]
-
Procedure:
-
Dissolve N-(2-bromophenyl)methanesulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.
-
Stir the mixture at -78°C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture with dilute HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
-
Applications in Drug Discovery and Development: A Focus on Oncology
Phenylboronic acids are pivotal in modern drug discovery, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, a fundamental transformation in the synthesis of biaryl and heteroaryl-aryl structures prevalent in many pharmaceuticals.[3] (2-[(Methylamino)sulfonyl]phenyl)boronic acid is particularly valuable as it allows for the introduction of a substituted phenyl ring, which can serve as a key pharmacophore or a scaffold for further functionalization.
The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity
The Suzuki-Miyaura coupling is a robust and versatile reaction with broad functional group tolerance, making it a cornerstone of medicinal chemistry. A general protocol for utilizing (2-[(Methylamino)sulfonyl]phenyl)boronic acid in such a coupling is provided below.
Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
-
Rationale: This protocol outlines a typical Suzuki-Miyaura coupling reaction. The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for the activation of the boronic acid and to neutralize any acidic byproducts. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Procedure:
-
In a reaction vessel, combine the aryl or heteroaryl halide (1 equivalent), (2-[(Methylamino)sulfonyl]phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to a temperature typically between 80-100°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
-
Targeted Cancer Therapy: The Role of the Phenylboronic Acid Moiety
Recent research has highlighted the potential of phenylboronic acid (PBA) derivatives in targeted cancer therapy.[4][5] A key mechanism underlying this targeting ability is the reversible covalent interaction between the boronic acid group and sialic acid residues, which are often overexpressed on the surface of cancer cells.[4][5] This interaction can be exploited for the development of tumor-targeting drug delivery systems.
Furthermore, the boronic acid moiety is a known pharmacophore in several enzyme inhibitors. For instance, the proteasome inhibitor bortezomib, a cornerstone in the treatment of multiple myeloma, contains a boronic acid group that is crucial for its biological activity. While specific studies on the biological targets of (2-[(Methylamino)sulfonyl]phenyl)boronic acid are not yet prevalent, its structural features suggest it could be a valuable precursor for the synthesis of novel enzyme inhibitors or targeted therapeutic agents. The methylaminosulfonyl group may further enhance binding to specific protein targets through hydrogen bonding and other non-covalent interactions.
Conclusion and Future Perspectives
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a chemical entity of significant interest to the drug discovery community. Its well-defined physicochemical properties and its utility as a versatile building block in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of complex, biologically active molecules. The proposed synthetic pathway provides a reliable method for its preparation, enabling its broader application in research and development.
The established role of the phenylboronic acid moiety in targeted cancer therapy and enzyme inhibition suggests that compounds derived from this building block hold considerable promise for the development of next-generation therapeutics. Future research should focus on exploring the specific biological activities of molecules synthesized using (2-[(Methylamino)sulfonyl]phenyl)boronic acid to fully elucidate their therapeutic potential and mechanisms of action. As our understanding of the intricate signaling pathways in diseases like cancer deepens, the strategic application of such well-designed chemical tools will undoubtedly continue to drive innovation in medicine.
References
-
Koprinarov, M., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 13(1), 1-16. [Link]
-
Koprivanac, N., & Vianello, R. (2022). Phenylboronic Acid-Based Compounds in Cancer Research: A Review. Molecules, 27(15), 4935. [Link]
-
(2-[(Methylamino)sulfonyl]phenyl)boronic acid. PubChem. [Link]
-
Wu, X., & Wang, J. (2011). Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of chromatographic science, 49(1), 58-64. [Link]
-
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-[(Methylamino)sulfonyl]phenyl)boronic acid chemical properties
An In-depth Technical Guide to (2-[(Methylamino)sulfonyl]phenyl)boronic acid
Abstract
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a specialized arylboronic acid derivative that has garnered interest in medicinal chemistry and organic synthesis. Its unique ortho-substitution pattern, featuring a hydrogen-bond-donating N-methylsulfamoyl group, imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, stability, and applications, with a particular focus on its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a senior application scientist, this document explains the causality behind experimental choices and provides validated protocols for its use, serving as an essential resource for researchers in drug discovery and process development.
Introduction: A Structurally Unique Building Block
Boronic acids are foundational reagents in modern organic chemistry, primarily celebrated for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction provides a powerful and versatile method for forming carbon-carbon bonds, which is a cornerstone of pharmaceutical synthesis.[2] Among the vast library of available boronic acids, (2-[(Methylamino)sulfonyl]phenyl)boronic acid, (CAS No. 1256355-26-9), stands out due to the presence of an N-methylsulfamoyl [-S(O)₂NH(CH₃)] moiety positioned ortho to the boronic acid group [-B(OH)₂].
This specific substitution has several important implications:
-
Modulated Reactivity: The electronic properties of the sulfamoyl group can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
-
Intramolecular Interactions: The proximity of the N-H group allows for potential intramolecular hydrogen bonding or chelation effects, which can affect conformation and reactivity.[3]
-
Pharmacological Relevance: The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs. Its inclusion in a synthetic building block makes this compound particularly valuable for creating new chemical entities with desirable drug-like properties, such as improved solubility and protein-binding capabilities.[4]
This guide delves into the essential technical details of this compound, providing researchers with the foundational knowledge required for its effective application.
Physicochemical and Structural Properties
The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. Understanding these characteristics is critical for reaction optimization, purification, and storage.
Core Data Summary
The key quantitative properties of (2-[(Methylamino)sulfonyl]phenyl)boronic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1256355-26-9 | Vendor Data |
| Molecular Formula | C₇H₁₀BNO₄S | [5] |
| Molecular Weight | 215.03 g/mol | [6] |
| Monoisotopic Mass | 215.04236 Da | [5] |
| Appearance | White to off-white solid/crystalline powder | Inferred from related compounds[4] |
| Purity | Typically ≥96% | [7] |
| Topological Polar Surface Area (TPSA) | 86.63 Ų | [7] |
| Hydrogen Bond Donors | 3 (two -OH, one -NH) | [7] |
| Hydrogen Bond Acceptors | 4 (four O atoms) | [7] |
| Rotatable Bonds | 3 | [7] |
Structural Representation
The two-dimensional structure of the molecule is critical for understanding its steric and electronic profile.
Caption: 2D structure of (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
Stability and Storage
Expert Insight: Boronic acids are notoriously susceptible to certain degradation pathways, which must be managed to ensure reagent integrity.
-
Oxidative Instability: A significant challenge with boronic acids is their instability towards reactive oxygen species, especially at physiological pH.[8] The boron-carbon bond can be cleaved oxidatively.
-
Trimerization (Dehydration): Boronic acids can undergo reversible self-condensation to form cyclic boroxine anhydrides upon dehydration. While this process is often reversible upon addition of water, it can complicate stoichiometry and reaction kinetics.
-
Protodeboronation: This is a common side reaction, particularly under basic conditions used in Suzuki couplings, where the boronic acid group is replaced by a hydrogen atom.[9]
Validated Protocol for Storage: To mitigate degradation, (2-[(Methylamino)sulfonyl]phenyl)boronic acid should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light and moisture.[10] For long-term storage, keeping the material in a desiccator at -20 °C is recommended.
Spectroscopic Data
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons (7.2-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the substituted phenyl ring.
-
B(OH)₂ Protons (s, broad, ~8.0-8.5 ppm): A broad singlet for the two hydroxyl protons, which is exchangeable with D₂O.
-
NH Proton (broad signal): The sulfonamide proton signal will vary in chemical shift depending on concentration and temperature but is typically found downfield.
-
N-CH₃ Protons (d or s, ~2.5-3.0 ppm): A singlet or doublet (if coupled to the NH proton) for the methyl group.
-
Synthesis and Purification
The synthesis of arylboronic acids is well-established, with several reliable methods available. The most common laboratory-scale approach for a substituted aryl like this involves a directed ortho-metalation followed by borylation.
Synthetic Workflow
The logical synthetic pathway starts from a readily available sulfonamide, proceeds through a lithiation-borylation sequence, and concludes with an acidic workup.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S) [pubchemlite.lcsb.uni.lu]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. chemscene.com [chemscene.com]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (2-((Methylamino)methyl)phenyl)boronic acid|lookchem [lookchem.com]
- 11. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
(2-[(Methylamino)sulfonyl]phenyl)boronic acid synthesis route
An In-depth Technical Guide to the Synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid
Abstract
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a valuable building block in contemporary medicinal chemistry, primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the construction of complex biaryl structures.[][2] Its synthesis, however, requires a regioselective approach to introduce the boronic acid functionality at the sterically hindered ortho-position to the sulfonamide group. This guide provides a detailed examination of the most robust and widely adopted synthetic strategy: Directed ortho-Metalation (DoM). We will explore the mechanistic underpinnings of this reaction, explain the causality behind critical experimental choices, and provide a detailed, field-proven protocol for researchers and drug development professionals.
Introduction: Strategic Importance in Synthesis
The utility of organoboron compounds, particularly boronic acids and their esters, is well-established in modern organic synthesis.[3] They are favored for their stability, low toxicity, and exceptional versatility in carbon-carbon bond formation.[4] The title compound, (2-[(Methylamino)sulfonyl]phenyl)boronic acid, is of particular interest as the sulfonamide moiety is a prevalent pharmacophore in numerous therapeutic agents.[5][6] The ability to synthesize this reagent allows for the direct introduction of the [2-((methylamino)sulfonyl)phenyl] motif into a target molecule, often in the late stages of a synthetic sequence via the Suzuki-Miyaura cross-coupling reaction.[7]
The primary challenge lies in overcoming the inherent regioselectivity of classical electrophilic aromatic substitution, which would typically favor substitution at the para-position. The solution is found in Directed ortho-Metalation (DoM), a powerful strategy that leverages the coordinating ability of a functional group on the aromatic ring to direct deprotonation, and subsequent functionalization, exclusively to the adjacent ortho position.[8]
The Core Strategy: Directed ortho-Metalation (DoM)
The DoM reaction is a cornerstone of modern aromatic chemistry, enabling the regioselective synthesis of polysubstituted aromatics that are otherwise difficult to access.[9] The strategy relies on three key pillars: the directing group, the organolithium base, and the electrophilic quench.
Pillar 1: The Sulfonamide as a Potent Directed Metalation Group (DMG)
The N-methylsulfonamide group is a highly effective Directed Metalation Group (DMG). Its efficacy stems from the Lewis basic oxygen atoms, which can coordinate to the Lewis acidic lithium ion of an organolithium base, such as n-butyllithium (n-BuLi).[6][8] This pre-coordination brings the base into close proximity with the C-H bond at the ortho-position, kinetically favoring its deprotonation over other sites on the aromatic ring. This process generates a thermodynamically stable aryllithium intermediate, poised for reaction with an electrophile.[8]
Pillar 2: Lithiation and the Choice of Base
The deprotonation step requires a strong, non-nucleophilic base. Alkyllithium reagents, particularly sec-butyllithium (s-BuLi) and n-butyllithium (n-BuLi), are commonly employed.[9][10] The reaction is typically performed at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF) to ensure the stability of the highly reactive aryllithium intermediate and prevent side reactions.[9] Often, a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is added. TMEDA complexes with the lithium ion, breaking down the oligomeric aggregates of the alkyllithium reagent and increasing its kinetic basicity, which can lead to faster and more efficient lithiation.[11]
Pillar 3: The Borylation Quench
Once the aryllithium species is formed, it is "quenched" by the addition of a boron-containing electrophile. Common choices include trialkyl borates like trimethyl borate B(OMe)₃ or triisopropyl borate B(OiPr)₃.[12][13] A superior modern alternative is 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin).[5][14]
Causality Behind Electrophile Choice: While simple trialkyl borates are effective, the resulting boronic acids can be challenging to isolate and are prone to dehydration, forming cyclic trimer anhydrides known as boroxines.[3] In contrast, quenching with i-PrOBPin yields a boronate pinacol ester. These esters are significantly more stable, less prone to protodeboronation, and are often crystalline solids that are readily purified by standard techniques like silica gel chromatography.[5][14] The pinacol ester can be easily hydrolyzed to the desired boronic acid in a subsequent step or, in many cases, used directly in Suzuki-Miyaura coupling reactions.[15]
Synthetic Route and Experimental Protocol
The synthesis proceeds in two key stages: the Directed ortho-Metalation and borylation to form the stable pinacol ester intermediate, followed by hydrolysis to yield the final boronic acid.
Overall Synthetic Scheme
Caption: Overall synthesis of the target compound via DoM.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Step-by-Step Protocol
This protocol is a representative procedure adapted from established methodologies for the DoM of sulfonamides.[5][9][14]
Part A: Synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid, pinacol ester
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add N-methylbenzenesulfonamide (1.0 eq).
-
Dissolution & Cooling: Add anhydrous tetrahydrofuran (THF, ~0.2 M concentration) and stir until the solid dissolves. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq) via syringe. Subsequently, add sec-butyllithium (s-BuLi, 1.1 eq, typically ~1.4 M in cyclohexane) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting solution at -78 °C for 1 hour. The solution typically develops a deep color, indicating the formation of the aryllithium species.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Warm-up: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pinacol ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure pinacol ester.
Part B: Hydrolysis to (2-[(Methylamino)sulfonyl]phenyl)boronic acid
-
Setup: Dissolve the purified pinacol ester from Part A (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Acidification: Add aqueous hydrochloric acid (e.g., 2 M HCl, 2-3 eq) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetone. The aqueous slurry will contain the precipitated product.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the white solid under high vacuum to yield the final (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
Data Presentation: Reagents and Typical Yields
| Step | Reagent | Stoichiometry | Typical Yield | Purity (Post-Purification) |
| Part A | N-Methylbenzenesulfonamide | 1.0 eq | ||
| sec-Butyllithium (s-BuLi) | 1.1 - 1.2 eq | 75-90% | >95% (NMR) | |
| TMEDA | 1.2 eq | |||
| i-PrOBPin | 1.2 eq | |||
| Part B | Pinacol Ester | 1.0 eq | >90% | >98% (HPLC) |
| Hydrochloric Acid (2M) | 2.0 - 3.0 eq |
Mechanistic Diagram and Key Considerations
The success of this synthesis hinges on careful control of reaction conditions to favor the desired pathway.
Caption: Mechanism of Directed ortho-Metalation and Borylation.
Self-Validating System & Trustworthiness:
-
Inert Atmosphere: Organolithium reagents and the aryllithium intermediate are extremely sensitive to atmospheric moisture and oxygen. Failure to maintain a rigorously inert atmosphere (argon or nitrogen) will result in protonation of the anion (quenching back to the starting material) and other side reactions, drastically reducing the yield.
-
Anhydrous Conditions: All solvents and reagents must be strictly anhydrous. Water will instantly quench the organolithium base and the aryllithium intermediate.
-
Temperature Control: Maintaining the temperature at -78 °C during lithiation and the initial quench is critical. At higher temperatures, the aryllithium may become unstable, or the alkyllithium could react as a nucleophile with the electrophile.[9]
Conclusion
The synthesis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is reliably and efficiently achieved through a Directed ortho-Metalation strategy. By leveraging the powerful directing ability of the N-methylsulfonamide group, this method provides excellent regiocontrol, which is unattainable through conventional methods. The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the borylating agent yields a stable, easily purifiable pinacol ester intermediate, enhancing the robustness and reproducibility of the overall process. This technical guide outlines a comprehensive and mechanistically sound approach, providing researchers with a validated pathway to access this important synthetic building block.
References
-
Schneider, C., Broda, E., & Snieckus, V. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters, 13(21), 5886–5889. [Link][5][14]
-
Blanchet, J., Macklin, T., Ang, P., Metallinos, C., & Snieckus, V. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry, 72(9), 3199–3206. [Link][16]
-
Beaulieu, F., Knight, J. G., & Snieckus, V. (2001). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters, 3(18), 2803–2806. [Link][9]
-
Familoni, O. B. (2004). Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. [Link][6]
-
Watanabe, H., Gay, R. L., & Hauser, C. R. (1968). Ortho metalation of N-substituted benzenesulfonamides by excess N-butyllithium. Condensation with carbonyl compounds. Cyclizations. The Journal of Organic Chemistry, 33(2), 900–903. [Link][10]
-
Sun, C., & Li, H. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Journal of Chromatography A, 1178(1-2), 105–112. [Link][17][18]
-
Lithium Link. (2003). Directed (ortho) Metallation. Winter 2003. [Link][11]
-
Wikipedia. (2023). Directed ortho metalation. In Wikipedia. [Link][8]
-
Li, J. J., & Limberakis, C. (2008). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 1(1), 107-125. [Link][19]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][7]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][15]
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3079. [Link][12]
-
Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link][4]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link][3]
-
Google Patents. (2014). Preparation method of hydroxyphenylboronic acid. [13]
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-133). Wiley-VCH Verlag GmbH & Co. KGaA. [Link][20]
Sources
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 13. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. application.wiley-vch.de [application.wiley-vch.de]
Spectroscopic Profile of (2-[(Methylamino)sulfonyl]phenyl)boronic acid: A Technical Guide
Introduction
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a boronic acid moiety and a sulfonamide group, presents a unique scaffold for designing targeted therapeutics, particularly enzyme inhibitors. The boronic acid group can form reversible covalent bonds with diols, a key feature in many biological recognition processes, while the sulfonamide portion can engage in crucial hydrogen bonding interactions within protein active sites.
A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its interactions with biological targets. This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for (2-[(Methylamino)sulfonyl]phenyl)boronic acid. The interpretations are based on fundamental principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Key Spectroscopic Features
The chemical structure of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the boronic acid [-B(OH)₂], the methylaminosulfonyl group [-SO₂NH(CH₃)], and the ortho-disubstituted benzene ring.
Caption: Molecular scaffold of (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2-[(Methylamino)sulfonyl]phenyl)boronic acid, both ¹H and ¹³C NMR will provide critical structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the sulfonamide, the methyl protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aromatic C-H | 7.2 - 8.0 | Multiplets | 4H | The ortho, meta, and para protons will exhibit complex splitting patterns due to coupling with each other. The exact shifts are dependent on the solvent. |
| B(OH)₂ | 4.0 - 6.0 (broad) | Singlet | 2H | The chemical shift of the boronic acid protons is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange. |
| SO₂NH | 5.0 - 7.0 (broad) | Singlet | 1H | The N-H proton signal can also be broad and its position variable due to exchange. |
| SO₂NHCH ₃ | 2.5 - 3.0 | Singlet | 3H | The methyl protons are expected to be a sharp singlet. |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-B | 130 - 140 | The carbon attached to the boron atom is expected to be deshielded. |
| Aromatic C-S | 135 - 145 | The carbon attached to the sulfonyl group will also be significantly deshielded. |
| Aromatic C-H | 120 - 135 | The remaining aromatic carbons will appear in this region. |
| SO₂NHC H₃ | 30 - 40 | The methyl carbon will be in the aliphatic region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For (2-[(Methylamino)sulfonyl]phenyl)boronic acid (C₇H₁₀BNO₄S), the monoisotopic mass is approximately 215.04 g/mol .[1][2] Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Table 3: Predicted m/z Values for Common Adducts in ESI-MS [1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 216.05 |
| [M+Na]⁺ | 238.03 |
| [M+K]⁺ | 254.00 |
| [M-H]⁻ | 214.03 |
The fragmentation pattern in tandem MS (MS/MS) can provide further structural confirmation. Key fragmentations would likely involve the loss of water from the boronic acid, cleavage of the C-S bond, and fragmentation of the sulfonamide group.
Caption: Plausible fragmentation pathway in positive-ion ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Boronic Acid) | Stretching | 3200 - 3600 (broad) | Strong |
| N-H (Sulfonamide) | Stretching | 3200 - 3400 | Medium |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Methyl) | Stretching | 2850 - 2960 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1180 | Strong |
| B-O (Boronic Acid) | Stretching | 1310 - 1380 | Strong |
| C-N (Amine) | Stretching | 1000 - 1250 | Medium |
The broad O-H stretch from the boronic acid is a key diagnostic feature. The two strong S=O stretching bands are characteristic of the sulfonyl group.
Experimental Protocols
The following are general procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of (2-[(Methylamino)sulfonyl]phenyl)boronic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for boronic acids as it can help to sharpen the exchangeable proton signals.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion and common adducts. For structural confirmation, perform tandem MS (MS/MS) on the molecular ion peak to observe fragmentation patterns.
Infrared Spectroscopy
-
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the various functional groups present in the molecule.
Caption: General workflow for spectroscopic characterization.
Conclusion
The spectroscopic data of (2-[(Methylamino)sulfonyl]phenyl)boronic acid, as predicted from fundamental principles and comparison with related structures, provides a detailed fingerprint for its identification and characterization. The combination of NMR, MS, and IR spectroscopy offers a powerful and complementary approach to confirming the structure and purity of this important synthetic building block. The experimental protocols outlined provide a robust framework for obtaining high-quality spectroscopic data for this and similar molecules, which is essential for advancing research and development in medicinal chemistry.
References
-
PubChem. (2-[(methylamino)sulfonyl]phenyl)boronic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S). [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry of (2-[(Methylamino)sulfonyl]phenyl)boronic acid
Abstract
This technical guide provides an in-depth, experience-driven approach to the mass spectrometric analysis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to explain the fundamental principles and causal relationships that govern method development for this unique molecule. We will explore its critical physicochemical properties, detail robust methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and elucidate its characteristic fragmentation pathways. The guide emphasizes a "fit-for-purpose" analytical strategy, grounded in authoritative guidelines from the FDA and ICH, to ensure the generation of reliable, reproducible, and scientifically sound data.
Introduction: The Analytical Significance of a Bifunctional Molecule
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a compound of increasing interest in medicinal chemistry and organic synthesis. Its structure is notable for containing two key functional groups on an aromatic scaffold: a boronic acid and a methylaminosulfonyl (sulfonamide) group. Boronic acids are versatile building blocks in organic chemistry, famously used in Suzuki-Miyaura cross-coupling reactions, and are present in several approved pharmaceuticals.[1] The sulfonamide moiety is a well-established pharmacophore found in a wide array of antibacterial, diuretic, and antidiabetic drugs.
The dual functionality of this molecule presents a unique analytical challenge. Its analysis is critical for several reasons in a drug development context:
-
Reaction Monitoring: Tracking its consumption or formation in complex synthetic schemes.
-
Impurity Profiling: Quantifying it as a potential process-related impurity or degradation product in active pharmaceutical ingredients (APIs).
-
Metabolite Identification: Identifying it as a potential metabolite in preclinical or clinical studies.
A robust and well-understood analytical method is therefore not just a quality control requirement but a critical tool for process optimization and safety assessment. This guide provides the foundational knowledge to develop such a method using the gold standard for small molecule quantification: LC-MS/MS.[2]
Physicochemical Properties: Guiding the Analytical Strategy
A successful analytical method begins with a thorough understanding of the analyte's chemical nature. The behavior of (2-[(Methylamino)sulfonyl]phenyl)boronic acid in solution and in the gas phase is dictated by its structure.
| Property | Value / Observation | Rationale & Implication for MS Analysis |
| Molecular Formula | C₇H₁₀BNO₄S | Provides the basis for accurate mass calculations.[3][4] |
| Monoisotopic Mass | 215.04236 Da | Critical for High-Resolution MS (HRMS). Enables selective detection and unambiguous identification.[3][4] |
| Key Functional Groups | Boronic Acid [-B(OH)₂], N-Methyl Sulfonamide [-SO₂NHCH₃], Phenyl Ring | Boronic Acid: Acidic, prone to dehydration and formation of cyclic trimers (boroxines), which can complicate spectra.[5] It is also a Lewis acid.[1] Sulfonamide: Polar, contains an acidic proton (N-H), and provides a likely site for protonation in positive ion mode. |
| Polarity | High | The combination of the boronic acid and sulfonamide groups makes the molecule highly polar. This dictates the choice of chromatographic conditions, favoring reversed-phase chromatography with sufficient aqueous mobile phase for retention.[6][7] |
| Acidity (pKa) | Aryl boronic acids are typically acidic (pKa 4-10).[1] | The molecule possesses two acidic protons (B-OH and N-H). This makes it an excellent candidate for negative mode electrospray ionization (ESI) via deprotonation. |
Predicted adducts and their m/z values are available in public databases and can be used to confirm identity. Common adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[3]
LC-MS/MS Method Development: A Step-by-Step Workflow
Our philosophy is to let the analyte dictate the optimal conditions.[6] The development process should be systematic, flowing from the mass spectrometer back to the sample preparation.[6]
Mass Spectrometry: Tuning and Optimization
The initial step is to establish the compound's ionization and fragmentation behavior via direct infusion into the mass spectrometer.
Experimental Protocol: Analyte Tuning
-
Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of ~1 mg/mL.
-
Prepare Infusion Solution: Dilute the stock solution to ~1 µg/mL in a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Direct Infusion: Infuse the solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode Screening: Acquire full scan mass spectra in both positive and negative ESI modes. In our experience, while both modes may yield a signal, the acidic nature of the boronic acid and sulfonamide protons often provides a cleaner, more intense, and more stable signal in negative ion mode ([M-H]⁻ at m/z 214.03) .
-
Parameter Optimization: Optimize key source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the intensity of the parent ion.
-
Fragmentation (MS/MS): Select the parent ion ([M-H]⁻) for collision-induced dissociation (CID). Ramp the collision energy to observe the formation of stable, intense product ions. Do not tune on adducts or in-source fragments like water loss.[7]
Liquid Chromatography: Achieving Robust Separation
The goal of chromatography is to retain the analyte, separate it from matrix components, and deliver it to the MS source in a solvent composition that is favorable for ionization.
Recommended Starting Conditions
-
Column: A modern, high-efficiency C18 column (e.g., <3 µm particle size, 2.1 x 50 mm) is a robust starting point.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid aids in protonation for positive mode and can improve peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A fast, generic gradient is suitable for initial screening (e.g., 5% to 95% B over 3-5 minutes).[7]
-
Flow Rate: 0.4 - 0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.
Rationale and Optimization: The high polarity of the analyte means it will likely elute early. If retention is insufficient (<1 minute), consider a column with a more polar stationary phase or investigate Hydrophilic Interaction Liquid Chromatography (HILIC).[6] However, in our experience, adjusting the initial gradient percentage (e.g., starting at 2% B) on a C18 column is often sufficient.
The workflow for LC-MS/MS method development is an iterative process.
Caption: A systematic workflow for LC-MS/MS method development.
Fragmentation Analysis: Elucidating the Structure
Understanding the fragmentation of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is key to developing a selective and sensitive Multiple Reaction Monitoring (MRM) assay. Aromatic sulfonamides exhibit well-characterized fragmentation patterns.[9][10][11] Common cleavages occur at the S-N and Ar-S bonds, often accompanied by the neutral loss of SO₂ (64 Da).[12][13]
Based on analysis of similar structures and general fragmentation rules, we propose the following pathway in positive ion mode ([M+H]⁺ at m/z 216.05) for illustrative purposes.
Caption: Proposed CID fragmentation pathway in positive ESI mode.
Key MRM Transitions for Quantification: For a robust quantitative assay, at least two MRM transitions are recommended—one for quantification ("quantifier") and one for confirmation ("qualifier").
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| Negative | 214.03 | To be determined experimentally | - | - |
| Positive | 216.05 | 152.02 | SO₂ | Quantifier |
| Positive | 216.05 | 92.05 | C₇H₈NO₂B | Qualifier |
Note: While a positive mode pathway is shown, negative mode fragmentation should be experimentally determined and may offer superior selectivity.
Method Validation: Ensuring Trustworthiness and Compliance
A method is not truly developed until it is validated to be "fit-for-purpose."[14] Validation demonstrates that the analytical procedure is reliable for its intended use. All validation experiments should be conducted according to a predefined protocol, following international guidelines such as ICH Q2(R2) and FDA guidance.[14][15][16][17]
Core Validation Parameters The essential performance characteristics to be evaluated for a quantitative impurity or bioanalytical method are summarized below.[15][18]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference by matrix components, impurities, or other analytes. | No significant peaks at the retention time of the analyte in blank matrix samples. |
| Linearity & Range | To establish the relationship between concentration and instrument response and define the concentration range over which the assay is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at LLOQ). |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentrations. | Mean concentration within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. | Coefficient of Variation (%CV) or Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; must meet accuracy and precision criteria. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). | %CV of results should remain within acceptable limits.[18] |
Conclusion: An Integrated Approach to a Complex Molecule
The successful mass spectrometric analysis of (2-[(Methylamino)sulfonyl]phenyl)boronic acid hinges on a systematic approach that respects its unique physicochemical properties. By leveraging its acidic nature for robust negative mode ionization, understanding its characteristic sulfonamide fragmentation patterns to build selective MRM methods, and validating the final procedure against internationally recognized standards, a reliable and scientifically sound analytical method can be achieved. This guide provides the strategic framework and the practical, experience-based insights necessary for researchers and drug development professionals to confidently tackle the analytical challenges posed by this and other complex, multifunctional small molecules.
References
-
Cai, J., & Henion, J. D. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]
-
Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]
-
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available at: [Link]
-
ResearchGate. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Clinical Tree. (2022). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]
-
ACS Publications. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]
-
Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
National Institutes of Health. (n.d.). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Available at: [Link]
-
Bioanalysis Zone. (n.d.). Small Molecule Method Development Strategies with Chad Christianson. Available at: [Link]
-
ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
-
National Institutes of Health. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed. Available at: [Link]
-
Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Available at: [Link]
-
PubChemLite. (n.d.). (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S). Available at: [Link]
-
PubChem. (n.d.). 3-Methylsulfonylaminophenylboronic acid. Available at: [Link]
-
MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PubChemLite - (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S) [pubchemlite.lcsb.uni.lu]
- 4. 3-Methylsulfonylaminophenylboronic acid | C7H10BNO4S | CID 2773535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. clinicalpub.com [clinicalpub.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. fda.gov [fda.gov]
- 18. propharmagroup.com [propharmagroup.com]
An In-Depth Technical Guide to the Crystal Structure of Sulfonamide-Containing Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the crystalline architecture of sulfonamide-containing phenylboronic acids, a class of molecules garnering significant interest in medicinal chemistry and materials science. By delving into their synthesis, crystallization, and the nuanced intermolecular forces that govern their solid-state assembly, we aim to equip researchers with the foundational knowledge to understand and engineer these fascinating structures for a variety of applications.
Introduction: The Significance of Solid-State Structure
Sulfonamide-containing phenylboronic acids represent a compelling intersection of two critical functional groups in drug design and supramolecular chemistry. The sulfonamide moiety is a cornerstone of numerous therapeutic agents, prized for its ability to engage in strong hydrogen bonding interactions.[1] Concurrently, the phenylboronic acid group is renowned for its reversible covalent interactions and its role as a versatile building block in crystal engineering.[2][3]
The precise three-dimensional arrangement of molecules in a crystal, or its crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount for optimizing drug performance and ensuring batch-to-batch consistency. For materials scientists, controlling the crystal structure opens avenues for the rational design of novel materials with tailored properties.
This guide will dissect the key structural features of sulfonamide-containing phenylboronic acids, with a particular focus on the interplay between the sulfonamide and boronic acid functionalities in directing crystal packing.
Synthesis and Crystallization: From Molecule to Crystal
The journey to understanding the crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthetic Pathways
Several synthetic routes to sulfonamide-containing phenylboronic acids have been reported, often involving the sulfonylation of an appropriate aminophenylboronic acid derivative or a palladium-catalyzed coupling approach.[4][5] A general and robust method for the synthesis of 4-sulfamoylphenylboronic acid is outlined below.
Experimental Protocol: Synthesis of 4-(N-Allylsulfamoyl)phenylboronic Acid [2]
This protocol describes a key step in the synthesis of a sulfonamide-containing phenylboronic acid derivative.
-
Starting Material Preparation: Begin with the synthesis of N-allyl-4-bromobenzenesulfonamide. This can be achieved by reacting 4-bromobenzenesulfonyl chloride with allylamine in the presence of a base.
-
Lithium-Halogen Exchange: Dissolve N-allyl-4-bromobenzenesulfonamide (1 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (approximately 1.1 equivalents) to the cooled solution. The reaction is typically rapid.
-
Boronation: To the resulting aryllithium species, add triisopropyl borate (approximately 1.2 equivalents) dropwise, maintaining the low temperature.
-
Quenching and Hydrolysis: After a suitable reaction time (often 1-2 hours), quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired 4-(N-allylsulfamoyl)phenylboronic acid.
Crystallization Strategies
The growth of high-quality single crystals is often the most challenging step in crystal structure determination. For sulfonamide-containing phenylboronic acids, slow evaporation from a suitable solvent or solvent system is a commonly employed technique.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to determine the solubility of the purified compound.
-
Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the sulfonamide-containing phenylboronic acid in a chosen solvent or solvent mixture at room temperature or with gentle heating.
-
Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Loosely cap the vial or cover it with parafilm containing a few small perforations to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
The choice of solvent can significantly influence the resulting crystal form (polymorph), highlighting the importance of a systematic approach to crystallization.
The Crystalline Architecture: A Symphony of Intermolecular Interactions
The crystal structure of sulfonamide-containing phenylboronic acids is a delicate balance of various intermolecular interactions, with hydrogen bonding playing a preeminent role.
The Dominance of Hydrogen Bonding
Both the sulfonamide and boronic acid moieties are excellent hydrogen bond donors and acceptors, leading to the formation of robust and predictable supramolecular synthons.
-
Sulfonamide Interactions: The N-H protons of the sulfonamide group are effective hydrogen bond donors, while the sulfonyl oxygens are strong acceptors. This often leads to the formation of characteristic hydrogen-bonded chains or dimers.[6][7] In many sulfonamide crystal structures, a common motif is a chain where the amino protons form hydrogen bonds with the sulfonyl oxygens of a neighboring molecule.[7]
-
Boronic Acid Dimers: Phenylboronic acids are well-known to form hydrogen-bonded homodimers in the solid state.[8] This robust synthon involves two molecules associating through a pair of O-H···O hydrogen bonds between their boronic acid groups, creating a central eight-membered ring.
The interplay of these two powerful hydrogen-bonding functionalities is a defining feature of the crystal structures of sulfonamide-containing phenylboronic acids. The specific arrangement will depend on the substitution pattern and the steric and electronic nature of the substituents.
Supramolecular Assembly: From Dimers to 3D Networks
The primary hydrogen-bonded motifs, such as sulfonamide chains and boronic acid dimers, serve as the building blocks for the extended three-dimensional crystal lattice. The overall packing is further influenced by weaker interactions, including:
-
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings are attracted to each other.
-
C-H···O and C-H···π Interactions: These weaker hydrogen bonds, while less dominant than the classical hydrogen bonds, play a crucial role in fine-tuning the crystal packing and stabilizing the overall structure.
The combination of these interactions leads to a variety of supramolecular architectures, from simple layered structures to more complex interpenetrated networks.
Visualizing the Supramolecular Synthons
The following diagrams, generated using Graphviz, illustrate the key hydrogen bonding motifs that are fundamental to the crystal packing of sulfonamide-containing phenylboronic acids.
Caption: Common hydrogen-bonding motifs in the solid state.
Case Study: The Crystal Structure of a Sulfonamide-Containing Phenylboronic Acid
While a wealth of crystallographic data exists for these compounds complexed with proteins, detailed structural information of the free small molecules is less common in the public domain. However, analysis of related structures from the Cambridge Structural Database (CSD) provides valuable insights.[9][10]
For a hypothetical crystal structure of 4-sulfamoylphenylboronic acid, we can predict the likely dominant interactions based on the principles outlined above.
Predicted Structural Features:
-
Primary Motif: The formation of boronic acid homodimers is highly probable.
-
Secondary Interactions: The sulfonamide groups would likely form intermolecular hydrogen bonds, either between sulfonamide groups (N-H···O=S) or potentially with the boronic acid hydroxyl groups.
-
Overall Packing: The resulting dimers would then pack in a way that maximizes π-π stacking interactions between the phenyl rings and satisfies the remaining hydrogen bonding potential of the sulfonamide groups, likely forming extended sheets or a three-dimensional network.
Data Presentation: Hypothetical Crystallographic Data Table
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| V (ų) | Value |
| Z | 4 |
| R-factor (%) | Value |
Note: The values in this table are hypothetical and serve as an example of the data obtained from a single-crystal X-ray diffraction experiment.
The Role of Substituents in Modulating Crystal Packing
The introduction of substituents onto the phenyl ring can have a profound impact on the resulting crystal structure. Electron-withdrawing groups, such as halogens or nitro groups, can alter the acidity of the boronic acid and the hydrogen-bonding propensity of the sulfonamide. Bulky substituents can sterically hinder certain packing arrangements, favoring others.
This ability to tune the crystal structure through synthetic modification is a powerful tool for crystal engineers. By carefully selecting substituents, it is possible to control the supramolecular assembly and, consequently, the material properties of the resulting crystals.
Visualizing the Experimental Workflow
The process of determining the crystal structure of a novel sulfonamide-containing phenylboronic acid can be summarized in the following workflow.
Caption: Workflow for crystal structure determination.
Conclusion and Future Directions
The crystal structure of sulfonamide-containing phenylboronic acids is a fascinating area of study with significant implications for both pharmaceutical sciences and materials design. The robust hydrogen-bonding capabilities of both the sulfonamide and boronic acid functionalities lead to predictable and tunable supramolecular assemblies.
Future research in this area will likely focus on:
-
Co-crystallization: Exploring the formation of co-crystals with other active pharmaceutical ingredients (APIs) or excipients to modify their physicochemical properties.
-
Polymorph Screening: Systematically investigating the existence of different crystalline forms (polymorphs) and understanding the thermodynamic and kinetic factors that govern their formation.
-
Computational Prediction: Utilizing computational methods to predict the crystal structures of new derivatives, thereby accelerating the design of materials with desired properties.
By continuing to unravel the intricacies of the crystalline state, researchers can unlock the full potential of this versatile class of compounds.
References
- 1. X-Ray-Induced Modification of the Photophysical Properties of MAPbBr3 Single Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-SULFAMOYLPHENYLBORONIC ACID, PINACOL ESTER | 214360-51-7 [chemicalbook.com]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid | C12H11BClNO4S | CID 46738653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(N-(4-Fluorophenyl)sulfamoyl)phenylboronic acid CAS#: 957121-13-0 [chemicalbook.com]
- 10. asu.elsevierpure.com [asu.elsevierpure.com]
An In-depth Technical Guide to the Solubility of (2-[(Methylamino)sulfonyl]phenyl)boronic acid in Organic Solvents
Abstract
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a bespoke organoboron compound with significant potential in synthetic and medicinal chemistry, particularly as a building block in drug discovery. A comprehensive understanding of its solubility in organic solvents is a critical prerequisite for its effective application in reaction optimization, purification, formulation, and analytical method development. This technical guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of this compound. We delve into the physicochemical properties that govern its dissolution, present a robust experimental protocol for solubility measurement, and discuss advanced analytical techniques for quantification. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
Introduction: The Significance of Boronic Acids and Their Solubility
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to the creation of molecular sensors, materials science, and as pharmacologically active agents.[1][2] The compound of interest, (2-[(Methylamino)sulfonyl]phenyl)boronic acid, possesses a unique combination of a boronic acid moiety, an aromatic ring, and a methylaminosulfonyl group, which suggests its potential utility in targeted therapies and as a versatile synthetic intermediate.[3]
The success of any chemical process involving this compound is fundamentally linked to its solubility. Inadequate solubility can lead to poor reaction kinetics, difficulties in purification, and challenges in formulation. Conversely, a thorough understanding of its solubility profile allows for the rational selection of solvents for synthesis, crystallization, and analytical characterization.
Boronic acids, however, present unique challenges in solubility determination. They are known to undergo dehydration to form cyclic anhydrides known as boroxines, a process that is often solvent and temperature-dependent.[4][5] This equilibrium between the acid and its anhydride can significantly impact solubility measurements, necessitating carefully controlled experimental conditions.[4]
Physicochemical Properties and Their Influence on Solubility
The solubility of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is governed by a combination of its structural features and the properties of the solvent.
Molecular Structure:
-
Boronic Acid Group (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor and acceptor, facilitating dissolution in polar protic and aprotic solvents.[6]
-
Phenyl Ring: The aromatic ring contributes to the nonpolar character of the molecule, influencing its solubility in less polar solvents.
-
Methylaminosulfonyl Group (-SO₂NHCH₃): This group is polar and can participate in hydrogen bonding, which is expected to enhance solubility in polar solvents.
General Solubility Trends for Analogous Compounds:
-
High solubility in ethers (e.g., diethyl ether, dipropyl ether) and ketones (e.g., acetone).[1][5]
-
Very low solubility in hydrocarbons (e.g., methylcyclohexane).[1][5]
The introduction of polar substituents, such as the methylaminosulfonyl group, is anticipated to increase the solubility in more polar organic solvents compared to unsubstituted phenylboronic acid.
Experimental Determination of Solubility: A Step-by-Step Protocol
The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids in organic solvents.[6] This method involves observing the temperature at which a known composition of the solid and solvent becomes a single liquid phase upon controlled heating.
Materials and Equipment
-
(2-[(Methylamino)sulfonyl]phenyl)boronic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with precise temperature control
-
Calibrated digital thermometer
-
Luminance probe or a device for visual observation of turbidity
-
Analytical balance
Experimental Workflow
The following diagram illustrates the workflow for the dynamic solubility determination method.
Sources
Discovery and history of sulfonamide boronic acids
An In-depth Technical Guide to the Discovery and History of Sulfonamide Boronic Acids
This guide provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of sulfonamide boronic acids. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel enzyme inhibitors and strategies to combat antibiotic resistance.
Introduction: A Tale of Two Moieties
In the landscape of medicinal chemistry, both the sulfonamide and the boronic acid moieties are well-established pharmacophores. The history of sulfonamides as antibacterial agents dates back to the 1930s with the discovery of Prontosil, which heralded the dawn of the antibiotic era.[1][2] Boronic acids, first synthesized in 1860 by Edward Frankland, have gained prominence more recently, exemplified by the FDA-approved proteasome inhibitor Bortezomib.[3][4] They are valued for their unique ability to form reversible covalent bonds with the active site serine residues of enzymes.[4]
The strategic combination of these two functionalities into a single molecular entity, the sulfonamide boronic acid , represents a significant innovation in inhibitor design. This guide chronicles the pivotal discovery of this class of compounds as potent inhibitors of β-lactamase enzymes, a key driver of bacterial resistance to penicillin and cephalosporin antibiotics.
The Genesis of a New Inhibitor Class: A Hypothesis-Driven Discovery
The conceptual breakthrough for sulfonamide boronic acids as β-lactamase inhibitors was detailed in a seminal 2010 publication by a team of researchers including Oliv Eidam, Chiara Romagnoli, Brian K. Shoichet, and Fabio Prati.[5] Their work was born from the merging of two distinct lines of research into inhibitors of AmpC β-lactamase, a particularly challenging bacterial resistance enzyme.[6]
The core hypothesis was elegantly simple: replace the canonical carboxamide group found in many existing boronic acid-based β-lactamase inhibitors with a sulfonamide group.[5] While sulfonamides had been used as carboxamide isosteres in other contexts since the 1950s, their application in β-lactamase inhibitors was unexplored.[5] The rationale was supported by crystallographic evidence from an unrelated, non-covalent inhibitor where a sulfonamide group was observed making similar hydrogen-bonding interactions to the carboxamide it replaced.[7] This suggested that the geometric and electronic differences between a sulfonamide and a carboxamide could lead to novel and potentially advantageous structure-activity relationships (SAR).[7]
The pioneering scientists behind this work brought a confluence of expertise. Brian K. Shoichet , a professor at the University of California, San Francisco, is a leader in computational drug discovery and molecular docking.[6][8][9] Fabio Prati , a professor at the University of Modena and Reggio Emilia, has extensive experience in organic and medicinal chemistry, with a focus on boronic acids and stereoselective synthesis.[10][11] This combination of computational insight and synthetic expertise was crucial to the design and successful realization of this new class of inhibitors.
Synthesis of Sulfonamide Boronic Acids: A Detailed Workflow
The synthesis of sulfonamide boronic acids is a multi-step process that can be adapted to create a variety of analogs. The general strategy involves the sulfonylation of an aminomethaneboronate intermediate. For asymmetric synthesis, a chiral auxiliary such as (+)-pinanediol is employed.[5]
General Synthetic Workflow
The overall process can be visualized as a sequence of key transformations starting from a protected chloromethylboronic acid.
Caption: General synthetic workflow for sulfonamide boronic acids.
Experimental Protocols
The following protocols are synthesized from the methodologies described in the primary literature and represent a standard approach.[5][7]
Protocol 1: Synthesis of Sulfonamidomethaneboronic Acid Pinacol Esters
-
Preparation of the Aminomethaneboronate Intermediate:
-
In an oven-dried, three-necked flask under an argon atmosphere, dissolve chloromethylboronic acid pinacol ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in THF to the reaction mixture via a syringe or cannula.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This generates the key aminomethaneboronate intermediate in situ.
-
-
In Situ Sulfonylation:
-
To the freshly prepared solution of the aminomethaneboronate intermediate, add the desired sulfonyl chloride (R-SO₂Cl) (1.0 eq).
-
Add a suitable base, such as triethylamine (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the sulfonamidomethaneboronic acid pinacol ester.
-
Protocol 2: Asymmetric Synthesis using (+)-Pinanediol
For the synthesis of chiral sulfonamide boronic acids, the Matteson homologation reaction using (+)-pinanediol as a chiral auxiliary is a powerful method.[12]
-
Asymmetric Homologation:
-
Start with the appropriate boronic ester derived from (+)-pinanediol.
-
Cool a solution of the boronic ester in anhydrous THF to -100 °C in a liquid nitrogen/ether bath.
-
In a separate flask, generate dichloromethyllithium (LiCHCl₂) by adding n-butyllithium to a cooled (-100 °C) solution of dichloromethane in THF.
-
Transfer the cold LiCHCl₂ solution to the boronic ester solution via cannula and stir for 30 minutes. This extends the carbon chain by one, creating a new stereocenter with high diastereoselectivity (>98% de).[12]
-
-
Substitution and Sulfonylation:
-
The resulting α-chloro boronic ester is then substituted with an amino group using a reagent like lithium bis(trimethylsilyl)amide.[5]
-
The subsequent sulfonylation is carried out as described in Protocol 1.
-
Protocol 3: Deprotection to the Free Boronic Acid
The pinanediol and pinacol protecting groups are robust and require specific conditions for removal.[1][5]
-
Transesterification:
-
Dissolve the protected sulfonamide boronic ester (1.0 eq) in a biphasic solvent system, such as acetonitrile/water or ether/water.
-
Add phenylboronic acid or isobutylboronic acid (excess, ~5-10 eq) to the mixture.
-
Stir the mixture vigorously at room temperature for several hours to overnight. The reaction drives the equilibrium towards the formation of the more stable phenylboronic acid pinanediol ester and the desired water-soluble free boronic acid.[1][12]
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water to ensure complete extraction of the product.
-
The combined aqueous layers, containing the final sulfonamide boronic acid, can be lyophilized or used directly for biological assays.
-
Mechanism of Action: Mimicking the Transition State
Sulfonamide boronic acids function as potent, reversible, competitive inhibitors of serine β-lactamases.[5][7] Their mechanism relies on the Lewis acidic nature of the boron atom. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (Ser64 in AmpC) in the enzyme's active site.[5]
This attack results in the formation of a stable, tetrahedral boronate adduct. This adduct is a transition-state analog, meaning it closely mimics the high-energy tetrahedral intermediate that is formed during the normal hydrolysis of a β-lactam antibiotic by the enzyme.[5] By forming this stable mimic, the inhibitor effectively "jams" the catalytic machinery of the enzyme, preventing it from inactivating antibiotics.
Caption: Mechanism of action of sulfonamide boronic acids.
A Surprising Structure-Activity Relationship (SAR)
The investigation by Eidam et al. revealed a highly distinct and unexpected SAR for sulfonamide boronic acids compared to their carboxamide counterparts.[5][13]
-
Advantage in Smaller Analogs: For inhibitors with small R₁ side chains, the sulfonamide group conferred a significant potency advantage. For instance, the methanesulfonamide derivative was 23-fold more potent than its carboxamide analog.[5][7] The compound bearing the penicillin G side chain showed an 8-fold improvement in potency.[7]
-
Disadvantage in Larger Analogs: Conversely, as the bulk of the side chains increased, the trend inverted. The sulfonamide with the large nafcillin side chain was significantly less potent than its carboxamide equivalent.[7]
-
Potency and Reversal of Resistance: The most potent inhibitors exhibited Kᵢ values in the low nanomolar range (down to 25 nM) and were effective at reversing antibiotic resistance in cell culture. They could lower the minimum inhibitory concentrations (MICs) of third-generation cephalosporins by up to 32-fold against resistant bacterial strains.[6]
X-ray crystal structures of the inhibitors in complex with AmpC β-lactamase revealed the structural basis for this altered SAR. The different geometry and polarity of the sulfonamide group versus the carboxamide led to a reorientation within the active site, altering the key hydrogen bonding interactions that govern affinity.[13]
| Compound Analogs (R₁ Side Chain) | Carboxamide Kᵢ (μM) | Sulfonamide Kᵢ (μM) | Fold Change (Sulfonamide vs. Carboxamide) |
| Methyl | 18.5 | 0.789 | 23.4x Improvement |
| Phenylacetyl (Penicillin G) | 0.570 | 0.070 | 8.1x Improvement |
| 2-Naphthylmethyl (Nafcillin) | 0.033 | 0.670 | 20.3x Weaker |
| Data synthesized from Eidam et al., J. Med. Chem. 2010, 53(21), 7852–7863.[5][7] |
Expanding the Horizon: Cross-Class Inhibition
While the initial discovery focused on the Class C β-lactamase AmpC, subsequent research has shown that the utility of sulfonamide boronic acids extends to other β-lactamase classes. More recent studies have demonstrated that certain sulfonamide boronic acids can act as "cross-class" inhibitors, showing potent activity against both Class C and Class D enzymes, the latter of which are a major concern for carbapenem resistance.[14] This broad-spectrum activity further underscores the therapeutic potential of this compound class.
Conclusion and Future Outlook
The discovery of sulfonamide boronic acids as potent β-lactamase inhibitors is a prime example of successful hypothesis-driven drug design. By replacing a single functional group—the carboxamide with a sulfonamide—researchers unlocked a novel class of molecules with a unique and advantageous SAR for inhibiting key bacterial resistance enzymes. The detailed synthetic pathways, including methods for asymmetric synthesis, provide a robust platform for the generation of diverse analogs.
To date, the primary application and research focus for this class of compounds remains in combating antibiotic resistance. Their ability to inhibit multiple classes of β-lactamases makes them promising candidates for further development as adjuvants to restore the efficacy of existing β-lactam antibiotics. Future work will likely focus on optimizing their pharmacokinetic properties, expanding their spectrum of activity, and evaluating their efficacy in more complex preclinical and clinical settings.
References
-
Fabio Prati from University of Modena and Reggio Emilia | Scilit. Available at: [Link]
-
Eidam, O., Romagnoli, C., Caselli, E., Babaoglu, K., Pohlhaus, D. T., Karpiak, J., Bonnet, R., Shoichet, B. K., & Prati, F. (2010). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 53(21), 7852–7863. Available at: [Link]
-
Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors†. Docking.org. Available at: [Link]
-
Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Matteson, D. S. (1986). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 108(4), 810-819. Available at: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2749. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
boronic esters - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. Google Patents.
-
History of Sulfonamides. ResearchGate. Available at: [Link]
-
Sulfonamides: The first synthetic antibacterial agents. Hektoen International. Available at: [Link]
-
Sulfonamidoboronic Acids as “Cross-Class” Inhibitors of an Expanded-Spectrum Class C Cephalosporinase, ADC-33, and a Class D. Semantic Scholar. Available at: [Link]
- Prati Fabio - Google Scholar.
-
Eidam, O., & Satz, A. L. (2016). Analysis of the productivity of DNA encoded libraries. MedChemComm, 7(8), 1547-1554. Available at: [Link]
-
PRATI Fabio - UNIFIND - UNIMORE. Cineca. Available at: [Link]
Sources
- 1. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shoichet recognized for informatics tools for drug discovery [asbmb.org]
- 7. adm.gov.it [adm.gov.it]
- 8. Shoichet Lab : BKS's bio [bkslab.org]
- 9. Brian Shoichet | UCSF Profiles [profiles.ucsf.edu]
- 10. scilit.com [scilit.com]
- 11. UNIFIND - UNIMORE - PRATI Fabio [unimore.unifind.cineca.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. scholar.google.com [scholar.google.com]
Navigating the "Ortho Effect": A Technical Guide to the Reactivity Profile of Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ortho-substituted phenylboronic acids represent a class of reagents whose unique reactivity profile presents both challenges and opportunities in modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. The proximity of a substituent to the boronic acid moiety introduces a complex interplay of steric and electronic factors, collectively known as the "ortho effect," which significantly alters the reactivity compared to their meta- and para-substituted counterparts. This in-depth technical guide provides a comprehensive exploration of this phenomenon, offering field-proven insights into the underlying mechanistic principles, practical strategies for overcoming synthetic hurdles, and detailed experimental protocols to harness the synthetic potential of these valuable building blocks.
The "Ortho Effect": A Double-Edged Sword in Reactivity
The presence of a substituent at the ortho-position of a phenylboronic acid fundamentally alters its chemical behavior. This "ortho effect" is a multifaceted phenomenon arising from a combination of through-space steric interactions and through-bond electronic influences.[1][2] Understanding these factors is paramount for predicting and controlling the outcome of reactions involving these substrates.
Steric Hindrance: The Dominant Challenge
The most significant consequence of ortho-substitution is steric hindrance. The sheer bulk of the substituent can impede the approach of the boronic acid to the metal center in catalytic cycles, most notably in the crucial transmetalation step of the Suzuki-Miyaura coupling.[3][4] This steric clash can lead to significantly reduced reaction rates and lower yields compared to the corresponding meta- and para-isomers.[3] For instance, the reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling generally follows the trend: para > meta >> ortho, a direct consequence of the escalating steric hindrance.[3]
Electronic Perturbations and Intramolecular Interactions
Beyond simple steric bulk, ortho-substituents can exert profound electronic effects that modulate the acidity and nucleophilicity of the boronic acid. Electron-withdrawing groups, such as a nitro group, increase the Lewis acidity of the boron center, which can, in principle, facilitate the formation of the boronate species required for transmetalation.[4] However, this favorable electronic effect is often overshadowed by the steric impediment.[4]
Furthermore, certain ortho-substituents can engage in intramolecular interactions with the boronic acid moiety. For example, an ortho-fluoro substituent can form an intramolecular hydrogen bond with the B-OH group, leading to an increase in acidity.[5] Conversely, bulky groups can force the boronic acid group out of the plane of the aromatic ring, disrupting resonance and affecting acidity.[4] In some cases, ortho-substituents with lone pairs, like methoxy groups, can chelate to the metal center in the transition state, influencing the regioselectivity of the reaction.[6][7]
The Suzuki-Miyaura Coupling: A Case Study in Ortho-Substituent Effects
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, and the challenges posed by ortho-substituted phenylboronic acids in this transformation are well-documented.[8] A successful coupling hinges on the careful optimization of several key parameters to overcome the inherent steric and electronic hurdles.
The Catalytic Cycle Under Steric Strain
The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Ortho-substituents primarily impact the latter two steps.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Transmetalation: This is often the rate-limiting step for sterically hindered substrates. The ortho-substituent on the phenylboronic acid can sterically clash with the ligands on the palladium(II) complex, hindering the transfer of the aryl group from boron to palladium.[9] The choice of a suitable base is critical to form the more nucleophilic boronate species, [Ar'B(OH)3]-, which facilitates this step.[10]
Reductive Elimination: The formation of the new C-C bond also faces steric challenges. The two bulky aryl groups on the palladium center must adopt a cis-orientation for reductive elimination to occur. The ortho-substituents can create significant steric repulsion, slowing down this final step.[11]
Catalyst and Ligand Selection: The Key to Success
Overcoming the steric barrier in Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids necessitates the use of specialized catalyst systems. Bulky, electron-rich phosphine ligands are often the ligands of choice.[8]
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos): These ligands are characterized by their steric bulk, which promotes the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species. This facilitates both oxidative addition and reductive elimination.[8]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the elevated temperatures often required for coupling sterically hindered substrates.[12]
The choice of palladium precursor is also important, with pre-formed catalysts or palladacycles often showing higher activity than simple palladium salts.[13]
Comparative Reactivity Data
The diminished reactivity of ortho-substituted phenylboronic acids is evident in comparative studies. The following table summarizes representative yields for the Suzuki-Miyaura coupling of nitrophenylboronic acid isomers with 4-bromoanisole, highlighting the "ortho effect."
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [3] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 88 | [3] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Amyl alcohol | 100 | 24 | 35 | [3] |
Note: Data is compiled from different sources and serves as a representative comparison. Direct comparison under identical conditions in a single study is often unavailable due to the challenging nature of the ortho-isomer.[3]
The Protodeboronation Side Reaction: A Common Pitfall
A significant side reaction that plagues Suzuki-Miyaura couplings, especially with ortho-substituted and electron-deficient phenylboronic acids, is protodeboronation.[14] This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding arene and boric acid, thus consuming the boronic acid and reducing the overall yield.[14][15]
Caption: The protodeboronation side reaction.
The mechanism of protodeboronation is often base-catalyzed, proceeding through the formation of the arylboronate anion, which is then protonated.[16][17] Ortho-substituted systems can be particularly susceptible. For example, 2,6-dihalogenated phenylboronic acids are highly prone to protodeboronation under basic conditions.[17]
Mitigation Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[7]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation, although water is often necessary for the solubility and activity of the base.[18]
-
Careful Choice of Base: Weaker bases or fluoride-based bases can sometimes be effective in promoting the coupling reaction while minimizing protodeboronation.
-
Slow-Release Strategies: Using reagents like MIDA boronates that slowly release the active boronic acid can keep its concentration low, thereby disfavoring the side reaction.[7]
Experimental Protocols
Synthesis of an Ortho-Substituted Phenylboronic Acid: 2-Formylphenylboronic Acid
This protocol describes a typical procedure for the synthesis of an ortho-substituted phenylboronic acid.
Procedure:
-
To a solution of 2-bromobenzaldehyde dimethyl acetal (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-formylphenylboronic acid.[12][19][20][21]
General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Boronic Acid
This protocol provides a starting point for the optimization of Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids.
Materials:
-
Ortho-substituted phenylboronic acid (e.g., 2,6-dimethylphenylboronic acid) (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, ligand, and base.
-
Add the ortho-substituted phenylboronic acid.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[18]
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
The reactivity profile of ortho-substituted phenylboronic acids is a nuanced area of organic chemistry, dominated by the steric and electronic consequences of the "ortho effect." While these substrates present significant challenges, particularly in Suzuki-Miyaura cross-coupling, a thorough understanding of the underlying mechanistic principles allows for the development of rational strategies to overcome these hurdles. The judicious selection of bulky, electron-rich ligands, coupled with careful optimization of reaction conditions to mitigate side reactions like protodeboronation, can unlock the synthetic potential of these valuable building blocks. For researchers and drug development professionals, mastering the reactivity of ortho-substituted phenylboronic acids opens the door to the efficient synthesis of sterically complex and novel molecular architectures.
References
-
Pomarański, P., Szymański, P., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Protodeboronation. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. (2017). LJMU Research Online. [Link]
-
Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (2022). ResearchGate. [Link]
-
Cox, P. A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1245–1260. [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3433. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2014). ResearchGate. [Link]
-
Adamczyk-Woźniak, A., Leśniewska, B., & Sporzyński, A. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(11), 2991. [Link]
-
Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2014). PMC. [Link]
-
pKa values for boronic acids 1-7. (2022). ResearchGate. [Link]
- Process for preparing highly pure formylphenylboronic acids. (2002).
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]
-
Filthaus, M., Oppel, I. M., & Bettinger, H. F. (2008). Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. Organic & Biomolecular Chemistry, 6(8), 1416–1422. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(2), 412–441. [Link]
-
Ortho effect. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
-
Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. (2020). ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). WWJMRD. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
-
X-ray structure of the phenylboronic acid and protonated 4-pyridylboronic acid dimer (CSD refcodes PHBORA and DUKJUQ). (2019). ResearchGate. [Link]
- Process for the preparation of substituted phenylboronic acids. (2003).
-
Pomarański, P., Szymański, P., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
-
Węglarz, M., et al. (2008). ortho-(Aminomethyl)phenylboronic acids-synthesis, structure and sugar receptor activity. Applied Organometallic Chemistry, 22(8), 427-432. [Link]
-
Urayama, T., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
da Silva, E. F., & da Silva, A. B. F. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4443. [Link]
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... (2020). ResearchGate. [Link]
-
ortho-Formylation of phenols. (2004). Organic Syntheses. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
PKa Values Chart. (n.d.). Scribd. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3870–3882. [Link]
-
Selected boronic acids and their pKa values. (2018). ResearchGate. [Link]
-
Pomarański, P., Szymański, P., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
-
Byers, J. A., & Sanford, M. S. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]
-
Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. (2011). ResearchGate. [Link]
-
Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic... (2018). ResearchGate. [Link]
Sources
- 1. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid [mdpi.com]
- 20. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 21. 4-Formylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Biological Activity Screening of Novel Boronic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the biological activity screening of novel boronic acid derivatives. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind experimental design, data interpretation, and the construction of a self-validating screening cascade. Our focus is on providing field-proven insights to navigate the unique chemical properties of boronic acids and to efficiently identify and validate promising therapeutic candidates.
Introduction: The Resurgence of Boron in Medicinal Chemistry
For many years, boron-containing compounds were largely sidelined in drug discovery due to perceptions of toxicity.[1][2] This paradigm shifted dramatically with the FDA approval of the dipeptidyl boronic acid, bortezomib (Velcade®), in 2003 for the treatment of multiple myeloma.[1][2][3] This milestone event reignited interest in boronic acids, revealing their potential as highly effective therapeutic agents. Subsequently, other boronic acid-containing drugs such as ixazomib and vaborbactam have reached the market, solidifying the importance of this chemical class.[1][3]
The therapeutic efficacy of boronic acids stems from their unique electronic structure. The boron atom possesses a vacant p-orbital, making it an electrophilic Lewis acid capable of forming reversible covalent bonds with biological nucleophiles.[1][4] This ability to interact with key amino acid residues—such as the N-terminal threonine in the proteasome or the catalytic serine in proteases—is the cornerstone of their mechanism of action, allowing them to act as potent and often highly selective enzyme inhibitors.[1][5][6][7]
This guide will walk you through a logical, multi-tiered screening strategy designed to first identify active compounds and then rigorously validate their mechanism, selectivity, and cellular effects.
Part 1: The Strategic Screening Cascade
A successful screening campaign is not a linear path but a branching decision tree. The goal is to progressively increase the biological complexity of the assays while simultaneously increasing the stringency of the criteria for advancement. This "fail fast, fail cheap" philosophy ensures that resources are focused on the most promising candidates.
Our proposed cascade is built on three pillars:
-
Primary Screening: High-throughput biochemical assays to identify initial "hits" that modulate the activity of a purified target protein.
-
Secondary Validation & Orthogonal Assays: A suite of experiments to confirm the mechanism of action, rule out artifacts, and establish selectivity.
-
Tertiary Screening: Cell-based assays to determine if the biochemical activity translates into a desired physiological outcome in a more complex biological environment.
Below is a logical workflow for navigating this cascade.
Caption: A strategic workflow for screening novel boronic acid derivatives.
Part 2: Detailed Methodologies & Protocols
Primary Screening: Target-Based Enzyme Inhibition Assays
The logical starting point for many boronic acid projects is a biochemical assay using a purified enzyme. This approach directly tests the hypothesis that the compounds can inhibit the target of interest in a controlled, simplified system.
Causality Behind Experimental Choice: Boronic acids are well-documented inhibitors of proteases (serine and threonine) and other hydrolases.[5][8][9] Their mechanism involves mimicking the tetrahedral transition state of substrate hydrolysis.[8][9] Therefore, a direct enzymatic assay is the most relevant primary screen. We will use a proteasome chymotrypsin-like (CT-L) activity assay as a representative example, a common target for anticancer boronic acid derivatives like bortezomib.[10][11]
Protocol: Fluorogenic Proteasome Activity Assay
This protocol is designed for a high-throughput, 96- or 384-well plate format.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.[10] Prepare fresh and keep on ice.
-
Enzyme Stock: Purified human 20S or 26S proteasome, diluted in Assay Buffer to a working concentration (e.g., 2 nM). The exact concentration should be optimized to yield a linear reaction rate for at least 60 minutes.
-
Substrate Stock: Suc-LLVY-AMC (for chymotrypsin-like activity) dissolved in DMSO to 10 mM.[10][12]
-
Compound Plates: Prepare serial dilutions of novel boronic acid derivatives in 100% DMSO.
-
-
Assay Procedure:
-
Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a black, flat-bottom microplate.
-
Add 50 µL of the proteasome enzyme solution to each well.
-
Pre-incubate the plate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for identifying time-dependent or covalent inhibitors.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate Suc-LLVY-AMC, diluted in Assay Buffer to a final concentration of 50 µM.[12]
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: ~360-380 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 60 minutes.[10][12]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data to controls:
-
100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
-
0% Activity Control (Background): Substrate + Assay Buffer (no enzyme).
-
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_100%_activity - Rate_background))
-
Hits are typically defined as compounds showing >50% inhibition at a single screening concentration (e.g., 10 µM).
-
Secondary Validation: Confirming Hits and Elucidating Mechanism
A single-point primary screen is prone to false positives. The goal of this phase is to confirm the activity of the initial hits with dose-response curves and to perform experiments that validate the proposed covalent mechanism of action.
Protocol: IC₅₀ Determination
-
Follow the primary assay protocol, but use a wider range of compound concentrations (e.g., a 10-point, 3-fold serial dilution starting from 50 µM).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]
Protocol: Jump Dilution for Reversible Covalent Inhibition
Causality Behind Experimental Choice: This assay distinguishes between irreversible covalent inhibitors and reversible covalent inhibitors, like most boronic acids. A rapid dilution of the enzyme-inhibitor complex should lead to a recovery of enzyme activity if the binding is reversible.
-
Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 30-60 minutes to allow the complex to form.
-
Rapidly dilute the enzyme-inhibitor complex 100-fold or more into assay buffer containing the fluorogenic substrate.
-
Immediately monitor the reaction progress in a plate reader.
-
Interpretation:
-
Reversible Covalent: An initial lag in the reaction rate will be observed, followed by a gradual increase in activity as the inhibitor dissociates from the enzyme.
-
Irreversible: The enzyme activity will remain low and constant, showing no recovery over time.
-
Caption: Workflow for a jump dilution experiment to assess reversibility.
Tertiary Screening: Assessing Cellular Effects
Biochemical activity must translate to a functional effect in living cells. Cell-based assays are critical for evaluating a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response (e.g., inducing cancer cell death).
Causality Behind Experimental Choice: A common challenge with boronic acids is that the polar boronic acid moiety can impair cell permeability.[5] Therefore, it is essential to verify that potent biochemical inhibitors are also active in cellular models. A cell viability assay is a robust and straightforward method to measure the overall cytotoxic or cytostatic effect of a compound.
Protocol: Cell Viability (MTT/XTT) Assay
This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability.[14]
-
Cell Culture:
-
Compound Treatment:
-
MTT Assay Procedure:
-
Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly on a plate shaker.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at ~570 nm using a microplate reader.
-
Normalize the data to vehicle-treated cells (100% viability) and wells with medium only (0% viability).
-
Calculate the percent viability and plot against the log of compound concentration to determine the cellular IC₅₀ (or GI₅₀, the concentration for 50% growth inhibition).
-
Data Presentation: Comparative Activity Table
All quantitative data should be summarized for clear comparison. This allows for the direct evaluation of structure-activity relationships (SAR) and the correlation between biochemical potency and cellular activity.
| Compound ID | Target IC₅₀ (nM) [Biochemical] | Selectivity vs. Target X (Fold) | Cellular IC₅₀ (µM) [Cell Line Y] |
| B-001 | 4.6 | >1000 | 0.05 |
| B-002 | 25.1 | >500 | 0.22 |
| B-003 | 150.8 | 80 | >10 |
| Bortezomib | 7.1[7] | >1000 | 0.02 |
Part 3: Addressing Challenges and Ensuring Trustworthiness
The screening of boronic acids is not without its challenges. Acknowledging and proactively addressing these issues is key to generating trustworthy and reproducible data.
-
Assay Interference: Boronic acids can interact with diols. If components of the assay buffer (e.g., sugars, some buffering agents) contain diol moieties, they may interfere with the assay. Always run appropriate controls to check for such non-specific interactions.
-
Solubility and Stability: Like any small molecule library, boronic acid derivatives can have poor aqueous solubility. Using DMSO for stock solutions is standard, but monitor for compound precipitation in aqueous assay buffers. The stability of the C-B bond can also vary, so proper storage and handling are essential.
-
Lack of Commercial Libraries: The availability of diverse, high-quality boronic acid libraries for HTS can be limited compared to more traditional compound classes.[17] This places a greater emphasis on rational design and custom synthesis.
-
Mutagenicity Concerns: Some studies have highlighted that certain boronic acids can be mutagenic in the Ames assay.[13] While this is more of a downstream development concern, it is an important property to be aware of for the class.
Building a Self-Validating System:
Trustworthiness is built by incorporating orthogonal assays and counter-screens.
-
Orthogonal Assays: Confirm hits using a different assay technology. For example, if the primary screen uses a fluorescence-based readout, validate hits with a label-free method like mass spectrometry to ensure the activity is not an artifact of the detection method.[6]
-
Counter-Screens: To confirm selectivity, screen hits against related enzymes. For a proteasome inhibitor, this would involve testing against other proteases like trypsin or chymotrypsin to ensure the inhibition is specific.[8]
By systematically progressing through this multi-tiered cascade of biochemical and cellular assays, researchers can confidently identify and validate novel boronic acid derivatives, paving the way for the development of the next generation of boron-based therapeutics.
References
-
Pinheiro, P. S. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. PharmaChem. [Link]
-
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3375. [Link]
-
Pinheiro, P. S. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]
-
Li, Y., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]
-
Wang, R., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI. [Link]
-
Wikipedia contributors. (n.d.). Boronic acid. Wikipedia. [Link]
-
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
-
Oreate AI. (2025). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]
-
Cohen, D. T., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 21(2), 136-144. [Link]
-
Pierson, B., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(7), 850-860. [Link]
-
ResearchGate. (n.d.). Cell viability percentages vs ascending boric acid concentrations... ResearchGate. [Link]
-
Debela, M., et al. (2007). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 50(22), 5265-5273. [Link]
-
Lawrence, R., et al. (2015). Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure. Scientific Reports, 5, 10532. [Link]
-
Lesnikowski, Z. J. (2020). What are the current challenges with the application of boron clusters to drug design?. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Proteasome activity in b-AP15- and bortezomib resistant cells a. 20S... ResearchGate. [Link]
-
ResearchGate. (n.d.). MTT results (normalized) after a week of boric acid treatment for several cell lines with two concentrations. ResearchGate. [Link]
-
Pinheiro, P. S. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2016). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. [Link]
-
Hideshima, T., et al. (2009). Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma. Blood, 114(5), 1046-1055. [Link]
-
Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Bioorganic & Medicinal Chemistry, 91, 117405. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
ResearchGate. (2018). Cell Viability Assays: Methods and Protocols. ResearchGate. [Link]
-
Contreras-Martel, C., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
De Luca, F., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemMedChem, 18(19), e202300267. [Link]
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
-
UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit II. UBPBio. [Link]
-
ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate. [Link]
-
Dziadek, S. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]
Sources
- 1. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 3. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ubpbio.com [ubpbio.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Protocol and Application Guide: Suzuki-Miyaura Coupling with (2-[(Methylamino)sulfonyl]phenyl)boronic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Sulfonamide-Containing Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] First reported in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4][5]
This guide focuses on a specific, functionally rich building block: (2-[(Methylamino)sulfonyl]phenyl)boronic acid (CAS No: 956283-09-3).[6] The presence of the ortho-sulfonamide group introduces unique electronic and steric properties. This moiety is a common pharmacophore, capable of acting as a hydrogen bond donor and acceptor, which can significantly influence the pharmacological profile of a target molecule. Understanding the nuances of coupling this specific boronic acid is therefore critical for medicinal chemists aiming to synthesize novel biaryl structures with potential therapeutic value.
This document provides a deep dive into the mechanistic underpinnings of the reaction, a detailed, field-proven protocol, and expert insights into optimizing reaction conditions for this valuable substrate.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount to troubleshooting and adapting the protocol for different coupling partners. The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2][7] The three core steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8][9]
-
Oxidative Addition : The cycle begins with the catalytically active Pd(0) species inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a square planar Pd(II) complex.[1][8] Electron-rich ligands on the palladium center facilitate this step.[10]
-
Transmetalation : This is arguably the most complex step and is where the base plays its essential role.[10][11] The base activates the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[12][13] This activated species then transfers its organic group to the Pd(II) center, displacing the halide. The exact mechanism of this transfer can vary, but the activation by the base is non-negotiable for the reaction to proceed.[10][14]
-
Reductive Elimination : In the final step, the two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][8]
Protocol Deep Dive: Component Selection and Rationale
The success of a Suzuki-Miyaura coupling is critically dependent on the synergy between its components. The ortho-sulfonamide group in our substrate may influence reaction kinetics, necessitating careful selection of parameters.
| Component | Selection & Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ are common choices.[8][15] Pd(PPh₃)₄ is often used directly as it is a stable Pd(0) source. When using Pd(II) sources like Pd(OAc)₂, a phosphine ligand is added which also serves to reduce Pd(II) to the active Pd(0) state in situ. For challenging couplings, specialized precatalysts with pre-formed ligand complexes can offer higher activity. |
| Ligand | Phosphine ligands are standard.[8] For general-purpose coupling, PPh₃ (Triphenylphosphine) is robust. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), electron-rich and bulky ligands like SPhos or XPhos are superior as they promote both oxidative addition and reductive elimination.[10][16][17] |
| Base | The choice of base is crucial for activating the boronic acid without degrading the substrates.[12] Potassium Carbonate (K₂CO₃) is a versatile, moderately strong base suitable for many couplings. Potassium Phosphate (K₃PO₄) is a stronger option often used for less reactive partners. Cesium Carbonate (Cs₂CO₃) is highly effective but more expensive. The solubility of the base in the chosen solvent system is a key consideration. |
| Solvent System | A mixture of an organic solvent and water is typical. 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O are common.[1][9] The organic solvent solubilizes the aryl halide and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species. Crucially, all solvents must be rigorously degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Aryl Halide Partner | The reactivity of the C-X bond follows the order: I > Br > OTf >> Cl .[10][15] Aryl bromides offer a good balance of reactivity and stability, making them an excellent starting point for optimization. Aryl chlorides are cheaper but significantly less reactive, often requiring more active catalyst systems. |
Experimental Protocol: Synthesis of a Model Biaryl Sulfonamide
This protocol details the coupling of (2-[(Methylamino)sulfonyl]phenyl)boronic acid with 4-bromoanisole. It is designed to be a robust starting point that can be adapted for other aryl halides.
Reagents and Equipment
| Reagent / Equipment | Quantity / Specification | Purpose |
| (2-[(Methylamino)sulfonyl]phenyl)boronic acid | 215 mg (1.0 mmol, 1.0 eq) | Nucleophilic partner |
| 4-Bromoanisole | 206 mg (1.1 mmol, 1.1 eq) | Electrophilic partner |
| Tetrakis(triphenylphosphine)palladium(0) | 35 mg (0.03 mmol, 3 mol%) | Pd(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 415 mg (3.0 mmol, 3.0 eq) | Base |
| 1,4-Dioxane | 8 mL | Organic Solvent |
| Deionized Water | 2 mL | Aqueous Solvent |
| Oven-dried 25 mL Schlenk flask | 1 | Reaction Vessel |
| Magnetic stir bar, condenser | 1 each | Stirring & Reflux |
| Inert Gas (Argon or Nitrogen) | High purity | Inert Atmosphere |
| Ethyl Acetate, Brine, Anhydrous MgSO₄ | As needed | Workup |
| Silica Gel | As needed | Purification |
Step-by-Step Procedure
-
Vessel Preparation : Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under vacuum and heat gently with a heat gun to remove any adsorbed moisture. Allow to cool to room temperature.
-
Reagent Addition : Backfill the flask with an inert gas (Argon). To the flask, add (2-[(Methylamino)sulfonyl]phenyl)boronic acid (1.0 mmol), 4-bromoanisole (1.1 mmol), potassium carbonate (3.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Solvent Degassing : Separately, degas the 1,4-dioxane and deionized water by bubbling argon through them for at least 20 minutes.
-
Solvent Addition : Using a syringe, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask containing the solids.[18]
-
Reaction Execution : Fit the flask with a condenser under a positive pressure of argon. Lower the flask into a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours.
-
Reaction Monitoring : Progress can be monitored by periodically taking a small aliquot (via syringe), diluting it, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting materials.[19][20]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Product Isolation : Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][9]
-
Purification : The resulting crude solid or oil should be purified by flash column chromatography on silica gel to yield the pure biaryl product.[9][21] The appropriate eluent system should be determined by TLC analysis.
Troubleshooting and Final Considerations
-
Low or No Conversion : This often points to an inactive catalyst. Ensure all solvents were properly degassed and that the reaction was maintained under a strict inert atmosphere. Consider using a more active ligand/catalyst system if aryl chlorides or sterically demanding substrates are used.
-
Protodeboronation : This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a C-H bond, can be problematic.[1] It is often promoted by excessive water or prolonged reaction times at high temperatures. Using a slight excess of the boronic acid (1.1-1.2 eq) can help compensate.
-
Homocoupling : The formation of R¹-R¹ or R²-R² products can occur, usually due to oxygen contamination.[21] Rigorous degassing is the best preventative measure.
-
Safety : Palladium catalysts, organic solvents, and boronic acids should be handled in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. shoko-sc.co.jp [shoko-sc.co.jp]
- 20. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Arylsulfonamides from Phenylboronic Acids
Introduction: The Strategic Importance of N-Aryl Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug development.[1][2] Since the discovery of the sulfa drugs, the first broadly effective antimicrobials, this moiety has been incorporated into a vast array of therapeutic agents, exhibiting activities ranging from antibacterial and antiviral to anticancer and antidiabetic.[1][2] The N-aryl sulfonamide, in particular, serves as a crucial pharmacophore and a bioisostere for the amide bond, offering improved metabolic stability, distinct geometric properties, and an additional hydrogen bond acceptor.[3]
Traditional synthesis of N-aryl sulfonamides relies on the condensation of an amine with a pre-formed arylsulfonyl chloride. However, the preparation of the requisite sulfonyl chlorides can be harsh, often requiring strongly acidic conditions or hazardous oxidizing agents that limit functional group tolerance and regiochemical control.[4][5]
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom and carbon-carbon bonds, offering mild, versatile, and highly efficient pathways to complex molecules.[6][7] While a direct Suzuki-Miyaura coupling between a sulfonamide N-H bond and a phenylboronic acid is not the standard approach, several powerful palladium-catalyzed strategies have emerged that leverage the versatility of boronic acids to construct the critical aryl-sulfur bond, enabling the convergent synthesis of N-aryl sulfonamides.
This guide provides an in-depth exploration of a state-of-the-art palladium-catalyzed method for the synthesis of arylsulfonamides, starting directly from widely available arylboronic acids. We will dissect the underlying mechanism, provide detailed, field-proven protocols, and offer insights into optimization and troubleshooting for researchers engaged in drug discovery and synthetic chemistry.
Core Methodology: One-Pot Synthesis via Palladium-Catalyzed Chlorosulfonylation
A highly effective and versatile strategy for synthesizing arylsulfonamides from arylboronic acids involves a palladium-catalyzed chlorosulfonylation, followed by an in situ reaction with an amine.[4][5][8] This approach, pioneered by the Buchwald group, utilizes a specialized sulfur-containing reagent that acts as a "[SO₂Cl]⁺" synthon, effectively coupling with the arylboronic acid. The resulting arylsulfonyl chloride intermediate is then trapped by an amine in the same reaction vessel to yield the final sulfonamide product.
This one-pot process offers significant advantages:
-
Convergent Synthesis: It allows for the combination of diverse arylboronic acids and amines, enabling rapid library synthesis.[4]
-
Mild Conditions: The reaction avoids the harsh conditions of traditional sulfonyl chloride formation.[8]
-
High Functional Group Tolerance: The palladium-catalyzed system is compatible with a wide range of sensitive functional groups, including esters, ketones, and even other halides.[4][5]
Logical Workflow of the One-Pot Chlorosulfonylation/Amination
The overall transformation follows a logical and efficient sequence within a single reaction vessel.
Caption: Workflow for the one-pot synthesis of N-aryl sulfonamides.
Reaction Mechanism: The Palladium Catalytic Cycle
The key transformation in this process is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the arylboronic acid with phenyl chlorosulfate. The currently accepted mechanism proceeds through a canonical Pd(0)/Pd(II) catalytic cycle.[5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the sulfur-oxygen bond of phenyl chlorosulfate. This is a crucial step, as insertion into the S-Cl bond is a competing but less productive pathway.[5]
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium(II) center, displacing the phenoxide group.
-
Reductive Elimination: The newly formed aryl group and the sulfonyl chloride moiety couple and are eliminated from the palladium center, forming the arylsulfonyl chloride product and regenerating the active Pd(0) catalyst for the next cycle.
Caption: Catalytic cycle for palladium-catalyzed chlorosulfonylation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Phenyl chlorosulfate is corrosive and moisture-sensitive.
Protocol 1: One-Pot Synthesis of N-Benzyl-4-methylbenzenesulfonamide
This protocol is adapted from the work of DeBergh, Niljianskul, and Buchwald.[5]
Materials:
-
p-Tolylboronic acid
-
Phenyl chlorosulfate
-
Benzylamine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
PhCPhos (2-Dicyclohexylphosphino-2'-phenyl-1,1'-biphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Equipment:
-
Magnetic stir plate with heating capabilities
-
Schlenk line or glovebox
-
Standard laboratory glassware, syringes, and needles
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add p-tolylboronic acid (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and PhCPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (2.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
-
Reagent Addition:
-
Add phenyl chlorosulfate (1.1 mmol, 1.1 equiv) to the flask via syringe.
-
Stir the reaction mixture at 60 °C.
-
-
Reaction Monitoring:
-
Monitor the formation of the intermediate p-toluenesulfonyl chloride by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
-
In Situ Amination:
-
Once the formation of the sulfonyl chloride is complete, cool the reaction mixture to room temperature.
-
In a separate vial, dissolve benzylamine (1.2 mmol, 1.2 equiv) and K₃PO₄ (2.0 mmol, 2.0 equiv) in 1,4-dioxane (1.0 mL).
-
Add the amine/base solution to the reaction flask.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-4-methylbenzenesulfonamide.
-
Data Presentation: Optimized Reaction Conditions
The choice of ligand, base, and solvent is critical for achieving high yields. The following table summarizes generally optimized conditions for this transformation.
| Parameter | Recommended Condition | Rationale & Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Both are effective Pd(0) sources or precursors.[6] |
| Ligand | Buchwald Biarylphosphines (e.g., PhCPhos, XPhos) | Electron-rich, bulky phosphine ligands are crucial for promoting efficient oxidative addition and reductive elimination. PhCPhos often gives superior results for this specific transformation.[4] |
| Catalyst Loading | 1-2 mol% Pd | Sufficient for most substrates; higher loading may be needed for challenging cases. |
| [SO₂Cl]⁺ Source | Phenyl Chlorosulfate | Commercially available and effective. |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, or CPME | Aprotic solvents are required. Dioxane is a common and effective choice. |
| Base (for amination) | K₃PO₄ or K₂CO₃ | Inorganic bases are used to neutralize the HCl generated during the amination step. |
| Temperature | 60-100 °C | The optimal temperature depends on the specific substrates. The initial coupling is often run at a lower temperature than the subsequent amination. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (degraded Pd source or ligand).- Poor quality solvent or reagents (presence of water/oxygen).- Insufficient temperature. | - Use fresh, high-purity catalyst and ligand.- Ensure all reagents and solvents are anhydrous and reactions are run under a strict inert atmosphere.- Screen higher temperatures in increments of 10 °C. |
| Protodeboronation of Boronic Acid | - Presence of trace water.- Base present during the initial coupling step. | - Use rigorously dried solvent.- Ensure the base is added only for the second (amination) step. |
| Formation of Biaryl Homocoupling Product | - Catalyst decomposition.- Side reaction of the boronic acid. | - Screen different ligands; sometimes a less bulky ligand can suppress this.- Lower the reaction temperature. |
| Incomplete Amination Step | - Insufficiently nucleophilic amine.- Steric hindrance.- Insufficient base. | - For weakly nucleophilic amines (e.g., anilines), a stronger base like Cs₂CO₃ or adding a co-solvent like t-amyl alcohol may be beneficial.[9]- Increase reaction time and/or temperature for the amination step. |
Applications in Drug Discovery: Synthesis of a Celecoxib Analog
The sulfonamide moiety is present in numerous blockbuster drugs. For instance, the core of Celecoxib, a selective COX-2 inhibitor, features a pyrazole-benzenesulfonamide structure. The methodology described herein is directly applicable to the synthesis of such structures.
Using 4-hydrazinyl-N,N-dimethylaniline and an appropriate diketone, one can form the pyrazole core containing a free amine. This amine can then be coupled with an arylsulfonyl chloride generated in situ from the corresponding arylboronic acid using the palladium-catalyzed protocol, providing a convergent and flexible route to a library of Celecoxib analogs for structure-activity relationship (SAR) studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Suzuki-Miyaura Couplings for Electron-Deficient Boronic Acids: A Guide to Base and Solvent Selection
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in constructing C-C bonds.[1] However, its efficiency can be significantly hampered when employing electron-deficient boronic acids. These substrates are notoriously prone to a parasitic side reaction, protodeboronation, and exhibit sluggish kinetics in the critical transmetalation step.[2][3] This guide provides a detailed analysis of these challenges and offers a systematic approach to selecting the optimal base and solvent systems. We will delve into the mechanistic rationale behind these choices, present structured protocols, and provide troubleshooting strategies to empower researchers in drug development and materials science to overcome these synthetic hurdles.
The Underlying Challenge: Electronic Effects in the Catalytic Cycle
The success of the Suzuki-Miyaura reaction hinges on the delicate balance of three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For electron-deficient boronic acids, the primary bottleneck is the transmetalation step.
An electron-withdrawing group (EWG) on the boronic acid reduces the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center. This electronic deficit makes the transfer inherently slower. Concurrently, the C-B bond becomes more susceptible to cleavage by protons, leading to the undesired formation of an arene byproduct through protodeboronation .[3][5]
The base is not merely an additive; it is a crucial activator. It coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., a boronate), which is the active species in transmetalation.[6] However, a stronger base or the presence of excess protic sources (like water) can also accelerate the destructive protodeboronation pathway.[5] Therefore, the selection of base and solvent is not a matter of simple optimization but a strategic balancing act.
Caption: Suzuki-Miyaura cycle highlighting challenges with electron-deficient boronic acids.
Strategic Selection of Base and Solvent
The optimal conditions are highly substrate-dependent, but general principles can guide the initial choice. The goal is to identify a system that promotes boronate formation for transmetalation while minimizing the concentration of free boronic acid and protic species that lead to protodeboronation.
Choosing the Right Base
A moderately strong base often provides the best balance between activating the boronic acid and preventing unwanted side reactions.[5]
| Base | Formula | Strength | Recommended Solvent(s) | Key Considerations & Insights |
| Potassium Phosphate | K₃PO₄ | Moderate-Strong | Dioxane/H₂O, Toluene/H₂O | Often the first choice for difficult couplings. Its moderate strength and buffering capacity provide excellent reactivity while minimizing degradation of sensitive substrates.[5] |
| Cesium Carbonate | Cs₂CO₃ | Stronger than K₂CO₃ | Dioxane, DMF, Toluene | Higher solubility in organic solvents compared to other carbonates can increase reaction rates, especially when weaker bases fail.[5] |
| Potassium Carbonate | K₂CO₃ | Moderate | Toluene/EtOH/H₂O, THF/H₂O | A standard, cost-effective base. It may be less effective for highly deactivated boronic acids but is a reliable starting point for moderately electron-deficient systems.[5] |
| Potassium Fluoride | KF | Mild | THF (anhydrous), Dioxane | The fluoride ion is thought to form a highly nucleophilic trifluoroborate species in situ. KF is an excellent choice for substrates with base-sensitive groups (e.g., esters) and is often used under anhydrous conditions to suppress protodeboronation.[5][6] |
Choosing the Optimal Solvent System
The solvent must dissolve the reagents and, critically, mediate the activity of the base. Aqueous mixtures are common, but the water content must be carefully controlled.
| Solvent System | Typical Ratio (v/v) | Temperature (°C) | Key Considerations & Insights |
| 1,4-Dioxane / H₂O | 4:1 to 10:1 | 80 - 110 | A highly versatile and common system. The water solubilizes the inorganic base, but minimizing its amount is crucial to disfavor protodeboronation.[5] |
| Toluene / Ethanol / H₂O | Varies | 80 - 110 | The addition of ethanol can improve the solubility of some reagents. This is a robust, general-purpose system.[5] |
| Tetrahydrofuran (THF) | Anhydrous | 60 - 80 | Typically used with KF. The absence of water is a direct strategy to inhibit the protodeboronation pathway. Requires careful drying of reagents and solvent.[5] |
| N,N-Dimethylformamide (DMF) | N/A | 80 - 110 | A polar aprotic solvent that can be effective, especially with Cs₂CO₃, due to good salt solubility. Must be rigorously degassed. |
Advanced Strategies for Difficult Couplings
When optimizing the base and solvent is insufficient, two powerful strategies can be employed: modifying the boron reagent and selecting a more active catalyst system.
Stabilizing the Boron Reagent
Protodeboronation is often a concentration-dependent side reaction. By converting the boronic acid to a more stable derivative, it can act as a "slow-release" reservoir of the active boronic acid, keeping its standing concentration low throughout the reaction.[2][5]
-
Pinacol Esters (Bpin): More stable to protodeboronation and often commercially available or easily prepared.
-
MIDA Boronates: Exceptionally stable, air-stable solids that slowly hydrolyze under reaction conditions to release the boronic acid.
-
Potassium Trifluoroborates (BF₃K): Air-stable, crystalline solids that are robust against protodeboronation.[5]
The Role of Phosphine Ligands
While the base and solvent are critical for the transmetalation step, the ligand influences all stages of the cycle. For challenging substrates, bulky and electron-donating phosphine ligands are essential.[7] They promote the initial oxidative addition and the final reductive elimination, accelerating the overall catalytic turnover.[8][9] Examples include Buchwald-type ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines.[10]
General Protocol: Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid Pinacol Ester
This protocol provides a robust starting point for coupling an electron-deficient boronic ester with a typical aryl bromide. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon).
Materials & Equipment
-
Reagents: Aryl Bromide (1.0 equiv), 2-Nitrophenylboronic Acid Pinacol Ester (1.3 equiv), Potassium Phosphate (K₃PO₄, 3.0 equiv), Pd₂(dba)₃ (1.5 mol%), SPhos (6.0 mol%).
-
Solvent: Anhydrous, degassed 1,4-Dioxane and degassed DI Water.
-
Equipment: Schlenk flask or reaction vial with stir bar, septum, needles, inert gas line, heating mantle with temperature controller, TLC plates, and standard glassware for workup.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv), 2-nitrophenylboronic acid pinacol ester (0.65 mmol, 1.3 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%) and the SPhos ligand (0.03 mmol, 6.0 mol%).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is completely inert.
-
Solvent Addition: Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.4 mL) via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by periodically taking aliquots and analyzing by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Excess water in the solvent.2. Base is too strong or harsh.3. Boronic acid instability. | 1. Reduce the amount of water or switch to an anhydrous system (e.g., KF/THF).2. Use a milder base (e.g., KF or K₂CO₃).3. Switch to a more stable boronic acid derivative (Bpin, MIDA, or BF₃K).[2][5] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve degassing procedure (freeze-pump-thaw cycles are highly effective).[11] Use fresh, high-purity reagents. |
| Stalled Reaction | Catalyst deactivation. | Increase catalyst loading slightly or try a more robust ligand/precatalyst system (e.g., a G3 or G4 Buchwald precatalyst). |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Application Note: A Practical Guide to the Chan-Lam Coupling of (2-[(Methylamino)sulfonyl]phenyl)boronic acid for C-N Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Chan-Lam cross-coupling reaction, specifically focusing on the use of (2-[(Methylamino)sulfonyl]phenyl)boronic acid as a key building block. The resulting N-aryl sulfonamide motifs are prevalent in medicinal chemistry, valued for their distinct polarity, hydrogen bonding capabilities, and geometric properties.[1] This document offers a blend of mechanistic theory, practical laboratory protocols, and expert insights to enable researchers to confidently apply this methodology in their synthetic programs.
Introduction to the Chan-Lam Coupling
The Chan-Lam coupling is a powerful copper-catalyzed reaction that forms carbon-heteroatom bonds, most commonly C-N and C-O bonds, by coupling an organoboron compound (like a boronic acid) with a nucleophile (such as an amine or alcohol).[2] First reported independently by the groups of Chan, Lam, and Evans in 1998, this reaction has become a cornerstone of modern synthetic chemistry.[3][4] Its primary advantages over analogous palladium-catalyzed methods, like the Buchwald-Hartwig amination, include the use of an inexpensive and abundant copper catalyst, mild reaction conditions, and a remarkable tolerance for air and moisture, which simplifies the experimental setup.[5][6]
The reaction is particularly valuable for synthesizing complex molecules in drug discovery and development. The specific substrate of focus here, (2-[(Methylamino)sulfonyl]phenyl)boronic acid, allows for the direct introduction of a functionalized aryl ring that is a common feature in pharmacologically active compounds.[][8]
The Catalytic Cycle and Mechanistic Rationale
Understanding the mechanism of the Chan-Lam coupling is key to troubleshooting and optimizing the reaction. While the exact details can be complex and substrate-dependent, a generally accepted catalytic cycle provides a strong working model.[2][9] The reaction is an oxidative cross-coupling, uniquely pairing two nucleophilic partners.[9]
The cycle typically involves the following key steps:
-
Transmetalation: The arylboronic acid transfers its aryl group to a Copper(II) salt, like Cu(OAc)₂, to form an aryl-copper(II) intermediate.[10]
-
Coordination/Deprotonation: The amine or alcohol nucleophile coordinates to the copper center. A base present in the reaction facilitates this step, often by deprotonating the nucleophile to increase its reactivity.[11]
-
Oxidation & Reductive Elimination: The aryl-copper(II)-nucleophile complex is believed to undergo oxidation to a transient Copper(III) species.[2][9] This high-valent intermediate then rapidly undergoes reductive elimination to forge the desired C-N or C-O bond, releasing the final product and a Copper(I) species.[2]
-
Catalyst Regeneration: The resulting Cu(I) is re-oxidized back to the active Cu(II) state by an external oxidant, which is typically atmospheric oxygen, allowing the catalytic cycle to continue.[9][12]
Figure 1: A simplified representation of the Chan-Lam catalytic cycle.
Key Reaction Parameters and Their Scientific Basis
The success of a Chan-Lam coupling is highly dependent on the careful selection of several parameters. The choices made are not arbitrary but are based on established principles that govern the reaction's kinetics and equilibrium.
| Parameter | Typical Choice | Rationale & Expert Insight |
| Copper Source | Cu(OAc)₂, CuCl₂, Cu(OTf)₂ | Copper(II) acetate is the most common choice due to its low cost, stability, and proven efficacy.[9] The counter-ion can influence reactivity; for less reactive substrates, a more labile salt like copper(II) triflate (Cu(OTf)₂) may be beneficial.[10] |
| Boronic Acid | 1.0 - 1.5 equivalents | An excess of the boronic acid is sometimes used to drive the reaction to completion, especially if side reactions like protodeboronation or homocoupling are competitive.[9][13] For (2-[(Methylamino)sulfonyl]phenyl)boronic acid, the ortho-sulfonamide is electron-withdrawing, which can impact the rate of transmetalation.[14] |
| Nucleophile | 1.0 equivalent | Typically the limiting reagent. The nucleophilicity of the amine/alcohol is critical. Less nucleophilic substrates, such as anilines or certain heterocycles, may require more forcing conditions or specialized ligands.[15] |
| Base | Pyridine, Et₃N, K₂CO₃, Cs₂CO₃ | The role of the base can be multifaceted. It can deprotonate the nucleophile, activate the boronic acid, or form active copper-hydroxide species.[11] Organic bases like pyridine or triethylamine are common in organic solvents, while inorganic bases are often used in polar solvents like methanol or water mixtures.[16] Some modern protocols have been developed to be base-free.[17] |
| Solvent | CH₂Cl₂, CH₃OH, MeCN, THF | Dichloromethane (DCM) is a classic choice.[6] However, more polar solvents like methanol or acetonitrile can be advantageous, particularly for less soluble substrates or when using inorganic bases.[3] A solvent screen is often a valuable first step in optimization. |
| Atmosphere | Open to Air / O₂ | Unlike palladium catalysis, the Chan-Lam coupling requires an oxidant to regenerate the catalyst.[12] Running the reaction open to the air is usually sufficient and is a key advantage for operational simplicity. In some sluggish reactions, bubbling O₂ through the mixture can improve yields.[18] |
| Temperature | Room Temperature to 80 °C | Many couplings proceed efficiently at room temperature.[2] For challenging substrates, moderate heating can significantly increase the reaction rate. However, excessive heat can promote byproduct formation.[16] |
Detailed Experimental Protocol
This section provides a reliable, step-by-step protocol for a model reaction: the N-arylation of morpholine with (2-[(Methylamino)sulfonyl]phenyl)boronic acid.
Reaction Scheme: (An image depicting the chemical reaction of (2-[(Methylamino)sulfonyl]phenyl)boronic acid with morpholine to yield 2-(morpholinosulfonyl)-N-methylaniline would be placed here in a formal document.)
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Equivalents |
| (2-[(Methylamino)sulfonyl]phenyl)boronic acid | 215.03 | 215 mg | 1.0 mmol | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 mmol | 1.2 |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 18 mg | 0.1 mmol | 0.1 |
| Pyridine | 79.10 | 162 µL | 2.0 mmol | 2.0 |
| Methanol (CH₃OH), Anhydrous | - | 5 mL | - | - |
| 4Å Molecular Sieves | - | ~500 mg | - | - |
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add (2-[(Methylamino)sulfonyl]phenyl)boronic acid (215 mg, 1.0 mmol), copper(II) acetate (18 mg, 0.1 mmol), and activated 4Å molecular sieves (~500 mg). The sieves help to minimize side reactions with water, such as the formation of a phenol byproduct.[6]
-
Solvent and Reagent Addition: Add anhydrous methanol (5 mL) to the flask. Begin stirring to create a suspension. Using a syringe, add pyridine (162 µL, 2.0 mmol), followed by morpholine (105 µL, 1.2 mmol).
-
Reaction Execution: Leave the flask uncapped or loosely capped with a septum (pierced with a needle) to ensure access to atmospheric air. Stir the resulting blue-green mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 30-50% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and insoluble copper salts, washing the pad with additional methanol or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous ammonium chloride (2 x 15 mL) to remove residual copper and pyridine, followed by a wash with brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-arylated product.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions [mdpi.com]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Recent advances in Chan–Lam coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Notes: (2-[(Methylamino)sulfonyl]phenyl)boronic acid in Medicinal Chemistry
<
Introduction: A Privileged Scaffold Component in Modern Drug Discovery
(2-[(Methylamino)sulfonyl]phenyl)boronic acid (CAS 1256355-60-3) has emerged as a crucial building block for medicinal chemists, particularly in the synthesis of targeted therapies. Its utility lies in the unique combination of a reactive boronic acid handle, ideal for palladium-catalyzed cross-coupling reactions, and an ortho-N-methylsulfonamide group. This sulfonamide moiety is not merely a passive substituent; it imparts specific physicochemical properties and can engage in critical hydrogen bonding interactions within enzyme active sites, making it a key pharmacophoric element.
Historically, the use of boronic acids in medicinal chemistry was approached with caution, but the approval of drugs like bortezomib (Velcade®) demystified concerns over toxicity and highlighted their therapeutic potential.[1][2] Today, boronic acids are recognized for their versatile reactivity, stability, and relatively low toxicity, often degrading to boric acid, which can be eliminated by the body. This reagent, (2-[(Methylamino)sulfonyl]phenyl)boronic acid, is particularly significant in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that exploit the concept of synthetic lethality in cancers with deficient DNA repair mechanisms.[3][4][5]
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1256355-60-3 | N/A |
| Molecular Formula | C7H10BNO4S | [6] |
| Molecular Weight | 215.04 g/mol | [6] |
| Appearance | Typically a white to off-white solid | Supplier Data |
| Storage | Store at 4°C, protect from light and moisture | [7] |
Handling & Stability Insights: Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. While this often does not impede reactivity in Suzuki-Miyaura couplings (as the boroxine can re-hydrolyze in situ), it can affect stoichiometry. For precise reactions, it is advisable to use the reagent as fresh as possible or to verify its purity. Furthermore, like many boronic acids, it can be unstable under certain conditions.[8] Protecting the boronic acid as a diethanolamine complex can form air- and water-stable crystalline solids that can be used directly in some coupling reactions.[8]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, a cornerstone of modern synthetic chemistry.[9][10][11] This reaction enables the efficient construction of biaryl or aryl-heteroaryl scaffolds, which are common motifs in biologically active molecules.
Mechanistic Rationale & Causality
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[11]
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar¹-Pd(II)-X\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[Ar²B(OH)₃]⁻\nActivated Boronate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Ar2 [label="Ar¹-Pd(II)-Ar²\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²\nCoupled Product", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar¹-X\n(Aryl Halide)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar²-B(OH)₂\n(Our Reagent)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd [label=" "]; OxAdd -> PdII [label=" "]; PdII -> Transmetal [label=" "]; Boronate -> Transmetal [label=" "]; Transmetal -> PdII_Ar2 [label=" "]; PdII_Ar2 -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label=" Catalyst\nRegenerated"]; BoronicAcid -> Boronate [style=dashed]; Base -> Boronate [label=" Activation", style=dashed]; } dot Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex from the boronic acid.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
The ortho-sulfonamide group in (2-[(Methylamino)sulfonyl]phenyl)boronic acid can influence the reaction through steric and electronic effects, potentially affecting the rate and efficiency of the coupling compared to simpler phenylboronic acids.
Case Study: Synthesis of PARP-1 Inhibitors
This reagent is a key intermediate in the synthesis of potent PARP-1 inhibitors.[3] PARP inhibitors are a targeted cancer therapy effective against tumors with mutations in BRCA1 or BRCA2 genes, an example of "synthetic lethality".[5][12] The N-methylsulfonamide group is often incorporated to form critical interactions in the nicotinamide (NI) binding site of the PARP enzyme.[5]
// Nodes start [label="Reactants:\n(2-[(Methylamino)sulfonyl]phenyl)boronic acid\n+ Heterocyclic Halide (e.g., Bromide)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Suzuki-Miyaura Coupling\n(Pd Catalyst, Base, Solvent)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up &\nExtraction", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purification\n(e.g., Column Chromatography)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; characterize [label="Characterization\n(NMR, LC-MS)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Biaryl Intermediate\n(Core of PARP Inhibitor)", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> reaction; reaction -> workup [label=" After reaction completion"]; workup -> purify; purify -> characterize; characterize -> product; } dot Caption: General workflow for synthesizing a biaryl PARP inhibitor core.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of (2-[(Methylamino)sulfonyl]phenyl)boronic acid with a generic heteroaryl bromide. Researchers must adapt conditions based on the specific substrates used.
Materials:
-
(2-[(Methylamino)sulfonyl]phenyl)boronic acid (1.2 equiv)
-
Heteroaryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 equiv), (2-[(Methylamino)sulfonyl]phenyl)boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The final concentration is typically 0.1 M with respect to the limiting reagent (the heteroaryl bromide).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature and time depend on the reactivity of the coupling partners.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Self-Validation and Troubleshooting:
-
No Reaction: Ensure the catalyst is active and the atmosphere is truly inert. Check for impurities in starting materials that could poison the catalyst. Ensure the base is anhydrous and of sufficient strength.
-
Low Yield: The boronic acid may have degraded to its boroxine. Consider using a larger excess (e.g., 1.5 equiv). The choice of ligand, solvent, and base can dramatically impact yield and should be screened for challenging substrates.[9][13]
-
Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid, rather than a large excess, can mitigate this.
Conclusion
(2-[(Methylamino)sulfonyl]phenyl)boronic acid is a high-value, versatile reagent in medicinal chemistry. Its primary role as a coupling partner in the Suzuki-Miyaura reaction allows for the straightforward synthesis of complex biaryl structures. The embedded N-methylsulfonamide functionality is a key pharmacophoric element, particularly in the design of PARP inhibitors, providing both structural rigidity and crucial hydrogen bonding capabilities. The protocols and insights provided herein serve as a guide for researchers to effectively utilize this compound in the synthesis of next-generation therapeutics.
References
- Title: Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases Source: ACS Medicinal Chemistry Letters URL
- Title: Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy Source: HAL Open Science URL
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: MDPI URL: [Link]
-
Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer Source: PubMed URL: [Link]
-
Title: (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S) Source: PubChem URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: MDPI URL: [Link]
-
Title: Which boronic acids are used most frequently for synthesis of bioactive molecules? Source: ChemRxiv URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PubMed URL: [Link]
-
Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: ResearchGate URL: [Link]
-
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: CAS 956283-09-3 | B-[2-[(Methylamino)sulfonyl]phenyl]boronic acid Source: Hoffman Fine Chemicals URL: [Link]
-
Title: Masking Boronic Acids for Suzuki Coupling Source: YouTube URL: [Link]
-
Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 5. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - (2-[(methylamino)sulfonyl]phenyl)boronic acid (C7H10BNO4S) [pubchemlite.lcsb.uni.lu]
- 7. chemscene.com [chemscene.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sulfonamide Boronic Acids in Glucose Sensor Development
Introduction: Overcoming the Physiological pH Barrier in Glucose Sensing
Continuous glucose monitoring (CGM) is paramount for managing diabetes and understanding metabolic health. For decades, enzyme-based sensors, primarily using glucose oxidase, have been the gold standard.[1][2] However, these biological systems suffer from inherent limitations, including sensitivity to temperature and pH, limited shelf-life, and degradation over time, which complicates their use in long-term implantable devices.[1][3]
Synthetic chemical sensors based on boronic acids have emerged as a robust alternative.[1][4] These sensors operate on the principle of reversible covalent binding between the boronic acid moiety and the cis-diol groups present in glucose.[5][6][7] This interaction is stable and repeatable, offering the potential for long-term, enzyme-free monitoring.[1][3]
A fundamental challenge, however, has been the high pKa of simple phenylboronic acids (PBA), which is typically around 9.[2] This necessitates alkaline conditions for efficient glucose binding, rendering them incompatible with the physiological pH of ~7.4. The innovation of incorporating a sulfonamide group adjacent to the boronic acid moiety is a significant breakthrough. The strongly electron-withdrawing nature of the sulfonamide group lowers the pKa of the boronic acid to approximately 7.2, enabling efficient and reversible glucose binding under physiological conditions.[8][9] This application note provides a detailed guide to the principles and practical application of sulfonamide boronic acids in the development of next-generation fluorescent and electrochemical glucose sensors.
Principle of Operation: The Role of the Sulfonamide Group
The functionality of a sulfonamide boronic acid sensor is rooted in a pH-dependent equilibrium and its perturbation by glucose.
A. The Boronic Acid Equilibrium: A boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The trigonal form is a weak Lewis acid and does not bind effectively with diols. The anionic tetrahedral form, however, readily forms stable cyclic esters with cis-diols like glucose.
B. pKa Modulation by the Sulfonamide Moiety: The pKa is the pH at which the concentrations of the trigonal acid and the tetrahedral boronate are equal. For effective binding at physiological pH (~7.4), a significant population of the boronate form must be present. The sulfonamide group (-SO₂NHR), with its powerful electron-withdrawing properties, stabilizes the anionic boronate form. This stabilization lowers the energy barrier for the trigonal-to-tetrahedral transition, thereby reducing the pKa of the boronic acid into the physiological range.[9]
C. Glucose Binding and Signal Transduction: When glucose is introduced, it selectively binds to the anionic tetrahedral form, shifting the equilibrium. This binding event forms a cyclic boronate ester and alters the electronic properties of the entire molecule.[10] This change is the basis for signal transduction, which can be harnessed in several ways:
-
Fluorescence: If the sulfonamide boronic acid is conjugated to a fluorophore, glucose binding can alter the fluorophore's electronic environment. This can lead to changes in fluorescence intensity, lifetime, or emission wavelength through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[10][11]
-
Electrochemical: When the recognition element is immobilized on an electrode surface, the binding of glucose, a neutral molecule, to the anionic boronate creates a net negative charge at the interface. This charge accumulation alters the electrochemical properties of the electrode, such as impedance or capacitance, which can be measured to quantify glucose concentration.[12][13]
Diagram: Glucose Sensing Mechanism
The following diagram illustrates the fundamental principle of how a sulfonamide boronic acid interacts with glucose at physiological pH, leading to a change in the state of a conjugated fluorophore.
Caption: Glucose binding shifts the equilibrium to the boronate ester, modulating the fluorescent signal.
Application Protocol: Homogeneous Fluorescent Glucose Assay
This protocol describes a spectrofluorometric assay to determine glucose concentration in an aqueous buffer using a generic sulfonamide-boronic acid-appended fluorophore (SBA-Fluor).
Objective
To quantify glucose concentration in a sample by measuring the change in fluorescence intensity of an SBA-Fluor probe in a 96-well plate format.
Materials & Reagents
-
SBA-Fluor probe (e.g., an anthracene or coumarin derivative with an appended sulfonamide phenylboronic acid)
-
D-Glucose (Anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission filters appropriate for the chosen SBA-Fluor
-
Calibrated pipettes
Step-by-Step Methodology
1. Preparation of Stock Solutions:
- SBA-Fluor Stock (10 mM): Dissolve the required mass of SBA-Fluor in anhydrous DMSO. Store in small aliquots at -20°C, protected from light. Causality: DMSO is used to solubilize the often hydrophobic probe. Stock solutions are made at high concentration to minimize the final percentage of organic solvent in the aqueous assay buffer, which can affect binding.
- Glucose Stock (1 M): Dissolve 1.802 g of D-Glucose in 10 mL of PBS (pH 7.4). Allow the solution to sit for at least 24 hours at room temperature to allow for mutarotation to reach equilibrium. Causality: Mutarotation is the process where the different anomers of glucose (α and β) interconvert in aqueous solution. Allowing the solution to equilibrate ensures a consistent isomeric composition for binding studies.
2. Preparation of Working Solutions:
- SBA-Fluor Working Solution (20 µM): Dilute the 10 mM stock solution 1:500 in PBS (pH 7.4). For example, add 4 µL of 10 mM stock to 1996 µL of PBS. Vortex briefly. Causality: This working concentration is a typical starting point. It should be optimized to be low enough to minimize inner filter effects but high enough to provide a robust signal-to-noise ratio.
- Glucose Standards (0-50 mM): Prepare a serial dilution of the 1 M glucose stock in PBS (pH 7.4) to create a range of standards. A typical range for physiological relevance would be 0, 2, 5, 10, 20, and 50 mM.
3. Assay Procedure:
- Add 50 µL of the 20 µM SBA-Fluor working solution to each well of the 96-well plate.
- Add 50 µL of each glucose standard or unknown sample to the appropriate wells. This brings the final volume to 100 µL and the final SBA-Fluor concentration to 10 µM.
- Prepare a "blank" well containing 100 µL of PBS only.
- Incubate the plate for 15 minutes at room temperature, protected from light. Causality: Incubation allows the binding equilibrium between the SBA-Fluor and glucose to be reached.
- Measure the fluorescence intensity on a plate reader using the pre-determined optimal excitation and emission wavelengths for the SBA-Fluor.
4. Data Analysis:
- Subtract the average fluorescence of the blank wells from all other readings.
- Plot the fluorescence intensity (or the fold-change, F/F₀, where F₀ is the intensity of the zero-glucose sample) against the glucose concentration.
- Perform a linear or non-linear regression fit to the standard curve.
- Determine the concentration of unknown samples by interpolating their fluorescence values from the standard curve.
Diagram: Fluorescent Assay Workflow
Caption: Step-by-step workflow for the homogeneous fluorescent glucose assay.
Application Protocol: Electrochemical Sensor Fabrication & Testing
This protocol outlines the fabrication of a label-free electrochemical glucose sensor by immobilizing a sulfonamide boronic acid derivative onto a gold electrode and testing it using electrochemical impedance spectroscopy (EIS).
Objective
To create a reusable sensor for detecting glucose by measuring changes in interfacial charge transfer resistance upon glucose binding.
Materials & Reagents
-
Screen-Printed Gold Electrodes (SPGEs) or a standard three-electrode system (Gold working, Ag/AgCl reference, Pt counter)
-
Sulfonamide boronic acid derivative containing a thiol or amine group for surface attachment (e.g., 3-aminophenylboronic acid with a sulfonamide modification, followed by thiol functionalization).
-
Self-Assembled Monolayer (SAM) reagents: 11-Mercaptoundecanoic acid (MUA), 6-Mercapto-1-hexanol (MCH).
-
Activation reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS).
-
Ethanol, absolute
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Redox probe solution: 5 mM Potassium Ferricyanide/Ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) in PBS.
-
Potentiostat capable of performing Cyclic Voltammetry (CV) and EIS.
Step-by-Step Methodology
1. Electrode Cleaning and Preparation:
- Clean the gold electrode surface by cycling the potential in 0.5 M H₂SO₄ until a characteristic gold oxide formation/reduction peak is observed in the CV. Rinse thoroughly with deionized water and ethanol. Dry under a stream of nitrogen.
- Self-Validating Step: Record a baseline CV and EIS spectrum of the bare gold electrode in the redox probe solution. This provides the initial, unmodified electrode characteristics.
2. Formation of the Self-Assembled Monolayer (SAM):
- Immerse the cleaned electrode in a 10 mM ethanolic solution of MUA for 12-24 hours to form a carboxyl-terminated SAM.
- Rinse with ethanol and water to remove non-specifically bound molecules.
- Causality: The thiol group of MUA forms a strong, covalent Au-S bond, creating a stable, organized monolayer on the electrode surface. The terminal carboxyl groups are used for subsequent covalent attachment of the boronic acid receptor.
3. Activation and Immobilization of the SBA Receptor:
- Activate the carboxyl groups by immersing the MUA-modified electrode in a freshly prepared aqueous solution of 100 mM EDC and 50 mM NHS for 1 hour.
- Rinse gently with deionized water.
- Immediately immerse the activated electrode in a 10 mM solution of the amine-functionalized SBA receptor in PBS (pH 7.4) for 2-4 hours. Causality: EDC/NHS chemistry converts carboxyl groups into reactive NHS-esters, which readily form stable amide bonds with primary amines on the SBA receptor.
- To passivate any remaining reactive sites and orient the SBA receptors, immerse the electrode in a 1 mM solution of MCH for 30 minutes. Rinse with PBS.
- Self-Validating Step: Record CV and EIS spectra in the redox probe solution. Successful immobilization will result in an increased charge transfer resistance (Rct) compared to the bare and MUA-modified electrode, as the insulating organic layer impedes electron transfer.[12][13]
4. Electrochemical Glucose Sensing:
- Place the functionalized electrode in the redox probe solution.
- Record a baseline EIS spectrum (this is the 0 mM glucose reading).
- Add aliquots of a concentrated glucose stock solution to the electrochemical cell to achieve the desired final concentrations (e.g., 1 mM to 30 mM).
- After each addition, allow the system to equilibrate for 5-10 minutes, then record a new EIS spectrum.
5. Data Analysis:
- Model the EIS data using a Randles equivalent circuit to extract the charge transfer resistance (Rct) value for each glucose concentration.
- Principle: At pH 7.4, the immobilized SBA is partially in the anionic boronate form. Binding of neutral glucose molecules increases the net negative charge on the electrode surface. This enhanced electrostatic repulsion hinders the access of the anionic [Fe(CN)₆]³⁻/⁴⁻ redox probe to the electrode, leading to a measurable increase in Rct.[13]
- Plot the change in Rct (ΔRct = Rct,glucose - Rct,baseline) against the glucose concentration.
- This plot serves as the calibration curve for the sensor.
Diagram: Electrochemical Sensor Fabrication Workflow
Caption: The sequential process for building and testing an SBA-based electrochemical sensor.
Data Interpretation & Performance Metrics
The performance of a sulfonamide boronic acid glucose sensor is evaluated by several key metrics. The table below summarizes typical performance characteristics reported in the literature, providing a benchmark for researchers.
| Performance Metric | Description | Typical Values & Considerations |
| Binding Constant (Ka) | Measures the affinity of the sensor for glucose. Higher Ka indicates stronger binding. | Varies widely based on structure. For diboronic acids, Ka can be >3000 M⁻¹ for glucose, showing high affinity.[1][5] |
| Sensitivity / Limit of Detection (LOD) | The smallest amount of glucose that can be reliably detected above the background noise. | Can reach the low micromolar (µM) range for highly sensitive fluorescent probes.[9] Electrochemical sensors typically have LODs in the tens of mg/dL range.[12][13] |
| Dynamic Range | The concentration range over which the sensor provides a linear or predictable response. | Should ideally cover the physiologically relevant range for blood glucose (approx. 2-22 mM or 40-400 mg/dL).[13] |
| Selectivity | The ability of the sensor to detect glucose in the presence of other potentially interfering sugars like fructose or galactose. | A key advantage of bis-boronic acid designs, which can achieve selectivity for glucose over fructose by a factor of 10 or more.[1][5] Monoboronic acids are often more selective for fructose.[5] |
| Response Time | The time required for the sensor to reach 90-95% of its final signal after a change in glucose concentration. | Typically in the range of 5-15 minutes, as it is dependent on diffusion and binding kinetics. |
| Stability & Reversibility | The ability to provide consistent measurements over time and through multiple binding/unbinding cycles. | Boronic acid chemistry is inherently reversible and more stable than enzymatic approaches, with some sensors demonstrating stability for weeks or months.[3][12] |
References
-
Bruen, D., Delaney, C., Florea, L., & Diamond, D. (2017). Glucose Sensing for Diabetes Monitoring: Recent Developments. Sensors, 17(8), 1866. [Link]
-
Li, M., & Shi, W. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 629. [Link]
-
University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath News. [Link]
-
Bull, S. D., et al. (2016). Molecular Boronic Acid-Based Saccharide Sensors. Accounts of Chemical Research, 49(8), 1484–1495. [Link]
-
Lee, D., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Biosensors, 13(2), 248. [Link]
-
Wang, R., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(17), 9446–9455. [Link]
-
Haimov, A., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega, 9(19), 21877–21886. [Link]
-
Lee, D., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. Semantic Scholar. [Link]
-
Li, M., & Shi, W. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Semantic Scholar. [Link]
-
Kubo, Y., et al. (2015). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 15(8), 19641–19661. [Link]
-
University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. University of Bath. [Link]
-
Li, M., & Shi, W. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC - NIH. [Link]
-
Haimov, A., et al. (2024). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Publications. [Link]
-
Fang, H., Kaur, G., & Wang, B. (2004). Progress in boronic acid-based fluorescent glucose sensors. Journal of Fluorescence, 14(5), 481-489. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2001). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 6(4), 418-425. [Link]
-
James, T. D., & Shinkai, S. (2002). Boronic Acid Based Modular Fluorescent Sensors for Glucose. Topics in Current Chemistry, 218, 159-200. [Link]
-
Bruen, D., Florea, L., & Diamond, D. (2017). Ocular Glucose Biosensing Using Boronic Acid Fluorophores. DORAS | DCU Research Repository. [Link]
-
Ali, M. A., et al. (2019). Design and Fabrication of a High-Performance Electrochemical Glucose Sensor. Sensors, 19(21), 4778. [Link]
-
Liu, Z., & He, H. (2010). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 1(1), 1-22. [Link]
-
Arimori, S., et al. (2004). A study of boronic acid based fluorescent glucose sensors. Chemical & Pharmaceutical Bulletin, 52(11), 1362-1365. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 4. [PDF] Recent Progress in Diboronic-Acid-Based Glucose Sensors | Semantic Scholar [semanticscholar.org]
- 5. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doras.dcu.ie [doras.dcu.ie]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Boronic Acid-Based Probes for Reactive Oxygen Species Detection: A Detailed Guide for Researchers
Introduction: The Double-Edged Sword of Reactive Oxygen Species
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and peroxynitrite (ONOO⁻).[1][2] Historically viewed as mere byproducts of aerobic metabolism, it is now well-established that ROS play a dual role in biology.[1] At physiological levels, they function as critical second messengers in a variety of cellular signaling pathways.[3][4] However, their overproduction can lead to oxidative stress, a deleterious process implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[5][6][7] This dichotomy necessitates the development of robust and specific tools for the sensitive detection and quantification of ROS in biological systems.[8]
Boronic acid-based probes have emerged as a powerful class of chemical tools for monitoring ROS, offering a unique combination of selectivity and biocompatibility.[9][10] This guide provides a comprehensive overview of the principles, applications, and protocols for utilizing these probes in your research.
The Chemistry of Detection: Why Boronic Acids?
The utility of boronic acid-based probes for ROS detection is rooted in a specific and predictable chemical transformation. The core of this detection mechanism is the oxidative conversion of an arylboronic acid to its corresponding phenol.[9][11] This reaction is driven by the nucleophilic attack of a reactive oxygen species on the electron-deficient boron atom.[12]
The general mechanism proceeds as follows:
-
Nucleophilic Addition: A nucleophilic ROS, such as the hydroperoxide anion (HOO⁻) or peroxynitrite (ONOO⁻), attacks the Lewis acidic boron atom of the boronic acid.[7][12]
-
Tetrahedral Intermediate Formation: This addition forms a transient, unstable tetrahedral boronate complex.[7]
-
1,2-Migration: A rearrangement occurs where the carbon-boron bond migrates to one of the electrophilic oxygen atoms of the peroxide.[7]
-
Hydrolysis: The resulting borate ester is rapidly hydrolyzed by water to yield the corresponding phenol and boric acid.[7]
This transformation is highly specific for certain ROS, particularly hydrogen peroxide and peroxynitrite.[12][13] The key to the probe's function is that the electronic and photophysical properties of the parent molecule are significantly altered upon conversion of the boronic acid to a hydroxyl group. For instance, a non-fluorescent molecule can be rendered highly fluorescent, or the emission wavelength can shift, providing a clear and measurable signal.[1]
A Spectrum of Probes: Choosing the Right Tool for the Job
The versatility of boronic acid chemistry has led to the development of a wide array of probes, each with unique characteristics. The choice of probe depends on the specific ROS of interest, the desired detection method (e.g., fluorescence intensity, ratiometric imaging), and the biological system under investigation. Probes can be broadly categorized as follows:
-
Monoboronate Probes: These probes contain a single boronic acid group. They offer a direct 1:1 stoichiometric reaction with the target ROS, which can lead to higher sensitivity compared to their diboronate counterparts.[9][10]
-
Diboronate Probes: These probes possess two boronic acid groups. Both groups must be oxidized to generate the fluorescent signal, a design that can enhance selectivity but may reduce sensitivity as it requires two equivalents of the analyte.[9][10]
-
Targeted Probes: Many boronic acid probes are conjugated to specific targeting moieties to enable their accumulation in particular subcellular compartments, such as the mitochondria.[9][13][14] This is achieved by attaching molecules like the triphenylphosphonium (TPP) cation, which leverages the mitochondrial membrane potential for accumulation.[13]
| Probe Type | Target ROS | Key Features | Advantages | Limitations |
| General Arylboronates | H₂O₂, ONOO⁻, HOCl | Simple aromatic structures. | Foundational for probe design. | Low fluorescence quantum yield, slow reaction with H₂O₂. |
| Fluorescein-based (e.g., PF1, PF2) | H₂O₂ | "Turn-on" fluorescence upon oxidation.[9] | High quantum yield of the product. | pH sensitivity of the fluorescein fluorophore.[7] |
| Rhodol-based (e.g., MitoPY1) | H₂O₂ (Mitochondrial) | Often targeted to mitochondria.[9] | Good photostability, suitable for live-cell imaging. | Potential for off-target effects of the targeting moiety. |
| Coumarin-based | H₂O₂, ONOO⁻ | Can be designed for ratiometric sensing. | Large Stokes shift, good cell permeability.[15] | Lower quantum yield compared to fluorescein. |
| Bioluminescent Probes (e.g., PCL-1) | H₂O₂ | Luciferin-caged with a boronic acid group.[12][13] | High sensitivity, suitable for in vivo imaging. | Requires luciferase and ATP for signal generation.[12][13] |
| Borinic Acid-based Probes | H₂O₂ | A newer class with significantly faster kinetics.[3][4] | Extremely rapid response time (10,000-fold faster than boronates).[3][4] | Can produce multiple products, potentially complicating analysis.[3] |
Experimental Protocols: From Benchtop to Live Cells
The successful application of boronic acid-based probes requires careful experimental design and execution. Below are detailed protocols for common applications.
Protocol 1: In Vitro Fluorometric Assay for ROS Detection
This protocol describes a general procedure for quantifying ROS in solution using a boronic acid-based fluorescent probe and a microplate reader.
Materials:
-
Boronic acid-based probe of choice
-
High-purity solvent for probe stock solution (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
ROS source (e.g., H₂O₂ solution, SIN-1 for ONOO⁻ generation)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a stock solution of the boronic acid probe (typically 1-10 mM) in a suitable organic solvent. Store protected from light and moisture.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in PBS (pH 7.4) to the desired final concentration (typically 1-10 µM). Vortex briefly to ensure complete dissolution.
-
Experimental Setup:
-
Pipette 100 µL of the probe working solution into the wells of the 96-well plate.
-
Include appropriate controls:
-
Blank: PBS only (to measure background).
-
Probe only: Probe working solution without ROS (to measure baseline fluorescence).
-
Positive control: Probe with a known concentration of the target ROS.
-
Negative controls: Probe with other, non-target ROS to assess specificity.
-
-
-
ROS Addition: Add a small volume (e.g., 10 µL) of the ROS source to the appropriate wells. Gently mix by pipetting or plate shaking.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (this will vary depending on the probe's reaction kinetics; consult the manufacturer's data or literature).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the oxidized form of the probe.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Calculate the fold-change in fluorescence by dividing the intensity of the ROS-treated wells by the intensity of the "probe only" wells.
-
Generate a standard curve if quantifying the ROS concentration.
-
Protocol 2: Live-Cell Imaging of ROS with Confocal Microscopy
This protocol provides a step-by-step guide for visualizing intracellular ROS production in cultured cells.
Materials:
-
Cultured cells seeded on glass-bottom dishes or chamber slides
-
Boronic acid-based probe suitable for live-cell imaging
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
ROS inducer (e.g., phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS))[16]
-
ROS scavenger (e.g., N-acetylcysteine) for negative control
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on imaging-quality plates or slides and allow them to adhere overnight.
-
Probe Loading:
-
Remove the culture medium and wash the cells once with pre-warmed HBSS.
-
Prepare a loading solution of the boronic acid probe in HBSS at the desired final concentration (typically 1-10 µM).
-
Add the loading solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.
-
-
Washing: Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any extracellular probe.
-
ROS Stimulation (Optional):
-
If studying induced ROS, replace the HBSS with a solution containing the ROS inducer.
-
For controls, treat cells with vehicle only or the inducer in the presence of a scavenger.
-
-
Image Acquisition:
-
Immediately place the dish or slide on the stage of the confocal microscope.
-
Use the appropriate laser line for excitation and set the emission detector to capture the fluorescence of the oxidized probe.
-
Acquire images at different time points to monitor the dynamics of ROS production.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in individual cells or regions of interest.
-
Normalize the fluorescence intensity to a control condition or a baseline measurement.
-
Trustworthiness and Self-Validation: Ensuring Data Integrity
The interpretation of data obtained with boronic acid probes requires careful consideration of potential artifacts and limitations. To ensure the trustworthiness of your results, incorporate the following self-validating steps into your experimental design:
-
Specificity Controls: Always test the probe's response to a panel of different ROS and reactive nitrogen species (RNS) to confirm its selectivity for the analyte of interest.[13]
-
Inhibitor/Scavenger Controls: Use known inhibitors of ROS-producing enzymes (e.g., apocynin for NADPH oxidase) or ROS scavengers to confirm that the observed signal is indeed due to the target ROS.
-
HPLC Verification: For in vitro assays, high-performance liquid chromatography (HPLC) can be used to separate and quantify the fluorescent product, confirming its identity and providing a more accurate measurement than fluorescence intensity alone.[13]
-
Probe Concentration: Use the lowest possible probe concentration that gives a detectable signal to minimize potential cellular toxicity or perturbation of the redox environment.
-
Kinetics: Be mindful of the reaction kinetics. The relatively slow reaction of many boronate probes with H₂O₂ means they may not be suitable for detecting rapid, transient bursts of this particular ROS.[12][13] In such cases, the faster-reacting borinic acid-based probes may be a better choice.[3][4]
Future Perspectives
The field of boronic acid-based ROS probes is continually evolving. Current research focuses on developing probes with faster reaction kinetics, improved specificity, and near-infrared emission profiles for deep-tissue in vivo imaging.[17] The development of multi-analyte probes capable of simultaneously detecting different ROS or ROS in conjunction with other biomarkers will undoubtedly provide deeper insights into the complex interplay of redox signaling in health and disease.[1]
References
-
Kalyanaraman, B., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology, 25(7), 1376-1386. [Link]
-
Zielonka, J., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry, 8, 603. [Link]
-
Chen, Y., et al. (2020). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate. [Link]
-
Gatin-Fraudita, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences, 118(50), e2114343118. [Link]
-
Wang, X., et al. (2021). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments, 188, 109169. [Link]
-
Au-Yeung, H. Y., & Chang, C. J. (2022). Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide. Accounts of Chemical Research, 55(15), 2098-2111. [Link]
-
Gatin-Fraudita, B., et al. (2021). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PMC. [Link]
-
Kalyanaraman, B., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC. [Link]
-
James, T. D., & Sedgwick, A. C. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research, 52(10), 2898-2910. [Link]
-
Gatin-Fraudita, B., et al. (2021). Borinic acids as new fast-responsive triggers for hydrogen peroxide detection. ChemRxiv. [Link]
-
Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. ResearchGate. [Link]
-
Li, X., et al. (2014). A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells. Analyst, 139(14), 3625-3629. [Link]
-
Geng, Y., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews, 52(11), 3873-3926. [Link]
-
Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. PMC. [Link]
-
Zielonka, J., et al. (2020). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. NIH. [Link]
-
Geng, Y., et al. (2023). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. Chemical Society Reviews (RSC Publishing). [Link]
-
Sikora, A., et al. (2016). Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid. PMC. [Link]
-
Zhang, Y., et al. (2022). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. Taylor & Francis Online, 32(1), 200-216. [Link]
-
Sedgwick, A. C., et al. (2017). Boronate based fluorescence (ESIPT) probe for peroxynitrite. Chemical Communications, 53(59), 8359-8361. [Link]
-
Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. [Link]
Sources
- 1. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the development of fluorescent probes for imaging pathological oxidative stress - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 10. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) DOI:10.1039/C4SC01417K [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Solid-Phase Synthesis Utilizing Boronic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Boronic Acids in Solid-Phase Synthesis
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, particularly the Lewis acidic nature of the boron atom, enable a diverse range of chemical transformations and facilitate the formation of reversible covalent bonds with biological targets.[1][2] The integration of boronic acid building blocks with solid-phase synthesis (SPS) has revolutionized the construction of complex molecular libraries, offering significant advantages in terms of purification, automation, and efficiency. This guide provides an in-depth exploration of the principles, protocols, and applications of solid-phase synthesis centered around boronic acid chemistry, tailored for researchers and professionals in drug discovery and development. We will delve into the causal relationships behind experimental choices, ensuring a thorough understanding of the underlying science.
Core Principles: Immobilization and Manipulation of Boronic Acids on Solid Supports
The success of any solid-phase synthesis hinges on the effective immobilization of the initial building block onto a solid support (resin), its subsequent chemical modification, and finally, its clean cleavage from the resin. For boronic acids, specialized resins have been developed to reversibly capture the boronic acid moiety.
Choosing the Right Solid Support
The selection of an appropriate resin is critical for a successful solid-phase strategy. Two prominent examples for boronic acid chemistry are N,N-diethanolaminomethyl polystyrene (DEAM-PS) and 1-glycerol polystyrene.
-
DEAM-PS Resin: This resin features a diethanolamine anchor that readily reacts with boronic acids to form a stable bicyclic boronate ester.[3][4] A key advantage of DEAM-PS is that the immobilization can be performed in anhydrous solvents at room temperature without the need for exhaustive water removal.[4] This simplifies the experimental setup and protects the boronic acid from potential degradation.[3]
-
1-Glycerol Polystyrene Resin: This commercially available resin has proven to be highly effective for the solid-phase synthesis of C-terminal peptide boronic acids.[5][6][7] It is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols, allowing for the sequential addition of amino acids to a resin-bound boronic acid.[6][8]
The choice between these resins depends on the specific application. DEAM-PS is a versatile option for general derivatization of boronic acids, while 1-glycerol polystyrene is particularly well-suited for the synthesis of peptide boronic acids.
The Chemistry of Immobilization and Cleavage
The immobilization of a boronic acid onto a diol-functionalized resin, such as DEAM-PS or 1-glycerol polystyrene, is an equilibrium process that forms a boronate ester. This reaction is typically driven to completion by using an excess of the boronic acid.
Cleavage of the final product from the resin is achieved by hydrolysis of the boronate ester. For DEAM-PS, this can be accomplished under very mild conditions, such as treatment with 5% water in THF for a short period.[3] For peptide boronic acids synthesized on 1-glycerol polystyrene, cleavage is often achieved using a mixture of THF and water, which hydrolyzes the boronate ester and releases the desired peptide boronic acid in high purity.[7] This mild cleavage is a significant advantage, as it preserves sensitive functional groups within the synthesized molecule.
Key Solid-Phase Reactions with Boronic Acid Building Blocks
Once the boronic acid is immobilized, a wide array of chemical transformations can be performed on the solid support. Two of the most powerful and widely used reactions are the Suzuki-Miyaura cross-coupling and the Chan-Lam amination.
Solid-Phase Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[9] Its adaptation to solid-phase synthesis has enabled the efficient construction of biaryl and other conjugated systems, which are common motifs in pharmaceutically active compounds.
Workflow for Solid-Phase Suzuki-Miyaura Coupling:
Caption: Workflow for Solid-Phase Suzuki-Miyaura Cross-Coupling.
Protocol: Solid-Phase Suzuki-Miyaura Cross-Coupling of an Immobilized Aryl Boronic Acid
-
Immobilization:
-
Swell the DEAM-PS resin (1 equiv.) in a suitable anhydrous solvent (e.g., THF or DCM) in a fritted vessel for 30 minutes.
-
Add a solution of the aryl boronic acid (1.5 equiv.) in the same solvent.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin extensively with the reaction solvent, followed by DCM and diethyl ether, and dry under vacuum.
-
-
Suzuki-Miyaura Coupling:
-
Swell the resin-bound aryl boronic acid in a suitable solvent (e.g., dioxane or DMF).
-
Add the aryl halide (3-5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equiv.), and a base (e.g., K₂CO₃ or CsF, 5-10 equiv.).
-
Heat the reaction mixture at 80-100 °C with agitation for 12-24 hours. Microwave irradiation can significantly shorten the reaction time.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the product, and analyzing by LC-MS.
-
Once the reaction is complete, wash the resin thoroughly with the reaction solvent, water, DMF, DCM, and diethyl ether.
-
-
Cleavage:
-
Treat the dried resin with a solution of 5% water in THF.
-
Agitate for 15-30 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
Repeat the cleavage step 2-3 times to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude biaryl product, which is often of high purity.
-
Causality in Protocol Design:
-
Excess Reagents: The use of excess aryl halide, catalyst, and base in the coupling step is to drive the reaction to completion on the solid support, where reaction kinetics can be slower than in solution.
-
Washing Steps: The extensive washing steps are crucial in solid-phase synthesis to remove unreacted reagents and byproducts, ensuring the purity of the final product without the need for column chromatography.
-
Mild Cleavage: The mild hydrolytic cleavage preserves the integrity of the newly formed biaryl product.
Solid-Phase Chan-Lam Amination
The Chan-Lam amination reaction enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst.[10][11] This reaction is particularly valuable for synthesizing aryl amines and ethers, which are prevalent in drug molecules.
Workflow for Solid-Phase Chan-Lam Amination:
Caption: Workflow for Solid-Phase Chan-Lam Amination.
Protocol: Solid-Phase Chan-Lam Amination of an Immobilized Aryl Boronic Acid with an Amine
-
Preparation of Resin-Bound Boronic Acid:
-
Start with the aryl boronic acid immobilized on DEAM-PS resin, prepared as described in the Suzuki-Miyaura protocol.
-
-
Chan-Lam Amination:
-
Swell the resin in a suitable solvent, typically DCM or THF.
-
Add the amine (3-5 equiv.), a copper catalyst (e.g., Cu(OAc)₂, 1-2 equiv.), and a base (e.g., pyridine or triethylamine, 3-5 equiv.).
-
The reaction is often performed open to the air, as oxygen can serve as the oxidant.[10]
-
Agitate the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by LC-MS analysis of a cleaved sample.
-
After completion, wash the resin extensively with the reaction solvent, DMF, DCM, and diethyl ether.
-
-
Cleavage:
-
Cleave the product from the resin using 5% water in THF as described previously.
-
Collect the filtrate and evaporate the solvent to obtain the aryl amine product.
-
Expertise-Driven Insights:
-
Catalyst Choice: While Cu(OAc)₂ is a common catalyst, other copper sources can also be effective. The choice of ligand, if any, can also influence the reaction outcome.
-
Reaction Conditions: The Chan-Lam coupling is known for its mild reaction conditions, often proceeding at room temperature.[11] This is a significant advantage when working with thermally sensitive substrates.
-
Scope: The reaction is compatible with a wide range of amines, including primary and secondary anilines and alkylamines.[10][12]
Application in Peptide Synthesis: The Case of Peptide Boronic Acids
Peptide boronic acids are a prominent class of enzyme inhibitors, with bortezomib (Velcade®) being a notable example for the treatment of multiple myeloma.[7] Solid-phase synthesis provides a streamlined approach to constructing these complex molecules, eliminating the need for tedious workups and purifications.[7]
Table 1: Comparison of Resins for Solid-Phase Boronic Acid Chemistry
| Resin | Anchor Group | Typical Loading | Immobilization Conditions | Cleavage Conditions | Primary Application |
| DEAM-PS | N,N-Diethanolamine | 1.0-1.5 mmol/g | Boronic acid (1.3 equiv.), THF, RT, 1h[3] | 5% H₂O/THF, RT, 1 min[3] | General derivatization of boronic acids |
| 1-Glycerol Polystyrene | 1,2-Diol (Glycerol) | 0.5-1.0 mmol/g | Boronic acid, DCM, RT, overnight | THF/H₂O (9:1), RT, overnight[7] | Solid-phase peptide synthesis of C-terminal boronic acids[5][7] |
Protocol: Solid-Phase Synthesis of a Dipeptide Boronic Acid
This protocol outlines the synthesis of a simple dipeptide with a C-terminal boronic acid using 1-glycerol polystyrene resin and Fmoc chemistry.
-
Immobilization of the First Amino Boronic Acid:
-
Swell 1-glycerol polystyrene resin in DCM.
-
Add a solution of the Fmoc-protected α-amino boronic acid in DCM.
-
Agitate at room temperature overnight.
-
Wash the resin with DCM, DMF, and diethyl ether.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Peptide Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF.
-
-
Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described above.
-
-
N-Terminal Capping (Optional):
-
The N-terminus can be capped, for example, by acylation with an acid chloride or anhydride.
-
-
Cleavage:
-
Treat the dried resin with a mixture of THF and water (e.g., 9:1 v/v) and agitate overnight at room temperature.[7]
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure to obtain the crude peptide boronic acid.
-
Trustworthiness Through Self-Validation:
Each step of the synthesis can be monitored using qualitative tests (e.g., Kaiser test for free amines) and by analyzing small, cleaved samples by LC-MS. This iterative process of reaction and analysis ensures that each step proceeds as expected before moving to the next, a hallmark of a self-validating system.
Conclusion: A Powerful Synergy for Modern Drug Discovery
The marriage of boronic acid chemistry with solid-phase synthesis provides a robust and versatile platform for the rapid generation of diverse molecular libraries. From the construction of complex biaryl structures via the Suzuki-Miyaura reaction to the synthesis of valuable aryl amines and ethers through the Chan-Lam coupling, and the streamlined assembly of potent peptide boronic acid inhibitors, this methodology has proven its value in both academic and industrial research. By understanding the fundamental principles behind resin selection, immobilization, and cleavage, and by following well-established protocols, researchers can harness the full potential of this powerful synthetic strategy to accelerate the discovery of new therapeutic agents.
References
-
Gravel, M., Thompson, K. A., Zak, M., Bérubé, C., & Hall, D. G. (2002). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry, 67(1), 3-15. [Link]
-
Behna, A. M., & Klein, J. T. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters, 18(9), 2016-2019. [Link]
-
Larkin, J. O., Jayanthi, B., et al. (2023). Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. Biomacromolecules. [Link]
-
Jin, Z., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
-
Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(2), 859-862. [Link]
-
Daniels, B. E., & Stivala, C. E. (2018). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. RSC Advances, 8(2), 859-862. [Link]
-
Behna, A. M., & Klein, J. T. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry, 18(33), 6495-6500. [Link]
-
Bui, C. T., et al. (2012). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. Journal of the American Chemical Society, 134(32), 13484-13491. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]
-
D’Souza, A. A., & Jain, V. K. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2887-2890. [Link]
-
Gravel, M., et al. (2002). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. The Journal of Organic Chemistry. [Link]
-
António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
Guiles, J. W., Johnson, S. G., & Murray, W. V. (1996). Solid-Phase Suzuki Coupling for C−C Bond Formation. The Journal of Organic Chemistry, 61(16), 5169-5171. [Link]
-
D’Souza, A. A., & Jain, V. K. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(8), 2887-2890. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Thompson, K. A., & Hall, D. G. (2000). Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Organic Letters, 2(23), 3619-3622. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
-
TSRI. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. Press Release. [Link]
-
Len, C., & Postel, D. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(11), 2533. [Link]
-
Liu, Z., & He, H. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(1), 42-51. [Link]
-
Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
-
Behna, A. M., & Klein, J. T. (2016). Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters, 18(9), 2016-2019. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]
-
Vantourout, J. C., et al. (2017). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769-4779. [Link]
-
Knoll, P., et al. (2022). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. Angewandte Chemie International Edition, 61(22), e202201402. [Link]
Sources
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Collection - Solid Phase Synthesis of CâTerminal Boronic Acid Peptides - Organic Letters - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Boronate Affinity Chromatography with Sulfonamide-Modified Silica Phases
Introduction: Overcoming the pH Barrier in Boronate Affinity Chromatography
Boronate affinity chromatography (BAC) is a powerful separation technique predicated on the reversible covalent interaction between boronic acid ligands and molecules bearing cis-1,2- or 1,3-diol functionalities.[1][2] This unique selectivity makes it an indispensable tool for the isolation and analysis of critical biomolecules such as glycoproteins, catecholamines, ribonucleosides, and carbohydrates.[2][3]
However, the utility of conventional BAC has been historically constrained by a significant operational limitation: the requirement for alkaline mobile phases, typically at a pH greater than 8.5.[4] This is because the commonly used phenylboronic acid ligands possess a high acid dissociation constant (pKa ≈ 8.8), and only the anionic tetrahedral boronate form can efficiently form stable cyclic esters with cis-diols.[2][5] Such high pH conditions can be detrimental to the structural integrity and biological activity of sensitive analytes, leading to protein denaturation or degradation of labile compounds.[4][6]
This guide details a significant advancement in BAC technology: the use of sulfonamide-modified phenylboronic acid ligands immobilized on silica supports. By introducing a strongly electron-withdrawing sulfonamide group to the phenyl ring, the Lewis acidity of the boron atom is increased, which in turn lowers the ligand's pKa.[5][7] This fundamental modification allows the crucial transition to the active tetrahedral boronate state to occur at or near physiological pH.[5] The result is a robust affinity matrix capable of efficiently capturing cis-diol-containing molecules under mild pH conditions (e.g., pH 5.5–7.0), thereby preserving sample integrity and expanding the applicability of BAC to a wider range of biological and pharmaceutical challenges.[7][8]
The Core Mechanism: pH-Modulated Covalent Interaction
The efficacy of sulfonamide-modified boronate affinity phases hinges on a precisely controlled, pH-dependent equilibrium. The interaction is not a simple adsorption but a reversible covalent bond formation.
Causality of Binding and Release:
-
Activation (Binding Phase): In an aqueous environment, the boronic acid ligand exists in equilibrium between a trigonal planar, sp² hybridized state and a tetrahedral, sp³ hybridized anionic state. The trigonal form has a very weak affinity for diols.[2] When the mobile phase pH is raised to a level approaching or exceeding the ligand's pKa, the equilibrium shifts significantly towards the formation of the tetrahedral boronate anion.[2][4] This activated, sp³ hybridized form readily reacts with cis-diol groups on the target analyte to form a stable, five- or six-membered cyclic boronate ester. The electron-withdrawing sulfonamide group lowers the ligand's pKa from ~8.8 to the 7.1-7.4 range, enabling this activation step to occur at neutral or even slightly acidic pH.[5]
-
Deactivation (Elution Phase): To release the bound analyte, the mobile phase pH is lowered significantly below the ligand's pKa. This protonates the boronate ester, destabilizing the complex and shifting the equilibrium back towards the inactive, trigonal planar sp² state. The covalent bond is broken, and the cis-diol-containing molecule is eluted from the column.[2]
Caption: pH-controlled binding and release mechanism in sulfonamide-modified BAC.
Stationary Phase Synthesis and Workflow
The preparation of a high-performance sulfonamide-boronate affinity phase is a multi-step process involving organic synthesis of the ligand followed by its covalent immobilization onto a solid support. The protocols described are self-validating, with checkpoints for characterization to ensure the integrity of the final material.
Caption: General workflow for synthesis and validation of the affinity phase.
Protocol 1: Synthesis and Immobilization of a Sulfonamide-Phenylboronic Acid Phase
This protocol is a generalized representation based on established literature and should be performed by personnel trained in synthetic chemistry with appropriate safety precautions.[5][7]
Part A: Ligand Synthesis
-
Starting Material: Begin with a suitable precursor, such as 3-(dihydroxyboryl)benzenesulfonamide.
-
Protection: Protect the boronic acid moiety (e.g., by esterification with pinacol) to prevent unwanted side reactions in subsequent steps.
-
Functionalization for Immobilization: React the sulfonamide group with a linker containing a reactive silane, such as (3-isocyanatopropyl)triethoxysilane. This step introduces the anchor group needed for covalent attachment to the silica.
-
Purification: Purify the resulting protected sulfonamide-phenylboronic acid silane derivative using flash chromatography or recrystallization.
-
Validation: Confirm the structure of the final ligand using ¹H NMR, ¹³C NMR, and mass spectrometry. The spectra should be consistent with the expected chemical structure.
Part B: Immobilization on Silica
-
Support Preparation: Use high-purity, porous silica gel (e.g., 5 µm, 100 Å pore size). Dry the silica gel under vacuum at >120 °C for several hours to remove adsorbed water and activate the surface silanol groups.
-
Silylation: Suspend the dried silica in an anhydrous solvent (e.g., toluene). Add the synthesized ligand from Part A to the slurry. The reaction is typically refluxed under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours to allow the silane to covalently bond to the silica surface.
-
Washing and Curing: After the reaction, filter the modified silica and wash it extensively with a series of solvents (e.g., toluene, chloroform, methanol, water, and acetone) to remove any unreacted ligand.[5]
-
End-capping (Optional but Recommended): To minimize non-specific interactions with residual silanol groups on the silica surface, the material can be "end-capped" by reacting it with a small silylating agent like trimethylchlorosilane.
-
Final Drying: Dry the final sulfonamide-modified silica phase under vacuum.
-
Validation: Determine the boron content of the solid phase via inductively coupled plasma mass spectrometry (ICP-MS) or another suitable method to quantify the ligand loading density.[5]
Method Development and Practical Protocols
Key Parameters for Method Optimization
Successful separation requires careful optimization of the mobile phase conditions. The ability to operate at physiological pH is a key advantage, but the exact pH must be tailored to the specific analyte and application.
| Parameter | Rationale & Expert Insight | Typical Starting Conditions |
| Binding Buffer pH | The pH must be high enough to deprotonate the boronic acid to its active tetrahedral state but low enough to maintain analyte stability. For sulfonamide phases (pKa ~7.2), a pH of 6.5-7.5 provides a good balance of binding efficiency and mild conditions. The relationship between retention factor and pH can be used to confirm that the binding mechanism is chelation.[5][7] | 25-50 mM Phosphate or Ammonium Acetate buffer, pH 7.0 |
| Elution Method | 1. pH Elution (Most Common): Switching to an acidic mobile phase is a highly effective and "digital" way to release analytes. It fully protonates the boronate, ensuring complete disruption of the interaction.[2] 2. Competitive Elution: Adding a high concentration of a competing diol (e.g., sorbitol) to the binding buffer can displace the bound analyte. This is useful for extremely pH-sensitive molecules where even a temporary drop to acidic pH is undesirable.[9] | 1. 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (v/v) in water. 2. Binding buffer + 100-200 mM D-Sorbitol. |
| Ionic Strength | While the primary interaction is covalent, secondary ionic or hydrophobic interactions can occur. Maintaining a moderate ionic strength (e.g., 50-150 mM salt) in the binding buffer can help minimize non-specific binding. | Binding buffer containing 100 mM NaCl. |
| Flow Rate | The kinetics of boronate ester formation are generally fast. However, for large molecules like glycoproteins, a lower flow rate (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column) can increase residence time and improve capture efficiency. | 0.5 - 1.0 mL/min for small molecules; 0.2 - 0.5 mL/min for glycoproteins. |
Protocol 2: General Separation of cis-Diol-Containing Small Molecules
(Example: Separation of Catecholamines)[5][7]
-
Column: Stainless steel column (e.g., 50 x 4.6 mm) packed with the synthesized sulfonamide-modified silica phase.
-
Mobile Phase A (Binding): 50 mM phosphate buffer, pH 7.0.
-
Mobile Phase B (Elution): 0.1% (v/v) TFA in water.
-
Equilibration: Equilibrate the column with Mobile Phase A for at least 10 column volumes at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the sample mixture (e.g., L-DOPA, L-tyrosine, catecholamines) dissolved in Mobile Phase A.
-
Isocratic Binding/Wash: Continue to run Mobile Phase A. Non-binding components (like L-tyrosine) will pass through the column into the waste or detector.
-
Elution: After the non-binding peaks have eluted, switch the mobile phase to 100% Mobile Phase B. The bound cis-diol-containing analytes (like L-DOPA) will be released from the column and elute as sharp peaks.
-
Re-equilibration: Before the next injection, re-equilibrate the column with Mobile Phase A for at least 10 column volumes.
Protocol 3: Enrichment of Glycoproteins from a Complex Biological Sample
-
Sample Preparation: Start with a complex protein mixture (e.g., human serum, cell lysate). If necessary, perform a buffer exchange into the Binding Buffer using dialysis or a desalting column. Filter the sample through a 0.22 µm filter to remove particulates.
-
Column and Buffers: Use the same column and buffers as in Protocol 2.
-
Equilibration: Equilibrate the column with Binding Buffer (Mobile Phase A) for 10-15 column volumes.
-
Sample Loading: Load a significant volume of the prepared sample onto the column at a reduced flow rate (e.g., 0.2 mL/min) to maximize the opportunity for interaction between the glycoproteins and the stationary phase.
-
Washing: After loading, wash the column extensively with Binding Buffer (at least 10-20 column volumes) to thoroughly remove the vast excess of non-glycosylated proteins (e.g., albumin). Monitor the UV absorbance at 280 nm until it returns to baseline. This step is critical for ensuring the purity of the enriched fraction.
-
Elution: Switch to Elution Buffer (Mobile Phase B) to release the captured glycoproteins. Collect the eluting peak into a tube containing a neutralizing buffer (e.g., 1 M Tris, pH 8.0) to immediately raise the pH and protect the proteins from prolonged acid exposure.
-
Downstream Processing: The enriched glycoprotein fraction is now ready for downstream analysis, such as SDS-PAGE, western blotting, or digestion followed by LC-MS/MS for glycopeptide identification.
Applications and Case Studies
The unique ability to operate under mild pH conditions makes sulfonamide-boronate phases particularly well-suited for challenging separations in proteomics and metabolomics.
Case Study: Separation of L-DOPA and Related Compounds
Unmodified boronate columns struggle to retain catechols at pH levels where these molecules are stable. Using a sulfonamide-modified phase, researchers have successfully resolved a mixture of L-tyrosine, 3-amino-tyrosine, and L-DOPA.[5]
Experimental Conditions & Results:
| Compound | Structure | cis-Diol Group? | Expected Behavior | Observed Result (pH 7.0) |
| L-Tyrosine | Phenolic -OH | No | No binding | Elutes in void volume |
| 3-Amino-Tyrosine | Phenolic -OH | No | No binding | Elutes in void volume |
| L-DOPA | Catechol | Yes | Strong binding | Retained and eluted with acid |
This demonstrates the exquisite selectivity of the column for the cis-diol moiety, enabling the specific enrichment of L-DOPA from its structurally similar, non-diol-containing precursors under non-denaturing conditions.[5]
Application in Glycoproteomics
Glycoproteins are critical biomarkers for many diseases, but their low abundance makes them difficult to study.[6][10] Sulfonamide-boronate affinity chromatography provides an efficient front-end enrichment strategy for glycoproteomic workflows. It is a powerful alternative to lectin affinity chromatography, offering broader selectivity for various glycan structures.[6]
Caption: Workflow for glycoproteomic analysis using sulfonamide-BAC.
References
-
Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 227–236. [Link]
-
Zhang, L., et al. (2021). Boronate affinity material-based sensors for recognition and detection of glycoproteins. Analyst, 146(15), 4739-4750. [Link]
-
Sun, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13546–13564. [Link]
-
Trinity Biotech. Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]
-
Yang, B., et al. (2019). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 52(12), 3329–3341. [Link]
-
Liu, Z., & Li, Y. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]
-
Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. [Link]
-
Rausch, L. M., et al. (2022). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry, 414, 763–773. [Link]
-
Biotime. The development of the boronate affinity chromatography and Biotime's success. Biotime. [Link]
-
Liu, X. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]
-
Hage, D. S. (2019). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. Journal of Chromatography B, 1125, 121733. [Link]
-
Hage, D. S. (2017). PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. xiamenbiotime.com [xiamenbiotime.com]
- 3. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronate affinity material-based sensors for recognition and detection of glycoproteins - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to prevent protodeboronation in Suzuki coupling reactions
Welcome to our dedicated technical support center for Suzuki-Miyaura coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot common side reactions. Here, we focus on one of the most persistent challenges in this field: protodeboronation .
Protodeboronation is the undesired cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, leading to reduced yields and purification challenges.[1][2] This guide provides in-depth, field-proven insights to help you understand, control, and ultimately prevent this problematic side reaction.
Frequently Asked Questions (FAQs) about Protodeboronation
This section addresses the most common initial questions regarding protodeboronation.
Q1: What is protodeboronation and why is it a problem in Suzuki coupling?
A1: Protodeboronation is a side reaction where the boronic acid or ester is converted into a simple arene, effectively destroying the nucleophilic partner in the Suzuki-Miyaura coupling.[1][2] This consumption of the starting material leads to lower yields of the desired coupled product and generates a byproduct that can complicate the purification process.[1]
Q2: What are the main factors that cause protodeboronation?
A2: The rate of protodeboronation is highly sensitive to several factors, including:
-
pH: The reaction pH is a critical factor.[1][3][4] For many simple arylboronic acids, the reaction is fastest at high pH due to the formation of more reactive arylboronate anions.[5] However, for certain heteroaromatic boronic acids, like 2-pyridine boronic acid, the maximum rate is observed at neutral pH via a reactive zwitterionic intermediate.[1][2]
-
Base: The choice and strength of the base can significantly influence the rate of protodeboronation.[6]
-
Temperature: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation.[1]
-
Solvent: The presence of a proton source, such as water or alcohols, is necessary for protodeboronation to occur.[1]
-
Substrate Electronics and Sterics: Electron-rich arylboronic acids and those with significant steric hindrance can be more susceptible to protodeboronation.[7][8][9] Conversely, electron-withdrawing groups can sometimes decrease the rate of protodeboronation.[7]
Q3: Are boronic esters more stable than boronic acids?
A3: It is a common assumption that esterification of a boronic acid, for instance as a pinacol ester, confers greater stability against protodeboronation. While this is often true, it is not a universal rule.[5] The stability of boronic esters is nuanced and depends on the specific diol used for esterification and the reaction conditions.[5][10] In some cases, certain esters can hydrolyze back to the boronic acid, which then undergoes protodeboronation, or even undergo direct protodeboronation at a rate faster than the parent boronic acid.[5][10] However, derivatives like MIDA boronates and organotrifluoroborates are generally more stable and can suppress protodeboronation through a "slow-release" mechanism.[2][5][11]
Q4: How can I quickly check if protodeboronation is the cause of my low yield?
A4: The most direct way is to analyze your crude reaction mixture by LC-MS or GC-MS and look for the mass of the expected protodeboronated byproduct (Ar-H). Comparing the retention time and mass spectrum with an authentic sample of the arene will confirm its identity.
Troubleshooting Guide: A Deep Dive into Preventing Protodeboronation
When facing significant protodeboronation, a systematic approach to optimizing your reaction conditions is crucial. This guide provides a structured workflow to diagnose and solve the issue.
Visualizing the Competing Reactions
To effectively troubleshoot, it's essential to understand the competition between the productive Suzuki coupling catalytic cycle and the off-cycle protodeboronation pathway.
Caption: Competing pathways: Suzuki coupling vs. Protodeboronation.
The key to success is to accelerate the rate of transmetalation and reductive elimination relative to the rate of protodeboronation.
Troubleshooting Decision Tree
Use the following decision tree to guide your optimization strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Boronic Acids
Welcome to the Technical Support Center for the purification of boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the purification of boronic acids and their derivatives from reaction byproducts.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding boronic acid purification.
Q1: What are the most common impurities I should expect in my crude boronic acid?
A1: Common impurities include the protodeboronated byproduct (where the boronic acid group is replaced by a hydrogen), homocoupled species (dimers of your starting material), unreacted starting materials, and boroxines (anhydrides formed from the dehydration of three boronic acid molecules).[1][2] The presence and proportion of these impurities will depend on your specific reaction conditions.
Q2: My boronic acid is an oil and won't crystallize. What are my purification options?
A2: For oily boronic acids, chromatography is a common approach.[3] If standard silica gel chromatography is problematic, consider using boric acid-treated silica, neutral alumina, or reversed-phase chromatography.[4][5] Another effective strategy is to derivatize the boronic acid into a crystalline solid, such as a diethanolamine adduct or a trifluoroborate salt, which can then be purified by recrystallization and the boronic acid regenerated.[6][7]
Q3: Can I use my crude boronic acid or its pinacol ester (Bpin) in the next step without purification?
A3: In many instances, particularly for Suzuki-Miyaura couplings, crude boronic acid pinacol esters can be used directly after a simple workup, such as filtration through a plug of silica or celite to remove catalyst residues.[5] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present. For free boronic acids, purification is more often necessary to avoid side reactions and ensure accurate stoichiometry.
Q4: How can I prevent protodeboronation during my reaction and workup?
A4: Protodeboronation is a common side reaction where the C-B bond is cleaved.[2] To minimize this, use anhydrous conditions where possible, as water can be a proton source.[1] Careful selection of a weaker base (e.g., K₃PO₄, Cs₂CO₃) and maintaining the lowest effective reaction temperature can also significantly reduce protodeboronation.[1] In some cases, using a protected form of the boronic acid, like an MIDA ester, can prevent this side reaction.[8]
Q5: What is a boroxine and how do I deal with it?
A5: A boroxine, or a boronic anhydride, is a cyclic trimer formed by the dehydration of three boronic acid molecules.[9][10] It is a common impurity in solid boronic acid samples and can affect the accuracy of weighing your material for a reaction. Boroxines are in equilibrium with the monomeric boronic acid in the presence of water. If you suspect boroxine formation is impacting your reaction, adding a small amount of water to your reaction mixture can help shift the equilibrium back to the active boronic acid form.[1] During purification, the presence of water in the workup or chromatography mobile phase will typically hydrolyze the boroxine back to the boronic acid.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific purification challenges, including step-by-step protocols and the scientific rationale behind them.
Issue 1: Low Recovery from Silica Gel Chromatography
Symptom: Your boronic acid or boronic ester streaks badly on a silica gel TLC plate, remains at the baseline, or gives very low recovery after column chromatography.
Cause: The Lewis acidic boron atom can strongly interact with the Lewis basic silanol groups on the surface of the silica gel, leading to irreversible adsorption.[5] Additionally, the acidic nature of silica gel can promote the hydrolysis of boronic esters back to the more polar boronic acids, which are then retained on the column.[5]
Solutions & Protocols
1. Acid-Modified Silica Gel Chromatography:
-
Rationale: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters by reducing the Lewis basicity of the silica surface.[4][11]
-
Protocol for Preparing Boric Acid-Treated Silica Gel:
-
Prepare a solution of boric acid in a suitable solvent (e.g., methanol or acetone). The concentration can be around 1-2% w/v.
-
Create a slurry of the silica gel in this boric acid solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Dry the treated silica gel in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to remove any residual solvent.
-
Pack and run your column as you normally would.
-
2. Base-Deactivated Silica Gel:
-
Rationale: Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can cap the acidic silanol groups, reducing their interaction with the boronic acid.[5]
-
Considerations: This method is best suited for boronic acids that are stable to basic conditions. The added base will need to be removed from the purified fractions, typically by evaporation.
3. Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is less acidic than silica gel and can be a good alternative for the chromatography of boronic acids and esters.[3]
-
Reversed-Phase (C18) Chromatography: This is a powerful technique for purifying polar compounds like boronic acids. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a pH modifier like formic acid or ammonium hydroxide to improve peak shape.
Issue 2: Difficulty Removing Polar Byproducts
Symptom: Your crude product is contaminated with polar impurities, such as the protodeboronated starting material or boric acid, which are difficult to separate by standard extraction or chromatography.
Cause: These byproducts often have similar polarities to the desired boronic acid, making separation challenging.
Solutions & Protocols
1. Acid-Base Extraction:
-
Rationale: Boronic acids are weakly acidic (pKa ~9) and can be converted to their corresponding boronate salts under basic conditions.[9][12] These salts are highly water-soluble and can be separated from less acidic or neutral organic impurities.
-
Protocol for Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.
-
Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or Na₂CO₃). The boronic acid will move into the aqueous layer as its boronate salt.[12][13][14]
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., 1 M HCl) to a pH of around 2-3. This will protonate the boronate salt, regenerating the boronic acid, which will often precipitate out of solution.
-
Extract the acidified aqueous layer with fresh organic solvent to recover the purified boronic acid.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
2. Derivatization with Diethanolamine:
-
Rationale: Many boronic acids react with diethanolamine to form stable, crystalline adducts that can be easily purified by recrystallization.[6][7] The boronic acid can then be regenerated from the purified adduct.
-
Protocol for Diethanolamine Adduct Formation and Purification:
-
Dissolve the crude boronic acid in a suitable solvent (e.g., diethyl ether or a mixture of ether and hexanes).
-
Add a stoichiometric amount of diethanolamine. The adduct will often precipitate out of the solution.
-
Collect the crystalline adduct by filtration and wash it with cold solvent.
-
Recrystallize the adduct from a suitable solvent system to achieve high purity.
-
To regenerate the free boronic acid, the purified adduct can be treated with an acid in a biphasic system (e.g., ethyl acetate and aqueous HCl) or by shaking with a saturated boric acid solution.[7]
-
Purification Workflow Decision Diagram
The following diagram illustrates a general workflow for selecting a suitable purification strategy for boronic acids.
Caption: Decision workflow for boronic acid purification.
Data Summary Table
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization/Trituration | High purity, scalable, cost-effective.[3] | Only applicable to solids, can have yield losses. | Crystalline solids with thermally stable properties. |
| Acid-Base Extraction | Excellent for removing neutral or basic impurities, scalable.[13] | Not suitable for base-sensitive compounds, requires handling of acids and bases. | Boronic acids with significantly different acidity from impurities. |
| Silica Gel Chromatography | Widely applicable, good for moderately non-polar compounds. | Can lead to low recovery for boronic acids, potential for hydrolysis of esters.[5] | Less polar, stable boronic acids and esters. |
| Modified Silica/Alumina | Improved recovery for problematic boronic acids and esters.[4][5] | Requires preparation of the stationary phase, may not solve all separation issues. | Compounds that show strong adsorption on standard silica. |
| Reversed-Phase HPLC | Excellent for polar compounds, high resolution. | Requires specialized equipment, can be costly for large scale, removal of water from fractions. | Polar boronic acids and analytical scale separations. |
| Derivatization | Enables purification of oils or poorly crystalline compounds.[6] | Adds extra synthetic steps (formation and cleavage), may have yield losses in these steps. | Oily or non-crystalline boronic acids that are difficult to purify otherwise. |
References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2014). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 43(10), 1636-1638. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Available at: [Link]
-
ResearchGate. (2025). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Available at: [Link]
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(47), 11159-11168. Available at: [Link]
-
TheChemistryShack. (2015, November 12). How to Purify Boric Acid (by Recrystallization). YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Protodeboronation and its application in synthesis. ResearchGate. Available at: [Link]
-
Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(47), 11159-11168. Available at: [Link]
-
WIPO Patentscope. (2005). WO/2005/019229 PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. WIPO Patentscope. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
-
Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of chemical research, 49(12), 2686-2696. Available at: [Link]
-
Berionni, G., & Mayr, H. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2617. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzeneboronic anhydride. Organic Syntheses. Available at: [Link]
-
National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC. Available at: [Link]
- Google Patents. (n.d.). US9085590B2 - Protecting groups for boronic acids. Google Patents.
- Hall, D. G. (Ed.). (2011).
-
Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. The Royal Society of Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]
-
YouTube. (2015, December 30). Boronic acid. YouTube. Available at: [Link]
- Hall, D. G. (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-100). Wiley-VCH Verlag GmbH & Co. KGaA.
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
Technical Support Center: Recrystallization of Boronic Acid Compounds
Welcome to the technical support center for the purification of boronic acid compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Boronic acids, while exceptionally useful reagents, present unique purification challenges due to their chemical nature. This resource provides in-depth, field-proven insights and practical, step-by-step protocols to help you overcome these hurdles and achieve high-purity materials.
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid difficult to purify by recrystallization?
Boronic acids possess a unique combination of properties that complicate their purification.[1][2] Their amphiphilic character, stemming from a nonpolar organic substituent and a polar dihydroxyboryl group, can lead to unpredictable solubility.[1] More significantly, they are prone to several chemical transformations under purification conditions:
-
Boroxine Formation: Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[3][4] This dehydration reaction is often reversible and can be influenced by solvent choice, temperature, and the presence of trace amounts of water, complicating crystallization as you may be trying to crystallize a mixture of species.[4][5][6]
-
Protodeboronation: The carbon-boron bond can be cleaved, particularly in the presence of heat or acid/base catalysts, replacing the boronic acid group with a hydrogen atom.[3][7]
-
Oxidation: The boronic acid moiety is susceptible to oxidation, which converts it into an alcohol or phenol, introducing significant impurities.[3][7][8][9]
Understanding these potential side reactions is the first step in designing a robust purification strategy.
Q2: I see multiple spots on my TLC or peaks in my NMR that I can't identify. What could they be?
Beyond the common impurities from your reaction (e.g., starting materials, coupling byproducts), the extra signals often correspond to boronic acid-derived species. The most common is the corresponding boroxine .[3] The equilibrium between the boronic acid and its boroxine can result in distinct signals in analytical data, which might be mistaken for impurities. This equilibrium is entropically driven, meaning boroxine formation is favored at higher temperatures and involves the release of water molecules.[4][6]
Q3: Is chromatography a good alternative to recrystallization for boronic acids?
While chromatography is a powerful purification technique, it is often problematic for boronic acids. Due to their polar nature, they tend to interact strongly with silica gel, leading to poor separation, significant tailing, and sometimes decomposition on the column.[10] While methods like using boric acid-impregnated silica or reverse-phase chromatography exist, they also have limitations and may not be easily scalable.[10] For these reasons, recrystallization, when optimized, is often the preferred method for obtaining high-purity boronic acids on a preparatory scale.
Q4: Can I just use the boronic acid crude in my next step, for example, a Suzuki coupling?
Using crude boronic acid is generally not recommended, especially in sensitive applications like pharmaceutical development. Impurities can poison the palladium catalyst, lead to unwanted side reactions, lower the yield, and complicate the purification of your final product.[11] The presence of boroxines can also affect reaction stoichiometry.[3] Achieving a high-purity starting material is a critical step for ensuring reproducibility and obtaining a clean product profile.
Troubleshooting Recrystallization Problems
This section provides detailed guides to address the most common issues encountered during the recrystallization of boronic acids.
Issue 1: My compound "oils out" and won't crystallize.
"Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of forming a solid crystalline lattice.[12][13][14] This is often because the solution becomes supersaturated at a temperature that is above the melting point of the impure solid (impurities can significantly depress the melting point).[14][15]
High supersaturation, achieved by rapid cooling or using a solvent system where solubility changes too drastically with temperature, kinetically favors liquid-liquid phase separation over the more ordered process of crystal nucleation and growth.[12][13] The resulting oil is often a trap for impurities.[14]
Caption: Troubleshooting workflow for addressing oiling out.
-
Re-dissolve and Dilute: If your compound has oiled out, place the flask back on the heat source and add a small amount (10-20% of the current volume) of the hot primary solvent until the oil completely redissolves.[14] This reduces the saturation level.
-
Ensure Slow Cooling: This is the most critical parameter.[16] Do not place the hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, insulated with glass wool or a towel to slow heat loss. Slow cooling allows molecules sufficient time to orient themselves into an ordered crystal lattice.[16]
-
Induce Crystallization with Seeding: Once the solution has cooled slightly and is approaching saturation (it might look faintly cloudy), add a single, tiny crystal of the pure compound (a "seed crystal").[12] This provides a template for crystal growth and bypasses the kinetic barrier of nucleation.
-
Scratching: If seed crystals are unavailable, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections on the glass that serve as nucleation sites.
-
Solvent System Re-evaluation: If oiling out persists, the solvent may be unsuitable. The boiling point of the solvent might be too high relative to the compound's melting point.[15] Consider a different solvent or a mixed-solvent system.[12]
Issue 2: The boronic acid fails to crystallize, even after cooling.
This is the opposite problem of oiling out and typically indicates that the solution is not sufficiently supersaturated upon cooling.
For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature. If too much solvent was used initially, or if the chosen solvent is simply too good at dissolving the compound even at low temperatures, the solution will remain unsaturated or only marginally saturated upon cooling.[17]
-
Reduce Solvent Volume: Gently heat the solution to boiling and evaporate a portion of the solvent in a fume hood. This will increase the concentration of the boronic acid. Be cautious not to evaporate too much, which could cause the compound to crash out of solution prematurely.
-
Introduce an Anti-Solvent (for Mixed-Solvent Systems): If you are using a mixed-solvent system, you can slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) to the solution until it becomes slightly turbid.[18] Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the saturated solution to cool slowly.
-
Utilize Scratching and Seeding: As described in the previous section, scratching the flask or adding a seed crystal can help initiate nucleation in a reluctant solution.
-
Cool to Lower Temperatures: Once the flask has reached room temperature, place it in an ice-water bath, and if necessary, a freezer, to further decrease the solubility of your compound and maximize yield.
Issue 3: The recrystallized product is still impure.
This indicates that impurities are co-crystallizing with your product. This can happen if the impurities have very similar solubility profiles to your desired compound or if crystallization occurs too quickly, trapping impurities within the crystal lattice.[15]
The principle of recrystallization relies on the impurities being present in a much lower concentration than the desired compound, so they remain in the "mother liquor" upon cooling.[17] If an impurity is structurally very similar to the product, it can be incorporated into the growing crystal lattice. Rapid crystallization ("crashing out") also physically traps mother liquor, and thus dissolved impurities, within the solid.
-
Perform a Second Recrystallization: A single recrystallization may not be sufficient. Dissolving the semi-pure crystals and repeating the process can significantly improve purity, as the concentration of the impurity relative to your compound will be much lower in the second round.
-
Optimize the Solvent System: Experiment with different solvents. A solvent that provides a moderate solubility difference between hot and cold temperatures is often better than one with a very steep solubility curve, as the latter can promote crashing out.[17]
-
Wash the Crystals Properly: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.[2] Using too much wash solvent or warm solvent will dissolve a significant portion of your product. The goal is to rinse away the impurity-laden mother liquor adhering to the crystal surfaces.
-
Consider an Alternative Purification Strategy (Reactive Recrystallization): For stubborn impurities, a chemical derivatization can be highly effective. Boronic acids can be converted into stable, crystalline adducts, which can then be easily recrystallized and hydrolyzed back to the pure boronic acid.
Advanced Protocols
Protocol 1: Systematic Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization.[17][19] An ideal solvent should dissolve the boronic acid poorly at room temperature but completely at its boiling point.[19][20]
Caption: Workflow for selecting an appropriate recrystallization solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments & Common Uses |
| Water | 100 | High | Good for very polar boronic acids. Often used as an anti-solvent with alcohols.[7][17] |
| Ethanol | 78 | High | A versatile solvent, often used in a mixture with water or hexanes.[7] |
| Ethyl Acetate (EtOAc) | 77 | Medium | Good for moderately polar compounds. Often used with hexanes.[21] |
| Acetone | 56 | Medium | A strong solvent, often used in mixed systems with hexanes.[22][23] |
| Dichloromethane (DCM) | 40 | Medium | Use with caution due to low boiling point. Can be used for mixed-solvent systems.[10] |
| Toluene | 111 | Low | Can be effective for less polar boronic acids. High boiling point requires careful handling. |
| Hexanes/Heptane | ~69 | Low | Typically used as an "anti-solvent" or for triturating oils into solids.[24] |
Note: This table provides general guidance. The optimal solvent is highly dependent on the specific structure of the boronic acid.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This reactive recrystallization method is exceptionally effective for purifying boronic acids that are difficult to crystallize directly or are unstable.[25][26] The boronic acid is converted to a stable, crystalline boronate ester (a DABO boronate), which is easily purified. The pure adduct is then hydrolyzed to release the high-purity boronic acid.[27][28]
Diethanolamine reacts with the boronic acid to form a bicyclic adduct.[27] This structure is often a well-behaved, stable crystalline solid that readily precipitates from nonpolar solvents, leaving more soluble impurities behind. The B-N dative bond stabilizes the boron center. The adduct can be easily isolated by filtration and then cleanly hydrolyzed back to the boronic acid under mild acidic conditions.[27]
Part A: Adduct Formation and Recrystallization
-
Dissolution: Dissolve the crude boronic acid in a minimal amount of a polar solvent in which it is soluble (e.g., diethyl ether, THF, or ethyl acetate).
-
Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Precipitation: The diethanolamine adduct will often precipitate as a white solid. Stir the resulting slurry for 30-60 minutes to ensure complete formation. If precipitation is slow, the addition of a nonpolar anti-solvent like hexanes can be beneficial.
-
Isolation: Collect the crystalline adduct by vacuum filtration.
-
Washing: Wash the filter cake with a cold, nonpolar solvent (e.g., hexanes or diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the crystalline adduct under vacuum. At this stage, the purity can be checked by NMR or melting point.
Part B: Hydrolysis to Recover Pure Boronic Acid
-
Suspension: Suspend the purified diethanolamine adduct in an organic solvent such as ethyl acetate.
-
Acidification: Add aqueous acid (e.g., 1 M HCl) and stir vigorously. The adduct will hydrolyze, releasing the free boronic acid into the organic layer and the protonated diethanolamine into the aqueous layer.
-
Extraction: Separate the organic layer. Wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to yield the high-purity boronic acid.
This method provides a self-validating system: the formation of a clean, crystalline adduct is a strong indicator of successful purification, which can be confirmed before the final hydrolysis step.
References
-
Kua, J., & Iovine, P. M. (2012). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. The Journal of Physical Chemistry A, 116(1), 1265-1274. Available at: [Link]
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization I. Available at: [Link]
-
Wang, W., et al. (2005). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 94(5), 1078-1093. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Available at: [Link]
-
University of Missouri-St. Louis, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
YouTube. (2012). Recrystallization using two solvents. Available at: [Link]
-
Rao, N. Z., Larkin, J., & Bock, C. W. (2012). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. Available at: [Link]
-
Larkin, J. D., Markham, G. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 116(1), 1265-1274. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization II. Available at: [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Available at: [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Available at: [Link]
-
Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Available at: [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
University of Toronto, Department of Chemistry. (n.d.). Experiment 2: Recrystallization. Available at: [Link]
- Hall, D. G. (Ed.). (2011).
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499-4506. Available at: [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. Available at: [Link]
-
Graham, T. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Journal of the American Chemical Society, 143(30), 11634-11643. Available at: [Link]
-
Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS. Available at: [Link]
-
Graham, T. J. A., Windsor, M. A., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv. Available at: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). Experiment 9 — Recrystallization. Available at: [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Available at: [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). Available at: [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Available at: [Link]
-
Graham, T. J. A., Windsor, M. A., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ResearchGate. Available at: [Link]
- Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids. Journal of the American Chemical Society, 60(1), 105-111.
- Gillis, E. P., Burke, M. D. (2007). A Simple and Modular Strategy for the Small-Molecule Synthesis of All Skeletons of the Polyene Macrolide Antibiotics. Journal of the American Chemical Society, 129(21), 6716-6717.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Available at: [Link]
-
Scribd. (n.d.). Recrystallization Techniques for Purification. Available at: [Link]
-
Khan, R. A. (2016). Answer to "How to purify boronic acids/boronate esters?". ResearchGate. Available at: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids?. Available at: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
-
LibreTexts Chemistry. (2023). Recrystallization. Available at: [Link]
-
Preshlock, S. M., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 18(7), 1475-1478. Available at: [Link]
-
Bardelang, D., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science, 11(6), 1631-1636. Available at: [Link]
-
Gravel, M., Thompson, K. A., & Hall, D. G. (2000). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 65(3), 643-651. Available at: [Link]
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mt.com [mt.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. amherst.edu [amherst.edu]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 19. edu.rsc.org [edu.rsc.org]
- 20. athabascau.ca [athabascau.ca]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05640H [pubs.rsc.org]
- 25. reddit.com [reddit.com]
- 26. reddit.com [reddit.com]
- 27. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with Heteroaryl Bromides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically those involving heteroaryl bromides. The heteroaromatic core is a privileged scaffold in medicinal chemistry and materials science, yet its synthesis via Suzuki coupling is often plagued by low yields.[1][2] This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Catalyst & Ligand Selection
Q1: My reaction with a 2-pyridyl bromide is sluggish and gives a low yield. I'm using a standard Pd(PPh₃)₄ catalyst. What's going wrong?
A1: The issue likely lies with your catalyst and ligand choice. While Pd(PPh₃)₄ is a workhorse for many Suzuki reactions, it is often suboptimal for electron-deficient or coordinating heteroaryl halides like 2-bromopyridine.[3] The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Causality: The lone pair on the nitrogen of the pyridine can act as a ligand, competing with the desired phosphine ligand and disrupting the catalytic cycle. This is particularly problematic with less electron-rich and less bulky phosphines like triphenylphosphine.
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands is crucial for promoting the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] These ligands can help prevent catalyst inhibition by the heteroaryl substrate and accelerate the desired coupling reaction.[6]
-
Recommended Ligand Classes:
-
Consider a Pre-formed Catalyst: Using a pre-formed palladium(0) catalyst or a palladium(II) precatalyst that is easily reduced in situ can be beneficial.[9]
Q2: I'm attempting to couple a sterically hindered heteroaryl bromide. What type of ligand system is best suited for this challenge?
A2: Sterically demanding substrates require highly active catalyst systems to overcome the steric hindrance. The choice of ligand is paramount in these situations.
Causality: Steric hindrance around the reaction center can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle. A bulky ligand helps to create a more open coordination sphere around the palladium, facilitating the approach of the substrates.
Troubleshooting Steps:
-
Employ Biarylphosphine Ligands: The Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are specifically designed to be bulky and electron-rich, making them ideal for coupling sterically hindered partners.[4][5][6]
-
Optimize Ligand-to-Palladium Ratio: The typical ligand-to-palladium ratio is 1:1 or 2:1.[4][5] For particularly challenging substrates, a slightly higher ligand loading might be beneficial, but excessive ligand can sometimes be detrimental.
-
Increase Reaction Temperature: If the reaction is still sluggish, a moderate increase in temperature can help to overcome the activation energy barrier.[9]
Reaction Conditions: Base and Solvent
Q3: My boronic acid appears to be decomposing under the reaction conditions, leading to low yields. How can I mitigate this?
A3: Boronic acid decomposition, particularly through protodeboronation, is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids.[10][11][12][13][14] The choice of base and the presence of water are critical factors.
Causality: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[13] This process is often catalyzed by the base required for the Suzuki reaction itself.[10][12]
Troubleshooting Steps:
-
Use a Milder Base: If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or KF.[9]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[9][14] These are more resistant to protodeboronation and can release the active boronic acid in situ.
-
Employ Anhydrous Conditions: For highly sensitive substrates, running the reaction under strictly anhydrous conditions can prevent protodeboronation.[9] In such cases, bases like potassium trimethylsilanolate (TMSOK) can be effective.[15]
-
Control Temperature: Higher temperatures can accelerate protodeboronation.[9] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q4: What is the role of the base in the Suzuki reaction, and how do I choose the right one?
A4: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[9][16][17][18] It converts the neutral boronic acid into a more nucleophilic boronate species.[9][16]
Causality: The formation of the boronate anion increases the electron density on the boron-bearing carbon, facilitating the transfer of the organic group from boron to the palladium center.
Troubleshooting Steps:
-
Consider Base Strength and Solubility:
-
Strong Bases (e.g., NaOH, KOH): Effective but can promote side reactions.
-
Moderate Bases (e.g., K₂CO₃, Na₂CO₃): Commonly used and often a good starting point.[1]
-
Weaker Bases (e.g., KF, CsF): Can be beneficial for sensitive substrates.
-
Organic Bases (e.g., Et₃N, DIPEA): Generally less effective for Suzuki couplings.
-
-
The Importance of Water: For inorganic bases that have poor solubility in organic solvents (like K₃PO₄), adding a small amount of water to the solvent system (e.g., dioxane/water) can be beneficial to facilitate the formation of the active boronate species.[9] However, be mindful of the potential for protodeboronation with sensitive substrates.
Side Reactions and Impurities
Q5: I am observing a significant amount of a homocoupled product from my boronic acid. What is causing this and how can I prevent it?
A5: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen in the reaction mixture.[14][19]
Causality: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[14]
Troubleshooting Steps:
-
Rigorous Degassing: It is critical to thoroughly degas the solvent and the reaction mixture to remove dissolved oxygen.[9][20] Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes) are essential.[9][20]
-
Use High-Purity Reagents: Ensure that your palladium catalyst and other reagents are of high purity and have not been exposed to air for extended periods.
-
Minimize Reaction Headspace: Running the reaction in a vessel with minimal headspace can reduce the amount of oxygen present.
Q6: My reaction is producing a dehalogenated version of my heteroaryl bromide starting material. What is the likely cause?
A6: Dehalogenation is another common side reaction where the bromine atom is replaced by a hydrogen atom.[14]
Causality: After oxidative addition, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This can come from solvents (like alcohols), bases, or even the boronic acid itself under certain conditions. Reductive elimination of the aryl group and the hydride then leads to the dehalogenated product.[14]
Troubleshooting Steps:
-
Solvent Choice: If you are using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene.
-
Base Selection: Certain bases can be more prone to acting as hydride donors. If dehalogenation is a major issue, screening different bases may be necessary.
-
Buchwald-Hartwig Amination as a Side Reaction: In some cases, if an amine is present as a substrate or impurity, a competing Buchwald-Hartwig amination reaction can occur.[21][22] This can also lead to byproducts that appear to be dehalogenation.
Troubleshooting Workflow
Here is a logical workflow to help diagnose and solve low-yield issues in your Suzuki reactions with heteroaryl bromides.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Heteroaryl Bromides
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Ligands for the Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 12 | <10 |
| P(t-Bu)₃ | 2 | K₃PO₄ | n-Butanol | 80 | 2 | 85 |
| SPhos | 1 | K₃PO₄ | Dioxane/H₂O | 90 | 4 | 92 |
| XPhos | 1 | K₃PO₄ | Dioxane/H₂O | 90 | 4 | 95 |
Note: This is representative data and actual results may vary depending on the specific substrates and reaction conditions.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]
-
General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Cross-Coupling Reactions with Sulfonamide-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving sulfonamide-containing compounds. This guide is designed to provide in-depth, field-proven insights into the common side reactions encountered and to offer robust troubleshooting strategies to overcome them. My approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when using sulfonamides in cross-coupling reactions.
Q1: What are the most common side reactions observed during cross-coupling of sulfonamide-containing compounds?
A1: The most prevalent side reactions stem from the reactivity of the sulfonamide moiety itself under catalytic conditions. The primary issues include:
-
Desulfonylation: Cleavage of the C–S or N–S bond, leading to the loss of the sulfonyl group. This can result in the formation of arenes or biaryls as byproducts.[1][2][3]
-
C–N Bond Cleavage: Scission of the bond between the nitrogen and the aryl or alkyl group of the sulfonamide, which can lead to undesired amine byproducts.[4][5][6]
-
Hydrolysis: Cleavage of the S-N bond can occur, especially in the presence of water and under certain pH conditions, yielding products like sulfanilic acid.[4]
-
Homocoupling: Dimerization of the boronic acid or organometallic reagent, a common issue in many cross-coupling reactions but one that can be exacerbated by conditions that slow down the desired catalytic cycle.[2]
Q2: My primary side product is the desulfonylated arene. What is causing this?
A2: Desulfonylation is a known challenge, particularly in palladium-catalyzed reactions.[2][7] The strong electron-withdrawing nature of the sulfonyl group can make the C–SO2 or N–SO2 bond susceptible to cleavage. This process can be promoted by:
-
High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for C–S or N–S bond cleavage.
-
Reductive Catalyst Species: Highly reduced and electron-rich metal centers (e.g., Pd(0)) can insert into the C–S bond, initiating a desulfonylative pathway.
-
Reaction Additives: Certain additives or reagents might facilitate the generation of radical intermediates that lead to desulfonylation.[1]
Q3: My reaction is very sluggish or has stalled completely. What are the first things I should check?
A3: A stalled reaction is often due to catalyst deactivation or suboptimal reaction parameters. Key areas to investigate are:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For less reactive sulfonamide substrates, standard catalysts may be inefficient. Bulky, electron-rich ligands are often required to promote the oxidative addition and reductive elimination steps.[8][9]
-
Base Selection: The strength and solubility of the base are crucial. An inappropriate base can lead to poor reaction rates. For instance, while strong bases like NaOt-Bu are common, they can be incompatible with sensitive functional groups.[10][11] Weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, though they may require higher temperatures.[8]
-
Solvent and Temperature: Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature. Many cross-couplings with sulfonamides require elevated temperatures (80-120 °C) to proceed efficiently.[8]
-
Purity of Reagents: Impurities in starting materials, particularly the amine or sulfonamide, can poison the catalyst.
Q4: How does the choice of base affect side reactions with sulfonamides?
A4: The base is a critical parameter that influences both the reaction rate and the side reaction profile.
-
Strong Bases (e.g., NaOt-Bu, LiHMDS): These bases are effective at deprotonating the sulfonamide nitrogen, facilitating its entry into the catalytic cycle.[8][10] However, their high reactivity can promote degradation of sensitive functional groups on your substrates.[12]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often better tolerated by functional groups but may require higher temperatures or more active catalyst systems to achieve a good reaction rate.[8] Their use can sometimes suppress base-mediated decomposition pathways.
-
Solubility: The solubility of the base matters. A homogeneous base like DBU can sometimes offer advantages in certain systems, especially in flow chemistry applications.[11]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to diagnose and solve specific experimental problems.
Problem 1: Significant Desulfonylation (C–S or N–S Bond Cleavage)
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the arene byproduct (Ar-H) where the sulfonamide was coupled.
-
Isolation of biaryl homocoupling products (Ar-Ar) from the desulfonylated intermediate.
-
Low yield of the desired N-arylated sulfonamide product.
Root Cause Analysis: Desulfonylation in palladium-catalyzed cross-coupling often occurs via an undesired catalytic cycle. The Pd(0) catalyst can undergo oxidative addition into the C–SO₂ bond instead of the C–X bond of the aryl halide. This is more common with electron-rich aryl sulfonamides. Subsequent steps then lead to the extrusion of SO₂ and formation of an Ar-Pd(II) species, which can then proceed to generate byproducts.
Workflow for Troubleshooting Desulfonylation
Caption: Troubleshooting workflow for low conversion or stalled reactions.
Step-by-Step Troubleshooting Protocol for Low Conversion
-
Ensure Rigorous Anhydrous and Inert Conditions:
-
Rationale: Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can interfere with the base and promote hydrolysis side reactions.
-
Action: Use a freshly distilled, degassed solvent. Purge the reaction vessel thoroughly with argon or nitrogen before adding reagents. Use reagents that are known to be pure and dry.
-
-
Increase Reaction Temperature:
-
Rationale: The oxidative addition to the aryl halide or the reductive elimination to form the C-N bond can have a high energy barrier, especially with less reactive substrates like aryl chlorides or electron-poor sulfonamides.
-
Action: If reacting at 80 °C, increase to 100 °C or 110 °C. Monitor for potential increases in side reactions.
-
-
Screen More Activating Ligands:
-
Rationale: The attenuated nucleophilicity of sulfonamides requires a catalyst that can facilitate the difficult C-N reductive elimination step. Bulky, electron-rich ligands are essential for this. [13]They promote the formation of a more reactive, coordinatively unsaturated palladium center.
-
Action: If using less activating ligands (e.g., P(o-tolyl)₃, BINAP), switch to a ligand from the Buchwald biarylphosphine family (see table above). The choice of ligand can be critical for difficult couplings. [10]
-
-
Use a Palladium Pre-catalyst:
-
Rationale: Relying on the in situ reduction of Pd(II) sources like Pd(OAc)₂ can be unreliable. Well-defined, air-stable Pd(II) pre-catalysts (e.g., XPhos Pd G3) are designed for clean and quantitative generation of the active Pd(0) species upon addition of the base.
-
Action: Replace your combination of a Pd(II) salt and ligand with a commercially available palladium pre-catalyst. This often leads to more reproducible results.
-
-
Re-evaluate the Base/Substrate Compatibility:
-
Rationale: Some functional groups (e.g., esters, nitriles) are incompatible with strong bases like NaOt-Bu, leading to substrate decomposition rather than coupling. [10][12] * Action: Analyze your substrate for base-sensitive functional groups. If present, switch to a weaker base like K₂CO₃ or K₃PO₄ and re-optimize the temperature and catalyst system.
-
References
- Ojha, S., & Panda, N. (2022). Pd-catalyzed desulfitative arylation of olefins by N-methoxysulfonamide. Organic & Biomolecular Chemistry.
- Koprivova, A., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
- (n.d.). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation.
- (n.d.). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides.
- (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Ghosh, A., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega.
- (1970). On the mechanism of sulfonamide cleavage by arene anion radicals. SciSpace.
- DeBergh, J. R., et al. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.
- (2020). Electrically-driven N(sp2)-C(sp2/3) bond cleavage of sulfonamides.
- (2014). Sulfonyl Protective Groups.
- (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Ghosh, A., et al. (2021). Highly Selective and Catalytic C-N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed.
- (n.d.). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
- (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. PubMed Central.
- (2020). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry.
- (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
- (n.d.).
- (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Macmillan Group - Princeton University.
- (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
- (n.d.). Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
- (n.d.). A walk around the decarboxylative C-S cross-coupling reactions.
- (n.d.). Cross-Coupling Reaction Guide. Sigma-Aldrich.
- (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central.
- (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- (n.d.). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. PubMed Central.
- (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.
- (2023).
- (n.d.). Sequential C–S and S–N Coupling Approach to Sulfonamides.
- (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
- (n.d.). Ni-catalyzed desulfonylative cross-coupling of arylsulfones with aryl halides.
- (n.d.). Cross-coupling of sulfonamide antimicrobial agents with model humic constituents. PubMed.
- Kashani, S. K., et al. (n.d.).
- (2006). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands.
- (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates.
- (n.d.). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
- (2018).
- (2018).
- (n.d.).
- (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Europe PMC.
Sources
- 1. Pd-Catalyzed desulfitative arylation of olefins by N-methoxysulfonamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Selective and Catalytic C-N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. quora.com [quora.com]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Optimizing Catalyst Loading for Efficient Suzuki-Miyaura Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance, making it indispensable in drug discovery.[1][2] However, achieving optimal results requires a nuanced understanding of the catalytic system. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter, focusing on the critical parameter of catalyst loading.
Foundational Principles: The Engine of the Reaction
A deep understanding of the reaction mechanism is not just academic; it is the foundation for effective troubleshooting. The Suzuki-Miyaura coupling is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., aryl halide). This is often the rate-determining step.[5]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium(II) center, a step that is crucially mediated by the base.[3]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The efficiency of this cycle directly impacts your reaction's yield and purity. An optimized catalyst loading ensures the cycle turns over efficiently without leading to unwanted side reactions or catalyst decomposition.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem: Low or No Product Yield
Q1: My Suzuki coupling reaction resulted in a very low yield. What are the most common initial checks I should perform?
A1: Low yields can often be traced back to fundamental setup and reagent issues. A systematic check is the best first step:
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[6] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed. Oxygen can lead to the formation of palladium black (inactive aggregated palladium) and promote unwanted side reactions like the homocoupling of boronic acids.[7][8]
-
Reagent Quality:
-
Catalyst/Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[7] Using fresh, high-quality reagents is paramount.
-
Boronic Acid/Ester Stability: Boronic acids can be unstable, particularly electron-deficient ones, and are prone to a major side reaction called protodeboronation (replacement of the boron group with hydrogen).[7][9] Consider using a freshly opened bottle or a more stable derivative like a pinacol ester or MIDA boronate.[7][10]
-
Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction's success. The general trend is I > Br > OTf >> Cl.[7] Couplings with less reactive partners like aryl chlorides often require more specialized, highly active catalyst systems with bulky, electron-rich ligands.[4][6]
-
Q2: The reaction mixture turned black immediately or very quickly, and the yield was poor. What does this indicate?
A2: A rapid change to a black, heterogeneous mixture often indicates the formation of palladium black, which is catalytically inactive palladium metal. This suggests your active Pd(0) catalyst has crashed out of solution. The primary causes are:
-
Presence of Oxygen: As mentioned, oxygen is a key culprit. Rigorous degassing of solvents and maintaining a positive pressure of inert gas throughout the reaction is critical.[6][8]
-
Ligand Dissociation/Decomposition: The ligand's job is to stabilize the Pd(0) center.[10] If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or is used in an insufficient ratio, the "naked" Pd(0) atoms can aggregate and precipitate.
-
Inefficient Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species.[10][11] If this reduction is inefficient, or if oxidizing impurities are present, it can lead to decomposition.
To solve this, ensure your setup is scrupulously oxygen-free. If the problem persists, consider using a more stable, modern precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which is designed for clean and efficient generation of the active Pd(0) species.[10]
Problem: Significant Side Reactions
Q3: I am observing a significant amount of homocoupling product (R²-R²). What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid is a common side reaction that consumes your nucleophile and complicates purification. It is primarily caused by:
-
Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling of boronic acids, often mediated by palladium.[10] This is another critical reason for maintaining a strictly inert atmosphere.
-
Use of a Pd(II) Precatalyst: When a Pd(II) source is used, it can be reduced to Pd(0) by the homocoupling of two boronic acid molecules.[10] This consumes your reagent before the main catalytic cycle even begins.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction headspace are free of oxygen.[8]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue, as it doesn't require a reductive step that might consume the boronic acid.[8]
-
Use Modern Precatalysts: Well-defined Pd(II) precatalysts are designed to undergo clean reduction to Pd(0) without promoting homocoupling.[10]
Q4: My starting boronic acid seems to be disappearing, but not forming the desired product. How do I prevent protodeboronation?
A4: Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your nucleophile. It is particularly problematic for electron-deficient and many heteroaromatic boronic acids.[7][12] The primary cause is the presence of a proton source (often water) under basic conditions.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but stronger bases can accelerate protodeboronation.[7] Switching to a milder base like K₃PO₄, KF, or Cs₂CO₃ can be highly effective.[7]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a direct proton source.[7] For sensitive substrates, using anhydrous conditions with a suitable base can prevent this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form is a powerful strategy. Boronic esters (e.g., pinacol esters) or aryltrifluoroborates are significantly more resistant to protodeboronation.[7][9] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of decomposition.[9]
FAQs: Optimizing Catalyst Loading
Q1: What is a typical catalyst loading range for a Suzuki-Miyaura coupling, and how should I approach optimization?
A1: There is no single answer, as the optimal loading depends heavily on the reactivity of your substrates. However, a general strategy is as follows:
| Stage | Typical Pd Loading (mol%) | Purpose |
| Screening | 1.0 - 5.0% | To quickly establish reaction feasibility and identify promising conditions (catalyst, ligand, base, solvent). |
| Optimization | 0.1 - 1.0% | To refine conditions for a successful reaction, aiming to lower catalyst loading while maintaining high yield and minimizing reaction time. |
| Scale-Up | < 0.1% (ppm levels) | For industrial applications, where minimizing the cost and residual palladium in the final product is critical.[13][14] |
The goal of optimization is to find the "sweet spot"—the lowest possible catalyst loading that provides a high yield in a reasonable timeframe.[15] Starting at a higher loading (e.g., 2 mol%) can help ensure the reaction works, after which you can systematically decrease the loading in subsequent experiments.
Q2: How does my choice of ligand impact the required catalyst loading?
A2: The ligand is arguably the most critical component for tuning reactivity and is directly linked to the required catalyst loading.[4] Ligands perform several crucial roles: they stabilize the palladium center, prevent aggregation, and modulate its electronic and steric properties to facilitate the key steps of the catalytic cycle.[10]
-
Electron-Rich & Bulky Ligands: Modern ligands, such as the dialkylbiarylphosphines (e.g., SPhos, XPhos) developed by the Buchwald group or N-heterocyclic carbenes (NHCs), are both electron-rich and sterically hindered.[4][10]
-
Impact on Loading: A more efficient ligand that accelerates the catalytic cycle allows each molecule of catalyst to perform more turnovers before it degrades. This directly enables the use of lower catalyst loadings. For challenging couplings, a simple ligand like PPh₃ might require a high loading or fail completely, whereas a specialized ligand could give a high yield at <0.5 mol% loading.[4]
Q3: When should I use a heterogeneous catalyst like Palladium on Carbon (Pd/C)?
A3: Heterogeneous catalysts like Pd/C offer significant advantages, particularly for industrial applications:
-
Easy Removal: The catalyst can be removed by simple filtration, which drastically simplifies purification and leads to very low levels of palladium contamination in the product.[14]
-
Recyclability: The recovered catalyst can often be reused, improving the process's cost-effectiveness and sustainability.[16]
However, there are trade-offs:
-
Lower Activity: Heterogeneous catalysts are generally less active than their homogeneous counterparts, often requiring higher catalyst loadings (e.g., 5-10 mol%) and more forcing reaction conditions (higher temperatures).[14]
-
Substrate Scope: They may not be suitable for more complex or sensitive substrates.
Pd/C is an excellent choice for robust, large-scale reactions where purification is a primary concern. For discovery-phase chemistry focused on speed and broad applicability, homogeneous catalysts are typically preferred.[14]
Experimental Protocols
Protocol 1: General Procedure for Setting Up a Suzuki-Miyaura Reaction
This protocol outlines a standard procedure for ensuring an inert atmosphere, which is critical for success.
-
Vessel Preparation: Add your aryl halide (1.0 mmol), organoboron reagent (1.2-1.5 mmol), and finely powdered base (2.0-3.0 mmol) to a flame-dried or oven-dried reaction flask equipped with a magnetic stir bar.
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or a manifold with an inert gas (argon or nitrogen) supply and a vacuum pump.
-
Evacuate and Backfill: Carefully evacuate the atmosphere inside the flask until the solids are "fluffy," then backfill with the inert gas. Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add your previously degassed solvent (e.g., dioxane, toluene, THF) via syringe through the septum.[5]
-
Catalyst Addition: With the flask under a positive pressure of inert gas, quickly add the palladium precatalyst and ligand as solids. If using a solution, add it via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir at the desired temperature for the specified time. Monitor the reaction's progress by TLC or LC-MS.[5]
Protocol 2: Methods for Degassing Solvents
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent via a long needle or cannula for 15-30 minutes. This is a common and effective method for most applications.[8]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases from the headspace, and then thaw the solvent while maintaining the vacuum. This cycle is typically repeated three times. This method is recommended for highly sensitive catalytic systems.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(9), 3700–3703. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Kuznetsov, M. L., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]
-
Saper, N. I., & Hartwig, J. F. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]
-
Kuznetsov, M. L., et al. (2025). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Available at: [Link]
-
Shields, J. D., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis. Available at: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Al-Nayili, A. (2019). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
-
Saper, N. I., & Hartwig, J. F. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. Available at: [Link]
-
ResearchGate. (2019). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. Available at: [Link]
-
Mondal, B., & Vanka, K. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura - Reagent Guides. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Available at: [Link]
-
ResearchGate. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
-
Organic-Synthesis.org. Suzuki-Miyaura Coupling. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. Available at: [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Impact of Water on Boronic Acid Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical insights and practical troubleshooting advice on a critical aspect of modern organic synthesis: the stability of boronic acids in the presence of water. Boronic acids are indispensable reagents, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their susceptibility to degradation in aqueous environments can lead to inconsistent results, low yields, and purification challenges.[3] This guide will equip you with the knowledge to diagnose, mitigate, and control these water-related stability issues, ensuring the robustness and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and experimental problems related to the impact of water on boronic acid stability.
Q1: My Suzuki-Miyaura reaction is giving a low yield, and I suspect my boronic acid is degrading. What are the primary ways water can cause this?
A1: Water can significantly impact boronic acid stability through two primary degradation pathways, leading to reduced yields in reactions like the Suzuki-Miyaura coupling.[3]
-
Protodeboronation: This is a major side reaction where the carbon-boron (C-B) bond is cleaved by a proton source, most commonly water, and replaced with a carbon-hydrogen (C-H) bond.[1][3][4] This process consumes your boronic acid, converting it into the corresponding arene or alkane, which is an undesired byproduct.[1] The propensity for protodeboronation is highly dependent on factors such as the electronic nature of the organic substituent, pH, temperature, and the specific catalyst system used.[1][5] Electron-deficient arylboronic acids are particularly susceptible to this degradation pathway.[6]
-
Boroxine Formation: In the presence of water, boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[7][8][9] This is a dehydration reaction where three molecules of boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water.[8][10] While this process is often reversible by the addition of water, the formation of boroxines can complicate reaction stoichiometry due to the change in molecular weight and can sometimes affect reactivity.[3][7][9]
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my starting boronic acid. How can I minimize protodeboronation?
A2: Minimizing protodeboronation is crucial for maximizing the yield of your desired product. Several strategies can be employed:
-
Anhydrous Conditions: Where the reaction chemistry allows, using anhydrous solvents and reagents can significantly suppress protodeboronation by removing the primary proton source.[6][11] Ensure solvents are properly dried and consider using techniques like a Schlenk line or a glovebox for sensitive reactions.
-
Careful Selection of Base: In reactions requiring a base, such as Suzuki-Miyaura coupling, the choice of base is critical. Strong bases can accelerate protodeboronation.[11] Consider using milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6]
-
Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[11] If your desired transformation can proceed efficiently at a lower temperature, this can be a simple and effective way to reduce this side reaction.
-
Use of Protected Boronic Acid Derivatives: Converting the boronic acid to a more stable derivative is a highly effective strategy.[3][6][11] These "protected" forms can then release the active boronic acid species slowly in situ. Common examples include:
-
Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids and are widely used.[6][12]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline solids that are easy to handle and can be slowly hydrolyzed under reaction conditions to release the boronic acid.[6][13] This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, minimizing its decomposition.[13][14]
-
Trifluoroborate Salts (BF₃K): Potassium trifluoroborate salts are another class of stable, crystalline solids that can be used in place of boronic acids.
-
Q3: My boronic acid is a solid that seems to change consistency over time. Could this be related to water, and how should I properly store it?
A3: Yes, changes in the physical state of your boronic acid are often related to its interaction with atmospheric moisture. The equilibrium between the boronic acid and its boroxine is a key factor.
-
Boroxine-Boronic Acid Equilibrium: In the solid state, boronic acids can slowly dehydrate to form boroxines.[9] Conversely, boroxines can absorb moisture from the air to revert to the boronic acid. This interconversion can lead to changes in the material's crystallinity and consistency.
-
Proper Storage and Handling: To ensure the integrity and reactivity of your boronic acids, follow these storage guidelines:
-
Store in a cool, dry place: Keep boronic acid containers tightly sealed and stored in a desiccator or a controlled low-humidity environment.[15]
-
Inert Atmosphere: For particularly sensitive boronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent both moisture uptake and potential oxidation.[6]
-
Use Airtight Containers: High-density polyethylene (HDPE), polypropylene, or glass containers with secure seals are recommended.[15]
-
First-In, First-Out: Use older batches of boronic acids first to minimize the effects of long-term storage.[16]
-
Visualizing Degradation Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the key water-induced degradation pathways for boronic acids.
Diagram 1: The Boronic Acid-Boroxine Equilibrium
A depiction of the reversible equilibrium between three boronic acid molecules and one boroxine molecule, driven by the removal or addition of water.
Diagram 2: Protodeboronation Mechanism
A simplified representation of the protodeboronation of an arylboronic acid in the presence of water, leading to the undesired arene byproduct.
Experimental Protocols
This section provides step-by-step methodologies for handling boronic acids and setting up reactions to minimize water-related degradation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Water-Sensitive Boronic Acid
This protocol emphasizes the exclusion of water and oxygen to maximize reaction yield.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or a stable derivative (e.g., pinacol ester, MIDA boronate) (1.1-1.5 equiv)
-
Anhydrous base (e.g., K₃PO₄, Cs₂CO₃, finely powdered) (2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl halide, boronic acid derivative, and anhydrous base to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas (e.g., Argon) three times to remove oxygen and atmospheric moisture.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data Summary
The stability of boronic acids is highly substrate-dependent. The table below provides a qualitative summary of the relative stability of different classes of boronic acids.
| Boronic Acid Class | Relative Stability | Primary Degradation Pathway(s) | Mitigation Strategies |
| Electron-Rich Arylboronic Acids | Moderate to High | Protodeboronation (slower) | Standard anhydrous techniques |
| Electron-Deficient Arylboronic Acids | Low to Moderate | Protodeboronation (faster) | Use of milder bases, lower temperatures, MIDA boronates |
| Heteroarylboronic Acids (e.g., 2-pyridyl) | Low | Rapid Protodeboronation | Use of pinacol esters or MIDA boronates is highly recommended |
| Vinylboronic Acids | Low | Protodeboronation, Polymerization | Use of stable derivatives, careful control of reaction conditions |
| Alkylboronic Acids | Moderate | Oxidation, Protodeboronation | Use of trifluoroborate salts, inert atmosphere |
By understanding the fundamental principles of boronic acid stability and implementing the practical strategies outlined in this guide, you can significantly improve the reliability and success of your chemical reactions.
References
- Ainley, A. D., & Challenger, F. (1930). Studies of the boron-carbon linkage. Part I. The oxidation and nitration of phenylboric acid. Journal of the Chemical Society (Resumed), 2171-2180.
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and practical synthesis of N-unprotected indoles from 2-aminophenylboronic acids and α-diazoketones.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient copper-catalyzed amination of arylboronic acids. Journal of the American Chemical Society, 129(11), 3358-3366.
- Cammidge, A. N., Crépy, K. V. L., & Ro-se, Y. (2004). The Suzuki–Miyaura cross-coupling of boronic acids with aryl and vinyl halides. Chemical Society Reviews, 33(8), 511-520.
- Chen, W., & Seeman, N. C. (2011). Synthesis of a DNA boronic acid for DNA-directed coupling. Journal of the American Chemical Society, 133(47), 18968-18971.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 138(29), 9145-9157.
- D'Andola, C., & Iovine, P. M. (2015). The Boroxine–Boronic Acid Equilibrium. Accounts of Chemical Research, 48(10), 2733-2741.
- Darses, S., & Genet, J. P. (2003). Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. European Journal of Organic Chemistry, 2003(22), 4313-4327.
- Hall, D. G. (Ed.). (2011).
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963.
- Kuivila, H. G., & Williams, R. M. (1963). Electrophilic displacement reactions. X. The mechanism of the protodeboronation of areneboronic acids. Journal of the American Chemical Society, 85(10), 1356-1361.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The slow-release strategy in Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki–Miyaura coupling reaction. Accounts of chemical research, 40(4), 275-286.
-
U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. laballey.com [laballey.com]
- 16. borax.com [borax.com]
Technical Support Center: Strategies for Coupling Sterically Hindered Boronic Acids
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions with sterically hindered boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties when attempting to form sterically congested C-C bonds. Here, we will move beyond simple protocols to explain the underlying principles, troubleshoot common failures, and provide robust, field-proven strategies for success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions and provides a foundational understanding of the core challenges.
Q1: Why is my Suzuki-Miyaura coupling reaction failing with a sterically hindered boronic acid?
A1: Steric hindrance fundamentally disrupts the key steps of the Suzuki-Miyaura catalytic cycle. When bulky groups are present on one or both coupling partners (especially ortho-substituents), two primary steps are severely impeded:
-
Transmetalation: This is the step where the organic group is transferred from the boron atom to the palladium center. Bulky substituents on the boronic acid sterically clash with the ligands on the palladium complex, slowing down or preventing the formation of the necessary intermediate.[1]
-
Reductive Elimination: This is the final, product-forming step where the two organic partners are joined, regenerating the Pd(0) catalyst. When the resulting biaryl product is sterically congested (e.g., tetra-ortho-substituted), the palladium complex may struggle to adopt the required conformation for C-C bond formation, leading to a high energy barrier for this step.[2]
These kinetic bottlenecks can lead to low yields, slow reactions, or complete reaction failure.
Q2: What is protodeboronation and why is it a major problem with hindered substrates?
A2: Protodeboronation is a critical side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water or alcohol in the solvent) and replaced with a C-H bond.[3] This irreversibly consumes your starting material. Sterically hindered boronic acids are often more susceptible to this pathway for two reasons:
-
Slower Desired Coupling: Because the desired Suzuki coupling is kinetically slow due to steric hindrance, the boronic acid spends more time in the reaction mixture, increasing the probability of decomposition via protodeboronation.[4]
-
Forcing Conditions: The higher temperatures and stronger bases often required to overcome steric barriers can also accelerate the rate of protodeboronation.[5]
Q3: Are there more stable alternatives to boronic acids for these challenging couplings?
A3: Absolutely. When dealing with particularly unstable or hindered boronic acids, switching to a more robust boron reagent is a highly effective strategy. Consider these alternatives:
-
Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and are less prone to protodeboronation. They can release the active boronic acid species slowly under the reaction conditions, which helps to minimize degradation.[5][6]
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are easy to handle and store. They are significantly less susceptible to protodeboronation and can be highly effective in challenging couplings.[6]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, crystalline derivatives that can be used in a "slow-release" strategy, making them ideal for complex, multi-step syntheses or for coupling very unstable boronic acids.[6][7]
Part 2: Troubleshooting Guide for Common Failures
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Low to No Yield of Desired Product
Your reaction shows starting material remaining, with little or no product formation.
Potential Cause A: Ineffective Catalyst System (Ligand/Precatalyst)
The combination of palladium source and ligand is the single most critical factor for coupling hindered substrates.[8] Traditional catalysts like Pd(PPh₃)₄ often fail because the ligands are not bulky or electron-rich enough to promote the difficult oxidative addition and reductive elimination steps.[9][10]
Solution:
-
Switch to Bulky, Electron-Rich Ligands: Modern biaryl phosphine ligands (Buchwald-type ligands) are designed to overcome steric challenges.[8][10] They create a sterically demanding pocket around the palladium center that facilitates both the initial oxidative addition and the final reductive elimination.
-
Use N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be even more effective than phosphines for certain sterically demanding couplings, offering high stability and activity.[10][11][12]
-
Employ Precatalysts: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These complexes generate the active L-Pd(0) species rapidly and cleanly, which is crucial for sensitive substrates.[6][13]
Ligand Selection Guide for Hindered Substrates
| Ligand Class | Example Ligands | Ideal For... | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, AntPhos[14] | General use for di- and tri-ortho-substituted biaryls.[15] | High activity, broad substrate scope, commercially available as precatalysts.[8][16] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-type catalysts | Tetra-ortho-substituted biaryls and very challenging aryl chlorides.[11] | Excellent thermal stability, high turnover numbers, effective for electron-rich and -poor substrates.[10] |
| Ferrocenyl Phosphines | dtbpf, R-Phos | Deactivated and hindered aryl chlorides.[17] | Highly electron-rich and sterically demanding, promoting efficient oxidative addition. |
Potential Cause B: Inappropriate Base or Solvent
The choice of base and solvent is not trivial; it dictates the activation of the boronic acid and the stability of the catalytic species.
Solution:
-
Base Selection: For hindered couplings, strong but non-nucleophilic bases are often preferred. Potassium phosphate (K₃PO₄) is a common and effective choice.[8][9] Carbonates like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in aqueous solvent mixtures. Avoid strong nucleophilic bases like NaOH or KOH if your substrate is sensitive to protodeboronation.[7][18]
-
Solvent System: Aprotic polar solvents or mixtures are typically used.
-
Dioxane/water or Toluene/water: Classic choices that work for a broad range of substrates.[9]
-
2-Propanol: Can be highly effective for hindered aryl chlorides, sometimes allowing for reactions at room temperature.[11][12][19]
-
Anhydrous Polar Solvents (e.g., DMF, MeCN): Can sometimes switch the selectivity of a reaction but should be used with caution as they can also promote side reactions.[20]
-
Problem 2: Significant Protodeboronation Observed
You observe the arene/alkane corresponding to the boronic acid as a major byproduct.
Solution:
-
Rigorous Degassing: Oxygen can promote catalyst decomposition and side reactions that indirectly favor protodeboronation.[6] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) and maintain a positive inert atmosphere throughout the reaction.
-
Use a More Stable Boron Reagent: As discussed in FAQ Q3, switch from a boronic acid to a pinacol ester, trifluoroborate salt, or MIDA boronate.[6][7] This is the most direct way to combat protodeboronation.
-
Lower the Reaction Temperature: If possible, use a more active catalyst system (e.g., a modern precatalyst) that allows the reaction to proceed at a lower temperature, thereby reducing the rate of the decomposition pathway.[13]
-
Minimize Water: While many protocols use aqueous mixtures, excessive water can accelerate protodeboronation. If using an anhydrous system, ensure your base (e.g., K₃PO₄) is finely powdered and consider adding a small, controlled amount of water (3-5 equivalents) if the reaction is sluggish, as it can be necessary for base efficacy.[21]
Problem 3: Homocoupling of the Boronic Acid is a Major Side Product
You observe significant formation of a B-B dimer (from your boronic acid).
Solution:
-
Eliminate Oxygen: Homocoupling is often directly promoted by the presence of oxygen.[6] Rigorous degassing is critical.
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or a modern precatalyst. If you use a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient, and the remaining Pd(II) can promote homocoupling.[6]
-
Change the Ligand: Bulky, electron-donating ligands generally favor the desired cross-coupling pathway over homocoupling.[6] If you are using a less bulky ligand like PPh₃, switching to a Buchwald-type ligand can suppress this side reaction.
Part 3: Visualized Workflows and Mechanisms
The Challenge of Steric Hindrance in the Suzuki-Miyaura Cycle
The following diagram illustrates the key steps of the catalytic cycle and highlights where steric hindrance (represented by large, red "S" groups) creates kinetic bottlenecks.
Caption: A decision tree for selecting optimal reaction conditions.
Part 4: Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide with a Hindered Boronic Acid
This protocol provides a robust starting point for the synthesis of a tri-ortho-substituted biaryl, a common challenge in medicinal and materials chemistry.
Reagents:
-
Aryl Bromide (e.g., 2-Bromo-1,3-dimethylbenzene): 1.0 equiv.
-
Sterically Hindered Boronic Acid (e.g., 2,6-Dimethylphenylboronic acid): 1.2 equiv.
-
Palladium Precatalyst (XPhos Pd G3): 1.0 mol%
-
Base (Potassium Phosphate, K₃PO₄), finely ground: 3.0 equiv.
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and the finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst (0.01 equiv). [6]4. Solvent Addition: Add the degassed 1,4-dioxane followed by the degassed water via syringe to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide. [6]5. Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reisman, S. E., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry. [Link]
-
Scott, J. P., & Procter, D. J. (2020). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
ChemRxiv. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
MDPI. (2023). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals. [Link]
-
Chan, C.-S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society. [Link]
-
Chatterjee, A., & Ward, T. R. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water. Catalysis Letters. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2023). RSC Advances. [Link]
-
Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process. [Link]
-
Semantic Scholar. (2016). Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
ResearchGate. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides. [Link]
-
ResearchGate. (2020). Advances in Cross-Coupling Reactions. [Link]
-
Krska, S. W., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
-
PubMed. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. [Link]
-
Recent Advances in Liebeskind-Srogl Cross-Coupling and its Synthetic Applications. (2022). Molecules. [Link]
-
Reddy, K. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Zhang, Z.-P., et al. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Nature Communications. [Link]
-
ResearchGate. (n.d.). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Tasch, B. O. F., & Müller, T. J. J. (2023). Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. Molecules. [Link]
-
Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters. [Link]
-
ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 12. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-[(Methylamino)sulfonyl]phenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency and success. This guide provides an in-depth comparative analysis of the reactivity of (2-[(Methylamino)sulfonyl]phenyl)boronic acid and its meta and para isomers. By examining the interplay of steric and electronic effects, supported by established chemical principles and analogous experimental data, this document aims to equip researchers with the predictive understanding necessary for rational substrate selection and reaction optimization.
Introduction: The Critical Role of Substituent Effects in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid) and an organohalide or triflate. The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
The facility of the transmetalation step is profoundly influenced by the properties of the boronic acid. Both the steric environment around the boronic acid moiety and the electronic nature of the substituents on the phenyl ring play crucial roles in dictating the overall reaction rate and yield. The (methylamino)sulfonyl group, a common pharmacophore, introduces a unique combination of these effects, which vary significantly with its positional isomerism.
The Interplay of Steric and Electronic Effects
The reactivity of the ([(methylamino)sulfonyl]phenyl)boronic acid isomers is governed by a delicate balance of two primary factors:
-
Steric Hindrance: The spatial bulk of a substituent, particularly in the ortho position, can impede the approach of the boronic acid to the palladium center during the transmetalation step. This steric clash increases the activation energy of this crucial step, thereby slowing down the overall reaction rate.
-
Electronic Effects: The ability of a substituent to withdraw or donate electron density from the phenyl ring alters the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron). Electron-withdrawing groups generally decrease the electron density on the aryl ring, which can disfavor the transmetalation process.
A visual representation of the Suzuki-Miyaura catalytic cycle highlights the critical transmetalation step where these substituent effects are most pronounced.
Comparative Reactivity Analysis of the Isomers
Based on established principles of physical organic chemistry and a wealth of experimental data from related systems, a clear reactivity trend can be predicted for the isomers of ([(methylamino)sulfonyl]phenyl)boronic acid in Suzuki-Miyaura coupling.
Predicted Reactivity Order: para > meta >> ortho
This predicted order is a direct consequence of the interplay between steric and electronic effects, as detailed below.
The ortho Isomer: Dominated by Steric Hindrance
The (2-[(Methylamino)sulfonyl]phenyl)boronic acid is expected to be the least reactive of the three isomers. The bulky (methylamino)sulfonyl group in the ortho position creates significant steric hindrance around the boronic acid moiety. This steric impediment directly impacts the transmetalation step, making it difficult for the boronic acid to coordinate effectively with the palladium center. Studies on other ortho-substituted phenylboronic acids have consistently demonstrated this pronounced steric effect, often leading to dramatically reduced reaction rates and yields.[1][2][3] In some cases, specialized, highly active catalysts with bulky ligands are required to overcome this steric barrier.[4]
The meta and para Isomers: A Tale of Electronic Effects
With the steric impediment removed, the reactivity of the meta and para isomers is primarily dictated by the electronic influence of the (methylamino)sulfonyl group. This group is strongly electron-withdrawing, a property that can be quantified using Hammett constants (σ).
The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that correlates reaction rates (k) with the electronic properties of substituents (σ) for a given reaction (ρ). For the methylsulfonyl group (a close analogue to the (methylamino)sulfonyl group), the Hammett constants are:
A positive σ value indicates an electron-withdrawing character. The larger positive value for the para isomer suggests a stronger electron-withdrawing effect compared to the meta isomer. This is due to the combined inductive and resonance effects being more pronounced from the para position.
In the context of the Suzuki-Miyaura reaction, a more electron-withdrawing substituent generally leads to a less nucleophilic aryl group on the boronic acid, which can slow down the transmetalation step.[3] Therefore, the meta isomer, with its slightly less electron-withdrawing character compared to the para isomer, is predicted to be marginally more reactive. However, in many practical applications, both the meta and para isomers of phenylboronic acids with electron-withdrawing groups are viable coupling partners, often providing good to excellent yields, especially when compared to their sterically hindered ortho counterparts.[3]
The following diagram illustrates the logical flow for predicting the reactivity of the isomers.
Quantitative Data Summary
| Isomer | Primary Influencing Factor | Predicted Relative Reactivity | Expected Yield in a Standard Suzuki-Miyaura Coupling |
| ortho | Steric Hindrance | Lowest | Low to moderate; may require specialized catalysts/conditions |
| meta | Electronic Effect (moderately electron-withdrawing) | High | Good to excellent |
| para | Electronic Effect (strongly electron-withdrawing) | Highest | Excellent |
Note: This table represents a qualitative prediction based on established chemical principles. Actual yields will be highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the coupling partner.
Experimental Protocol for Comparative Reactivity Analysis
To empirically validate the predicted reactivity trend, a standardized experimental protocol for a competitive Suzuki-Miyaura coupling reaction is proposed. This approach allows for a direct comparison of the isomers under identical reaction conditions.
Objective:
To determine the relative reactivity of (2-[(methylamino)sulfonyl]phenyl)boronic acid, (3-[(methylamino)sulfonyl]phenyl)boronic acid, and (4-[(methylamino)sulfonyl]phenyl)boronic acid in a Suzuki-Miyaura coupling reaction with a common aryl halide.
Materials:
-
(2-[(Methylamino)sulfonyl]phenyl)boronic acid
-
(3-[(Methylamino)sulfonyl]phenyl)boronic acid
-
(4-[(Methylamino)sulfonyl]phenyl)boronic acid
-
4-Bromoanisole (or other suitable aryl bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-bromoanisole in toluene.
-
Prepare individual stock solutions of each boronic acid isomer in toluene.
-
Prepare a stock solution of the internal standard in toluene.
-
-
Reaction Setup:
-
In a series of reaction vials, add the 4-bromoanisole stock solution (1.0 equivalent).
-
To each vial, add a mixture of the three boronic acid isomer stock solutions (e.g., 0.5 equivalents of each, for a total of 1.5 equivalents of boronic acids).
-
Add the internal standard stock solution.
-
Add K₃PO₄ (3.0 equivalents).
-
Add Pd(OAc)₂ (0.02 equivalents) and SPhos (0.04 equivalents).
-
Add toluene and water to achieve the desired solvent ratio (e.g., 10:1 toluene:water).
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated heating block at a set temperature (e.g., 100 °C).
-
Stir the reactions vigorously for a predetermined time course (e.g., with aliquots taken at 1, 2, 4, 8, and 24 hours).
-
-
Work-up and Analysis:
-
At each time point, quench the reaction by adding water and ethyl acetate.
-
Separate the organic layer and analyze by GC-MS or HPLC to quantify the consumption of each boronic acid isomer and the formation of the corresponding biaryl products.
-
Data Analysis:
By comparing the rates of consumption of each boronic acid isomer and the corresponding rates of product formation, a quantitative measure of their relative reactivity can be established.
The following diagram outlines the proposed experimental workflow.
Conclusion
The positional isomerism of the (methylamino)sulfonyl group on a phenylboronic acid has a profound impact on its reactivity in Suzuki-Miyaura coupling. A comprehensive understanding of the interplay between steric and electronic effects allows for a robust prediction of the reactivity trend: para > meta >> ortho . The ortho isomer's reactivity is severely diminished by steric hindrance, while the subtle electronic differences between the meta and para isomers lead to a more nuanced, yet predictable, reactivity profile. For researchers engaged in the synthesis of complex molecules, this understanding is paramount for the rational design of synthetic routes, the selection of appropriate starting materials, and the optimization of reaction conditions to achieve desired outcomes efficiently and effectively. The proposed experimental protocol provides a framework for the empirical validation of these principles and the generation of valuable quantitative data to further refine our understanding of these important building blocks.
References
- D. S. T. A. Rees, G. J. P. Perry, T. J. Williams, Beilstein J. Org. Chem.2018, 14, 2384–2393.
- Billingsley, K. L.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129(11), 3358–3366.
- Feigl, F.; Bondi, A. J. Am. Chem. Soc.1959, 81(19), 5021–5024.
- Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95(7), 2457–2483.
- Tang, W.; et al. Angew. Chem. Int. Ed.2010, 49(31), 5879-5883.
- Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev.1991, 91(2), 165–195.
- Littke, A. F.; Fu, G. C. Angew. Chem. Int. Ed.2002, 41(22), 4176–4211.
- Martin, R.; Buchwald, S. L. Acc. Chem. Res.2008, 41(11), 1461–1473.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. Angew. Chem. Int. Ed.2001, 40(24), 4544-4568.
Sources
- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed Suzuki-Miyaura coupling of aryl sulfamates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boronic Acid Derivatives in Enzyme Inhibition Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic selection and design of enzyme inhibitors are paramount. This guide provides a detailed, objective comparison of boronic acid derivatives as enzyme inhibitors, delving into their mechanism of action, structural diversity, and inhibitory potency. By examining their performance in enzyme inhibition assays with supporting experimental data, this document aims to provide a comprehensive resource for the strategic design and application of this important class of inhibitors.
The Rise of Boronic Acids as Privileged Scaffolds in Enzyme Inhibition
Boronic acids have emerged as a versatile and potent class of enzyme inhibitors, with several derivatives gaining FDA approval for therapeutic use.[1][2] Their success stems from the unique electronic properties of the boron atom, which enables a distinctive mechanism of inhibition. Unlike many traditional inhibitors that rely on non-covalent interactions, boronic acids can form a reversible covalent bond with nucleophilic residues in the active site of target enzymes, most notably serine and threonine.[2][3] This covalent interaction often leads to high affinity and prolonged target engagement, making them particularly effective inhibitors.
The therapeutic potential of boronic acids is exemplified by drugs such as:
-
Bortezomib (Velcade®): A proteasome inhibitor used in the treatment of multiple myeloma.[1]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor used in combination with antibiotics to combat bacterial resistance.[3]
This guide will explore the nuances of different boronic acid derivatives, providing a head-to-head comparison of their performance in inhibiting key enzyme classes.
Mechanism of Action: A Reversible Covalent Dance
The inhibitory power of boronic acids lies in their ability to act as transition-state analogs. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of a serine or threonine residue in the enzyme's active site. This results in the formation of a tetrahedral boronate adduct, a stable intermediate that mimics the transient tetrahedral intermediate formed during substrate hydrolysis.[2][4] This reversible covalent bond effectively locks the enzyme in an inactive state.
The general mechanism can be visualized as a two-step process:
-
Initial Non-covalent Binding: The boronic acid derivative first binds to the enzyme's active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. This initial binding event is governed by the inhibitor's overall structure and complementarity to the active site.
-
Reversible Covalent Bond Formation: Following initial binding, the catalytic serine or threonine attacks the boron atom, forming the tetrahedral boronate adduct. This covalent bond is reversible, and the inhibitor can dissociate from the enzyme, restoring its activity.
The following diagram illustrates this mechanism for a serine protease:
Caption: Mechanism of serine protease inhibition by a boronic acid derivative.
Head-to-Head Comparison: Boronic Acid Derivatives in Action
The efficacy of a boronic acid inhibitor is highly dependent on its chemical structure. Modifications to the organic scaffold (R-group) attached to the boronic acid moiety can significantly impact its potency and selectivity for the target enzyme. To illustrate this, we present a head-to-head comparison of different boronic acid derivatives against two major classes of enzymes: serine proteases and β-lactamases.
Inhibition of Serine Proteases: The Case of α-Chymotrypsin
α-Chymotrypsin, a well-characterized serine protease, serves as an excellent model for studying the structure-activity relationships of boronic acid inhibitors. The following table summarizes the inhibitory potency (Ki) of various arylboronic acids against bovine pancreatic α-chymotrypsin.
| Inhibitor | R-Group | Ki (µM) | Reference |
| Benzeneboronic acid | Phenyl | 196 | [5] |
| 4-Methylbenzeneboronic acid | 4-Tolyl | 120 | [6] |
| 4-Methoxybenzeneboronic acid | 4-Anisyl | 80 | [6] |
| 4-Chlorobenzeneboronic acid | 4-Chlorophenyl | 250 | [6] |
| 4-Nitrobenzeneboronic acid | 4-Nitrophenyl | 500 | [6] |
| N-Acetyl-L-phenylalanine boronic acid | Ac-Phe | 0.45 | [7] |
Analysis: The data clearly demonstrates that even subtle changes to the phenyl ring of benzeneboronic acid can significantly alter its inhibitory activity. Electron-donating groups (methyl, methoxy) tend to increase potency, while electron-withdrawing groups (chloro, nitro) decrease it. This is consistent with the proposed mechanism where electron density on the boron atom influences its susceptibility to nucleophilic attack.[6] Furthermore, incorporating a peptide-like scaffold, as seen in N-Acetyl-L-phenylalanine boronic acid, dramatically enhances potency, highlighting the importance of mimicking the natural substrate of the enzyme.[7]
Combating Antibiotic Resistance: Inhibition of β-Lactamases
β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Boronic acid derivatives have been successfully developed as β-lactamase inhibitors. The following table compares the inhibitory activity of several boronic acid derivatives against AmpC and KPC-2, two clinically significant β-lactamases.
| Inhibitor | Target Enzyme | Ki (nM) | Reference |
| Compound 1 (lead) | AmpC | 83 | [8] |
| Compound 10a | AmpC | 140 | [4] |
| Compound 5 | KPC-2 | 730 | [4] |
| Vaborbactam | KPC-2 | 60 | [9] |
| S02030 | KPC-2 | 80 | [10] |
| MB_076 | KPC-2 | 135 | [10] |
Analysis: This comparison showcases the development of highly potent boronic acid inhibitors against bacterial β-lactamases. The nanomolar Ki values indicate strong binding and effective inhibition. The success of vaborbactam in the clinic underscores the therapeutic potential of this class of inhibitors in overcoming antibiotic resistance.[3] The data also illustrates the ongoing efforts to design novel boronic acid transition state inhibitors (BATSIs) with improved potency and broader spectrum of activity.[4][10]
Experimental Protocol: A Guide to Performing Enzyme Inhibition Assays
To facilitate the head-to-head comparison of boronic acid derivatives, a robust and standardized enzyme inhibition assay is essential. The following protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for reversible covalent inhibitors.
Materials and Reagents
-
Purified enzyme of interest (e.g., α-chymotrypsin, β-lactamase)
-
Chromogenic or fluorogenic substrate specific to the enzyme
-
Boronic acid inhibitor library (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, PBS at optimal pH for the enzyme)
-
96-well microplates (clear for colorimetric assays, black for fluorescent assays)
-
Microplate reader
Experimental Workflow
The following diagram outlines the general workflow for an enzyme inhibition assay:
Caption: General workflow for an enzyme inhibition assay.
Step-by-Step Methodology
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the enzyme in the assay buffer. The final concentration in the assay should be in the linear range of the assay.
-
Prepare a stock solution of the substrate. The final concentration should be at or below the Michaelis constant (Km) of the enzyme.
-
Prepare a serial dilution of each boronic acid inhibitor. It is recommended to perform a 10-point dilution series to generate a comprehensive dose-response curve.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the assay buffer.
-
Add a small volume of the serially diluted inhibitor to the corresponding wells. Include a control well with only the solvent (e.g., DMSO).
-
Add a fixed volume of the enzyme solution to each well.
-
-
Pre-incubation (Critical for Time-Dependent Inhibitors):
-
Because boronic acids are reversible covalent inhibitors, their inhibition is often time-dependent.[11][12] Therefore, a pre-incubation step where the enzyme and inhibitor are mixed for a defined period before adding the substrate is crucial. This allows the covalent bond to form and the inhibition to reach equilibrium.
-
The optimal pre-incubation time should be determined empirically, but a range of 15-60 minutes is a good starting point.
-
-
Initiate the Reaction:
-
Add a fixed volume of the substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader and measure the absorbance or fluorescence at regular intervals for a set period (e.g., 15-30 minutes).
-
Data Analysis
-
Plot Progress Curves: For each inhibitor concentration, plot the change in absorbance/fluorescence against time. The initial velocity (rate) of the reaction is determined from the linear portion of this curve.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determine Ki and Kinetic Parameters: For reversible covalent inhibitors, the IC50 value is dependent on the pre-incubation time.[12][13] To obtain the true inhibition constant (Ki) and the rate constants for covalent bond formation (k_form) and reversal (k_rev), a more detailed kinetic analysis is required. This often involves measuring the IC50 at different pre-incubation times and fitting the data to specific equations for time-dependent inhibition.[11][12][13]
Conclusion and Future Directions
Boronic acid derivatives represent a powerful and versatile class of enzyme inhibitors with significant therapeutic potential. Their unique mechanism of reversible covalent inhibition offers advantages in terms of potency and duration of action. As demonstrated in this guide, the careful design and modification of the boronic acid scaffold can lead to highly potent and selective inhibitors for a range of enzyme targets.
The continued exploration of novel boronic acid chemotypes, coupled with robust and standardized enzymatic and cellular assays, will undoubtedly lead to the discovery of new and improved therapeutic agents. The experimental protocols and comparative data presented here provide a solid foundation for researchers to embark on their own investigations into this exciting and promising area of drug discovery.
References
-
Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes. Drug Metabolism and Disposition. Available at: [Link]
-
Statistical Methods for Analysis of Time-Dependent Inhibition of Cytochrome P450 Enzymes. The FASEB Journal. Available at: [Link]
-
A Numerical Method for Analysis of in Vitro Time-Dependent Inhibition Data. Part 2. Application to Experimental Data. Drug Metabolism and Disposition. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. ACS Infectious Diseases. Available at: [Link]
-
Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]
-
Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Protease Assay Services. Reaction Biology. Available at: [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
The synthesis of branched boronic acid derivatives. ResearchGate. Available at: [Link]
-
Potentially Macrocyclic Peptidyl Boronic Acids as Chymotrypsin Inhibitors. The Journal of Organic Chemistry. Available at: [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. Available at: [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. Available at: [Link]
-
Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. Available at: [Link]
-
n-Alkylboronic acids as bifunctional reversible inhibitors of alpha-chymotrypsin. FEBS Letters. Available at: [Link]
-
Acylamido boronic acids and difluoroborane analogs of amino acids: potent inhibitors of chymotrypsin and elastase. Scilit. Available at: [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Available at: [Link]
-
Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery? Pharmaceuticals. Available at: [Link]
-
Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences. Available at: [Link]
-
Multicomponent mapping of boron chemotypes furnishes selective enzyme inhibitors. Nature Communications. Available at: [Link]
-
Will morphing boron-based inhibitors beat the β-lactamases? Current Opinion in Chemical Biology. Available at: [Link]
-
Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics. Available at: [Link]
-
Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Compounds that inhibit chymotrypsin and cell replication. Biochemical Pharmacology. Available at: [Link]
-
Comparisons of β-lactamases and their bound BATSIs. ResearchGate. Available at: [Link]
-
Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Protease Assays. Assay Guidance Manual. Available at: [Link]
-
Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. ResearchGate. Available at: [Link]
-
Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]
-
Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences. Available at: [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. DiVA portal. Available at: [Link]
Sources
- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compounds that inhibit chymotrypsin and cell replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Potency of Boronic Acid Inhibitors: A Comparative Guide to Cell-Based Assays
Boronic acid-based compounds have emerged as a versatile and powerful class of inhibitors, targeting a wide range of enzymes with significant therapeutic implications, from cancer to infectious diseases. Their unique mechanism of action, involving the formation of a reversible covalent bond with the target protein, presents both opportunities and challenges for accurate potency determination in a cellular context. This guide provides a comprehensive comparison of cell-based assay strategies for validating the potency of boronic acid inhibitors, offering researchers, scientists, and drug development professionals the insights needed to design robust and self-validating experimental workflows.
The Distinctive Nature of Boronic Acid Inhibition: Beyond Simple IC50
Unlike traditional non-covalent inhibitors, boronic acids typically exhibit a two-step binding mechanism.[1][2] This involves an initial, rapid non-covalent association with the target enzyme, followed by the formation of a slower, reversible covalent bond between the boron atom and a nucleophilic residue (often a serine) in the active site. This time-dependent inhibition means that a simple IC50 value, determined at a single time point, can be misleading and may not accurately reflect the inhibitor's true potency and duration of action within a cell.[1][2][3]
To truly understand the efficacy of a boronic acid inhibitor, it is crucial to characterize its kinetic parameters, including the initial binding affinity (Ki) and the rates of covalent bond formation (k_on) and dissociation (k_off). The latter determines the drug-target residence time, a critical parameter that often correlates better with in vivo efficacy than simple affinity measurements.[1][4][5]
Comparative Analysis of Cell-Based Assay Formats
The choice of a cell-based assay for evaluating boronic acid inhibitors depends on several factors, including the nature of the target enzyme, the availability of suitable reagents, and the desired throughput. Here, we compare three commonly employed approaches, highlighting their strengths and limitations.
| Assay Format | Principle | Advantages | Disadvantages | Best Suited For |
| Target Engagement Assays | Directly measures the binding of the inhibitor to its target inside the cell. | Provides direct evidence of target interaction. Can determine intracellular residence time. | Often requires specialized reagents (e.g., fluorescent tracers, engineered cell lines). Lower throughput. | Lead optimization, understanding structure-activity relationships for target binding. |
| Downstream Signaling/Functional Assays | Measures the biological consequence of target inhibition (e.g., inhibition of a signaling pathway, cell proliferation). | Physiologically relevant readout. Can assess the overall cellular impact of the inhibitor. | Indirect measure of target inhibition. Signal can be influenced by off-target effects. | High-throughput screening, confirming cellular activity. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to label active enzymes, allowing for the assessment of inhibitor-induced changes in enzyme activity across the proteome. | Provides a global view of inhibitor selectivity and can identify off-target effects. | Technically demanding. May not be suitable for all enzyme classes. | Selectivity profiling, identifying potential off-target liabilities. |
In-Depth Methodologies and Experimental Protocols
Target Engagement Assays: Quantifying Intracellular Binding and Residence Time
Target engagement assays are invaluable for gaining a mechanistic understanding of how a boronic acid inhibitor interacts with its intended target in the complex environment of a living cell.
A. Bioluminescence Resonance Energy Transfer (BRET)-Based Assays
BRET is a powerful technique for measuring protein-protein interactions and target engagement in real-time in living cells.[6] The NanoBRET™ Target Engagement (TE) assay is particularly well-suited for this purpose.[5][7]
Experimental Workflow: NanoBRET™ TE Assay for Intracellular Residence Time
Caption: A typical workflow for a cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate the cells of interest at an appropriate density in a 96- or 384-well plate.
-
Inhibitor Treatment: The following day, treat the cells with a range of concentrations of the boronic acid inhibitor. It is crucial to include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that is relevant to the biological question being asked (e.g., 48-72 hours for proliferation assays).
-
Viability Measurement: Add a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Plot the viability data as a percentage of the vehicle control against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.
Trustworthiness Check: To account for the time-dependent nature of boronic acid inhibition, it is recommended to perform these assays at multiple incubation time points. A potent, slow-binding inhibitor may show a leftward shift in its IC50 curve with increasing incubation time.
Activity-Based Protein Profiling (ABPP): Unveiling Selectivity
ABPP is a powerful chemoproteomic technique that utilizes active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. [8]This approach is particularly useful for evaluating the selectivity of boronic acid inhibitors and identifying potential off-targets.
A. Competitive ABPP
In a competitive ABPP experiment, cells are pre-treated with the inhibitor of interest before being lysed and treated with a broad-spectrum activity-based probe that is tagged for visualization or enrichment (e.g., with biotin or a fluorescent dye).
Experimental Workflow: Competitive ABPP
Caption: Workflow for competitive activity-based protein profiling.
Step-by-Step Protocol:
-
Inhibitor Treatment: Treat cultured cells with the boronic acid inhibitor at various concentrations for a defined period.
-
Cell Lysis: Harvest and lyse the cells to prepare a whole-cell proteome.
-
Probe Labeling: Incubate the proteome with an appropriate activity-based probe (e.g., a fluorophosphonate probe for serine proteases) that will covalently label the active site of target enzymes. [8]4. Analysis: The extent of probe labeling can be visualized by SDS-PAGE and in-gel fluorescence scanning. Alternatively, for a more comprehensive analysis, the probe-labeled proteins can be enriched (e.g., using streptavidin beads if the probe is biotinylated) and identified by mass spectrometry.
-
Data Interpretation: A decrease in the signal for a particular enzyme in the inhibitor-treated sample compared to the control indicates that the inhibitor has engaged with that target.
Trustworthiness Check: The inclusion of a structurally related but inactive control compound is essential to ensure that the observed effects are due to specific interactions with the inhibitor and not non-specific effects.
Conclusion: A Multi-Faceted Approach to Validation
Validating the potency of boronic acid inhibitors in a cellular context requires a departure from a singular reliance on traditional IC50 values. By employing a multi-faceted approach that combines direct measures of target engagement and residence time with functional cellular readouts and global selectivity profiling, researchers can build a comprehensive and robust data package that accurately reflects the inhibitor's biological activity. This integrated strategy not only provides a more reliable assessment of potency but also offers critical insights that can guide the optimization of these promising therapeutic agents.
References
-
K.A. Johnson, (2013). Kinetic analysis of covalent inhibitors. Methods in Enzymology, 532, 255-277. [Link]
-
Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 15(2), 87-95. [Link]
-
Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]
-
Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of unlabeled compound binding to a target protein in living cells. Cell Chemical Biology, 25(2), 256-264. [Link]
-
Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET. Nature Communications, 6(1), 1-10. [Link]
-
Schwartz, P. A., et al. (2017). Covalent inhibitors allosterically block the activation of Bruton's tyrosine kinase. Nature Chemical Biology, 13(2), 152-157. [Link]
-
Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]
-
Serim, S., et al. (2012). In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics. Molecular & Cellular Proteomics, 11(7). [Link]
-
L.M. Martins, et al., (2013). A survival-based cellular assay for the selection of protease inhibitors in Escherichia coli. Molecules, 18(9), 10676-10688. [Link]
-
Catalent. (2024). Best Practices, Strategies & Utilization of Novel Biological Responses for Robust Cell-Based Potency Assays. BioPharm International. [Link]
-
Eurofins Scientific. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. [Link]
Sources
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ TE Intracellular Residence Time Analysis - Carna Biosciences, Inc. [carnabio.com]
- 6. researchgate.net [researchgate.net]
- 7. carnabio.com [carnabio.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Oxidative Stability of Phenylboronic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, phenylboronic acids (PBAs) have emerged as invaluable pharmacophores and versatile synthetic intermediates. Their utility stems from the unique ability of the boronic acid moiety to form reversible covalent bonds with diols, a feature leveraged in sensors, drug delivery systems, and enzyme inhibitors. However, the Achilles' heel of this functional group is its inherent susceptibility to oxidative degradation, a significant hurdle for in vivo applications and long-term storage.
This guide provides an in-depth comparison of the oxidative stability of various substituted phenylboronic acids and their advanced alternatives. We will delve into the mechanism of oxidative deboronation, present quantitative experimental data to illustrate stability differences, and provide a detailed protocol for assessing oxidative stability in your own laboratory. Our objective is to equip you with the foundational knowledge and practical insights required to select or design boronic acid-containing molecules with the metabolic stability necessary for success.
The Mechanism of Instability: Oxidative Deboronation
The primary pathway for the degradation of phenylboronic acids in a biological context is oxidative deboronation, typically mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1][2] The process is an irreversible transformation that converts the C–B bond into a C–O bond, yielding a phenol and boric acid, thereby destroying the molecule's intended functionality.[2]
The putative mechanism involves two key steps:
-
Nucleophilic Attack: Hydrogen peroxide acts as a nucleophile, attacking the electron-deficient boron atom of the boronic acid.
-
1,2-Shift and Hydrolysis: This is followed by a rate-limiting 1,2-migratory insertion, where the phenyl group shifts from the boron to the adjacent oxygen atom. The resulting borate ester is then rapidly hydrolyzed to yield the final phenol and boric acid products.[2]
Caption: The mechanism of oxidative deboronation by hydrogen peroxide.
Understanding this mechanism is crucial as it informs strategies to enhance stability. The rate-limiting step involves the development of a more electron-deficient boron center in the transition state. Therefore, modifications that decrease the electron density on the boron atom are predicted to slow this step and, consequently, increase the molecule's oxidative stability.[2][3]
Comparative Analysis of Oxidative Stability
We can enhance the oxidative stability of the phenylboronic acid scaffold in two primary ways:
-
Electronic Modulation: Introducing electron-withdrawing substituents (EWS) to the phenyl ring.
-
Structural Modification: Forming intramolecular cyclic esters, which alter the stereoelectronic properties of the boron center.
The following data compares the stability of a parent phenylboronic acid (PBA) with derivatives that employ these strategies. Stability is quantified by the second-order rate constant (k_obs) for oxidation by H₂O₂ at a physiologically relevant pH of 7.4. A lower rate constant signifies greater stability.
| Compound | Structure | Substituent/Modification | k_obs (M⁻¹s⁻¹) at pH 7.4 | Relative Stability (vs. PBA) |
| Phenylboronic Acid (PBA) | C₆H₅-B(OH)₂ | None (Reference) | 25 | 1x |
| 4-Nitrophenylboronic Acid | O₂N-C₆H₄-B(OH)₂ | Strong Electron-Withdrawing Group (EWG) | Significantly < 25 [a] | >1x |
| 4-Methoxyphenylboronic Acid | CH₃O-C₆H₄-B(OH)₂ | Strong Electron-Donating Group (EDG) | > 25 [b] | <1x |
| Benzoxaborole (BL) | Cyclic Boronate Ester | Intramolecular Ester | 2.1 | ~12x |
| Benzoxaborolone (BOL) | Cyclic Boralactone | Intramolecular Lactone | 0.0050 | 5,000x |
Data sourced from Graham, B. J., et al. (2021). PNAS, 118(10), e2013691118. [2] [a] While a precise k_obs is not provided under these exact conditions in the primary reference, related studies show that electron-withdrawing groups decrease the rate of oxidation. For instance, the oxidation of 4-nitrophenylboronic acid is reported to be over 10,000-fold faster than its highly stable benzoxaborolone counterpart, underscoring the stabilizing effect of the nitro group relative to an unsubstituted ring in a comparable scaffold.[4] [b] The principle of substituent effects indicates that electron-donating groups increase the rate of oxidation.[4][5]
Key Insights from the Data:
-
Substituent Effects: As predicted by the mechanism, installing a powerful electron-withdrawing group like a nitro group enhances stability. Conversely, electron-donating groups are known to decrease stability by enriching the boron center, which facilitates the rate-limiting oxidation step.[4][5]
-
Cyclic Esters (Benzoxaboroles): The formation of a simple intramolecular five-membered ring ester, as seen in benzoxaborole (BL), provides a significant ~12-fold increase in stability over the parent PBA.[2] This is attributed to modest stereoelectronic effects that disfavor the formation of the transition state.[1]
-
Boralactones (Benzoxaborolones): The most dramatic effect is seen with the benzoxaborolone (BOL) structure. Here, an intramolecular ligand from a pendant carboxyl group forms a boralactone. This configuration confers an extraordinary 5,000-fold increase in stability compared to PBA.[2][3] Computational analyses reveal that this remarkable resistance to oxidation arises from diminished stabilization of the developing empty p-orbital on the boron atom during the rate-limiting transition state.[2]
Experimental Protocol: Assessing Oxidative Stability
A reliable and straightforward method for quantifying oxidative stability is a continuous kinetic assay using UV-Vis spectrophotometry. The assay monitors the formation of the phenol product, which typically has a distinct UV absorbance spectrum from the starting boronic acid.
Principle:
The rate of oxidation is determined by monitoring the change in absorbance at a wavelength where the difference between the phenol product and the boronic acid reactant is maximal. The reaction is run under pseudo-first-order conditions (a large excess of H₂O₂) to simplify the kinetics. The observed second-order rate constant (k_obs) is then calculated.
Sources
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. pnas.org [pnas.org]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative study of different palladium catalysts for sulfonamide boronic acid coupling
For researchers, medicinal chemists, and drug development professionals, the synthesis of aryl sulfonamides is a critical step in the creation of new therapeutic agents. These motifs are present in a significant portion of pharmaceuticals, valued for their robust chemical properties and biological activity.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forming the crucial carbon-sulfur or carbon-carbon bonds adjacent to the sulfonamide group. However, the success of this transformation is profoundly dependent on the choice of the palladium catalyst.
The strong electron-withdrawing nature of the sulfonyl group and the potential for challenging side reactions, such as desulfonylation, make these couplings non-trivial.[2] This guide provides an in-depth comparative analysis of different classes of palladium catalysts, offering field-proven insights and experimental data to aid in catalyst selection and reaction optimization. We will explore the mechanistic underpinnings of the reaction and compare the performance of classical palladium sources, advanced palladacycle precatalysts, and robust N-heterocyclic carbene (NHC) complexes.
The Mechanism: A Palladium-Orchestrated Dance
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding this cycle is fundamental to appreciating how different catalyst systems can influence reaction efficiency. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The base plays a critical role by activating the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4]
Catalyst Classes: A Head-to-Head Comparison
The choice of ligand and palladium source dictates the stability, activity, and scope of the catalytic system. We will compare three major classes of catalysts used in modern organic synthesis.
Classical Systems: In Situ Generation with Simple Pd Salts
The most traditional approach involves combining a simple palladium salt, like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), with a phosphine ligand.[5][6] The active Pd(0) species is generated in situ.
-
Key Ligands: Triphenylphosphine (PPh₃), 1,1'-Bis(diphenylphosphino)ferrocene (dppf).
-
Mechanism of Action: The phosphine ligand serves a dual role: it reduces the Pd(II) precursor to the active Pd(0) state and stabilizes the resulting complex, influencing its reactivity.[7]
-
Performance Insights: While cost-effective for initial screening, these systems can be sensitive to air and moisture. The reactivity order for sulfonyl-containing electrophiles is generally ArI > ArSO₂Cl > ArBr >> ArCl.[8] Achieving high yields often requires elevated temperatures and careful optimization of the Pd/ligand ratio.[5][9]
-
Causality: The success of these systems hinges on the equilibrium between various palladium species in solution. Inefficient generation or instability of the active Pd(0) complex can lead to lower yields and catalyst decomposition.
The Vanguard of Efficiency: Buchwald Palladacycle Precatalysts
Developed to overcome the limitations of classical systems, palladacycle precatalysts, particularly those developed by the Buchwald group, are air-stable, well-defined complexes that rapidly generate the active monoligated Pd(0) species upon activation.[10][11]
-
Key Ligands: These catalysts incorporate bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos.[12][13]
-
Mechanism of Action: The precatalyst structure ensures the clean and rapid formation of the catalytically active L-Pd(0) species under reaction conditions.[10] The steric bulk and electron-donating ability of the biarylphosphine ligands facilitate both the oxidative addition of challenging substrates (like aryl chlorides) and the final reductive elimination step.[13]
-
Performance Insights: These catalysts exhibit exceptional activity, often allowing for reactions at room temperature with very low catalyst loadings (down to ppm levels in some cases).[10][12] They have demonstrated broad scope in C-N and C-S bond-forming reactions, making them highly suitable for complex sulfonamide synthesis.[1][12]
-
Causality: The pre-formed nature of these catalysts bypasses the often-unpredictable in situ activation step, leading to more reproducible and robust results. The ligand design is explicitly tailored to promote the key steps of the catalytic cycle for challenging substrates.
The Industrial Workhorse: N-Heterocyclic Carbene (NHC) Complexes
N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands. They form highly stable bonds with palladium and are exceptionally strong electron donors, leading to robust and highly active catalysts. The PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are a prime example.
-
Key Ligands: Imidazolium-based NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium), SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidinium), and the more sterically demanding IPent.
-
Mechanism of Action: The PEPPSI precatalysts feature a stabilizing, labile pyridine ligand that is easily displaced to initiate the catalytic cycle. The strong Pd-NHC bond prevents ligand dissociation, leading to a highly stable and long-lived catalyst.
-
Performance Insights: PEPPSI catalysts are distinguished by their remarkable stability to air and moisture, making them exceptionally user-friendly (no glovebox required).[14] They exhibit high efficiency across a wide range of substrates, including electron-rich and sterically hindered partners, and are effective in various cross-coupling reactions.[15][16][17] The PEPPSI-IPent variant is particularly effective for demanding, sterically-hindered couplings.
-
Causality: The robustness of the Pd-NHC bond translates directly to catalyst longevity and resistance to decomposition pathways that can plague phosphine-based systems. This makes them ideal for large-scale industrial applications where consistency and reliability are paramount.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl sulfonamide halide/triflate (1.0 equivalent), the boronic acid or ester (1.2–1.5 equivalents), and the base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, THF, or toluene) via syringe. The reaction concentration is crucial and typically ranges from 0.1 M to 0.5 M.
-
Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (0.1–2 mol%). For air-stable precatalysts like Buchwald or PEPPSI catalysts, this can be done quickly in the air.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C) for the specified time (2–24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired sulfonamide product.
Conclusion and Authoritative Recommendations
The palladium-catalyzed coupling of sulfonamide-containing boronic acids is a nuanced but powerful transformation. The choice of catalyst is not merely a detail but a central determinant of success.
-
For initial exploratory studies and simple substrates , classical in situ systems using Pd(dppf)Cl₂ can provide a cost-effective entry point.
-
For challenging couplings , substrates bearing steric hindrance, or when seeking to minimize reaction temperature and catalyst loading, the Buchwald palladacycle precatalysts (e.g., SPhos or XPhos-based) are the authoritative choice. Their high, predictable activity justifies the initial investment. [10][13]* For process development, scale-up, and applications demanding maximum robustness and ease of handling , the PEPPSI-NHC catalysts (e.g., PEPPSI-IPr) are unparalleled. Their exceptional stability to air and moisture streamlines workflows and ensures high reproducibility, a critical factor in drug development and manufacturing.
By understanding the mechanistic principles and leveraging the distinct advantages of each catalyst class, researchers can confidently and efficiently synthesize complex sulfonamide-containing molecules, accelerating the pace of discovery in medicinal chemistry and beyond.
References
-
Jie Wu, et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters, 6(1), 95–98. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF. [Link]
-
ResearchGate. (2025). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF. [Link]
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Chemical science, 4(3), 10.1039/C2SC21682A. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484–16485. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1329. [Link]
-
Hu, D., et al. (2014). Facile-prepared sulfonated water-soluble PEPPSI-Pd-NHC catalysts for aerobic aqueous Suzuki–Miyaura cross-coupling reactions. Catalysis Science & Technology, 4(11), 3956-3963. [Link]
-
Lei, P., et al. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry, 82(12), 6638–6646. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Suzuki—Miyaura Cross-Coupling Reaction Catalyzed by PEPPSI-Type 1,4-Di(2,6-diisopropylphenyl)-1,2,3-triazol-5-ylidene (tzIPr) Palladium Complex. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling. Isolated yields. [Link]
-
Scott, N. W. J., et al. (2020). The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters. Chemical Science, 11(29), 7646–7655. [Link]
-
Keglevich, G. (2022). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI. [Link]
-
ResearchGate. (2025). Formation of Palladium(0) Complexes from Pd(OAc)2 and a Bidentate Phosphine Ligand (dppp) and Their Reactivity in Oxidative Addition. [Link]
-
Wang, X., et al. (2021). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. ResearchGate. [Link]
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 15. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. [PDF] Facile-prepared sulfonated water-soluble PEPPSI-Pd-NHC catalysts for aerobic aqueous Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking (2-[(Methylamino)sulfonyl]phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in the dynamic field of drug development and synthetic chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, robustness, and overall success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the choice of the boronic acid partner is paramount. This guide provides an in-depth technical comparison of the performance of (2-[(Methylamino)sulfonyl]phenyl)boronic acid against a curated selection of widely used commercial boronic acids. By examining the interplay of electronic and steric effects, supported by established experimental data, this document aims to equip you with the insights necessary to make informed decisions for your synthetic endeavors.
Introduction: The Significance of Boronic Acid Selection in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is celebrated for its mild reaction conditions and broad functional group tolerance. The catalytic cycle, elegantly simple in its representation, is a nuanced interplay of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often the rate-determining step and is highly sensitive to the properties of the boronic acid.
The structure of the boronic acid, particularly the substituents on the aromatic ring, dictates its reactivity through a combination of electronic and steric effects. Electron-donating groups can enhance the nucleophilicity of the aryl group, potentially accelerating transmetalation, while electron-withdrawing groups can have the opposite effect. Steric hindrance, especially from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, thereby slowing the reaction.
This guide focuses on (2-[(Methylamino)sulfonyl]phenyl)boronic acid, a compound of interest due to the presence of an ortho-sulfonamide group. This substituent is expected to exert a significant influence on the boronic acid's reactivity, stability, and potential for secondary interactions with the catalyst.
The Benchmarking Panel: A Rationale for Selection
To provide a comprehensive performance context for (2-[(Methylamino)sulfonyl]phenyl)boronic acid, a panel of three commercially available boronic acids has been selected. This panel is designed to dissect the influence of electronic and steric factors.
-
Phenylboronic Acid (PBA): As the parent compound, PBA serves as the fundamental benchmark, representing a baseline of reactivity with minimal electronic or steric bias.
-
4-Methoxyphenylboronic Acid: This boronic acid features an electron-donating methoxy group in the para-position. It is expected to exhibit enhanced reactivity compared to PBA due to the increased electron density on the aromatic ring, which facilitates the transmetalation step.
-
2-Fluorophenylboronic Acid: The fluorine atom at the ortho-position introduces both steric bulk and a strong electron-withdrawing inductive effect. This compound will serve as a benchmark to evaluate the impact of ortho-substitution and electron-withdrawing character on coupling efficiency.
Theoretical Underpinnings: Predicting the Performance of (2-[(Methylamino)sulfonyl]phenyl)boronic acid
The ortho-(methylamino)sulfonyl group in our target compound is anticipated to influence its reactivity in several ways:
-
Electronic Effect: The sulfonamide group is strongly electron-withdrawing, which is known to decrease the nucleophilicity of the aryl group and can slow down the transmetalation step. This is reflected in the acidity of the boronic acid. The pKa of a similar compound, 4-(N-allylsulfamoyl)-phenylboronic acid, has been reported to be 7.4 ± 0.1, which is significantly lower than that of phenylboronic acid (pKa ≈ 8.8).[1] This increased acidity indicates a more Lewis acidic boron center, which could also influence its interaction with the base and the palladium catalyst.
-
Steric Hindrance: The presence of a substituent at the ortho-position introduces steric bulk around the carbon-boron bond. This can hinder the approach of the boronic acid to the palladium center, potentially leading to lower reaction rates and yields compared to its meta- or para-substituted counterparts.
-
Potential for Chelation: The sulfonamide group, with its oxygen and nitrogen atoms, has the potential to act as a coordinating ligand for the palladium catalyst. This chelation effect can either be beneficial, by pre-organizing the transition state and promoting the reaction, or detrimental, by leading to catalyst inhibition.
Based on these factors, it is hypothesized that (2-[(Methylamino)sulfonyl]phenyl)boronic acid may exhibit a lower reaction rate compared to phenylboronic acid and 4-methoxyphenylboronic acid due to the combination of steric hindrance and the electron-withdrawing nature of the sulfonamide group. Its performance relative to 2-fluorophenylboronic acid will be particularly insightful, as both are ortho-substituted with electron-withdrawing groups.
Comparative Experimental Data
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 91 | [2] |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | [3] |
| 2-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 | [4] |
The data indicates that both electron-donating (4-methoxyphenylboronic acid) and other electron-withdrawing (2-fluorophenylboronic acid on a similar substrate) boronic acids can provide high yields, often with optimized catalyst systems and conditions. The generally high yields achievable with a variety of boronic acids underscore the versatility of the Suzuki-Miyaura coupling.[3]
Experimental Protocol for a Standardized Benchmarking Study
To facilitate a direct and rigorous comparison, the following detailed experimental protocol for a benchmark Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed to be a self-validating system, allowing researchers to generate their own comparative data.
Objective: To determine the relative reactivity and yield of (2-[(Methylamino)sulfonyl]phenyl)boronic acid in comparison to Phenylboronic Acid, 4-Methoxyphenylboronic acid, and 2-Fluorophenylboronic acid in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Materials:
-
(2-[(Methylamino)sulfonyl]phenyl)boronic acid
-
Phenylboronic Acid (PBA)
-
4-Methoxyphenylboronic acid
-
2-Fluorophenylboronic acid
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized Water, degassed
-
Internal Standard (e.g., Dodecane)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Schlenk flasks and standard glassware for inert atmosphere techniques
-
High-Performance Liquid Chromatography (HPLC) system
Reaction Setup and Procedure:
-
Catalyst Pre-formation (optional but recommended for consistency): In a glovebox or under a robust inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes.
-
Reaction Assembly: To a separate Schlenk flask equipped with a magnetic stir bar, add the respective boronic acid (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask containing the substrates and base.
-
Reaction Initiation: To the stirring suspension, add the pre-formed catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Sampling and Quenching: For each time point, withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture and immediately quench it in a vial containing ethyl acetate (1 mL) and a known amount of internal standard.
-
Work-up (at the end of the reaction): After the reaction is complete (or after 240 minutes for comparison), cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the quenched samples and the final crude product by HPLC to determine the conversion of 4-bromoanisole and the yield of the biaryl product relative to the internal standard. Purify the final product by column chromatography on silica gel to determine the isolated yield.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Benchmarking Boronic Acids
Caption: A streamlined workflow for the comparative kinetic analysis of boronic acids.
Conclusions and Future Outlook
This guide provides a comprehensive framework for benchmarking the performance of (2-[(Methylamino)sulfonyl]phenyl)boronic acid against key commercial boronic acids in the Suzuki-Miyaura cross-coupling reaction. The provided experimental protocol offers a robust method for generating direct comparative data.
The unique structural features of (2-[(Methylamino)sulfonyl]phenyl)boronic acid, namely the ortho-sulfonamide group, present an interesting case study in the balance of electronic deactivation, steric hindrance, and potential chelation effects. While it is anticipated to be a less reactive coupling partner than unsubstituted or electron-rich boronic acids, its utility may lie in specific applications where its particular electronic properties are desirable or where the sulfonamide moiety is a key pharmacophore.
Further studies, including detailed kinetic analysis and computational modeling, would provide deeper insights into the precise mechanistic role of the ortho-(methylamino)sulfonyl group and could pave the way for the rational design of new, highly efficient boronic acids for challenging cross-coupling transformations.
References
-
Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. Analytical Biochemistry, 372(2), 227–236. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12155–12165. [Link]
-
Zou, G., Wang, Z., Zhu, J., & Tang, J. (2006). Suzuki−Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid catalyzed by a palladium complex of a bulky phosphine. The Journal of Organic Chemistry, 71(24), 9035–9038. [Link]
-
Al-Amin, M., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 76. [Link]
Sources
A Senior Application Scientist's Guide to the Evaluation of Boronic Acids as Covalent Inhibitors of Serine Proteases
Introduction: The Enduring Appeal of Serine Proteases as Drug Targets
Serine proteases represent one of the largest and most extensively studied families of enzymes, playing critical roles in a vast array of physiological processes, from digestion and blood coagulation to immunity and cellular signaling.[1] Their catalytic activity is defined by a nucleophilic serine residue within a highly conserved catalytic triad. Dysregulation of serine protease activity is a hallmark of numerous pathologies, including cancer, inflammation, and infectious diseases, making them compelling targets for therapeutic intervention.[1][2]
The development of inhibitors for these enzymes has been a cornerstone of drug discovery. Among the various strategies, covalent inhibition offers distinct advantages, such as high potency and prolonged duration of action, often stemming from long drug-target residence times.[3][4] This guide focuses on a particularly successful class of covalent inhibitors: boronic acids . We will provide an in-depth evaluation of their mechanism, a guide to their experimental characterization, and a comparative analysis against other common inhibitor classes.
The Boronic Acid Warhead: A Privileged Scaffold for Serine Protease Inhibition
Boronic acids have emerged as a premier class of "warhead" for designing potent and often highly specific serine protease inhibitors.[2] Their success is rooted in the unique electronic nature of the boron atom. It acts as a powerful electrophile, readily attacked by the catalytic serine's hydroxyl group.[5]
This interaction forms a stable, yet reversible, covalent bond, creating a tetrahedral boronate adduct that mimics the high-energy transition state of peptide bond hydrolysis.[6][7] This transition-state analogy is a key reason for their high potency. Unlike irreversible inhibitors that form permanent bonds, the reversible nature of the boronate adduct can reduce the potential for off-target toxicity while still providing a long residence time on the target enzyme.[3][4][8]
Mechanism of Covalent Inhibition
The inhibitory mechanism is a two-step process. First, the inhibitor binds non-covalently to the enzyme's active site. This is followed by the nucleophilic attack of the catalytic Serine (Ser195 in chymotrypsin) on the electrophilic boron atom, forming the tetrahedral covalent adduct. The stability of this adduct is further enhanced by hydrogen bonds within the active site, particularly with the oxyanion hole.
Caption: Mechanism of serine protease inhibition by a boronic acid.
A Validated Workflow for Inhibitor Evaluation
A rigorous and systematic evaluation is critical to characterize a novel boronic acid inhibitor. The workflow must confirm the covalent mechanism, quantify potency and kinetics, and assess selectivity. This self-validating process ensures that experimental choices build upon one another, leading to a comprehensive understanding of the inhibitor's properties.
Caption: A comprehensive workflow for evaluating boronic acid inhibitors.
Part 1: Biochemical Characterization of Inhibitor Potency
The initial step is to quantify the inhibitor's potency against the purified target protease. For boronic acids, which often exhibit slow-binding kinetics, standard IC50 determination protocols must be adapted to account for the time-dependent nature of the inhibition.[3][9]
Experimental Protocol: IC50 Determination for Slow-Binding Inhibitors
This protocol utilizes a fluorogenic substrate, which is highly sensitive and suitable for kinetic measurements.[10][11]
1. Materials:
- Purified serine protease of interest.
- Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin-like proteases).
- Boronic acid inhibitor stock solution (in DMSO).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20).
- 96-well or 384-well black microplates.
- Fluorescence microplate reader.
2. Procedure:
- Reagent Preparation:
- Prepare a 2X enzyme solution in assay buffer at a concentration that yields a linear reaction rate for at least 60 minutes.
- Prepare a 2X substrate solution in assay buffer. The optimal concentration is typically at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibition.
- Prepare a serial dilution of the boronic acid inhibitor in assay buffer. It is crucial to include a DMSO-only control.
- Pre-incubation (Critical Step):
- In the microplate, add equal volumes of the 2X enzyme solution and each inhibitor dilution.
- Causality: This pre-incubation step is essential for slow-binding inhibitors to allow the enzyme-inhibitor complex (EI) to reach equilibrium before the substrate is introduced.[12] Insufficient pre-incubation will lead to an underestimation of potency (an artificially high IC50).
- Incubate the plate for various time points (e.g., 15, 30, 60, 120 minutes) at the desired assay temperature (e.g., 37°C).
- Reaction Initiation and Measurement:
- Initiate the enzymatic reaction by adding the 2X substrate solution to all wells.
- Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode). The excitation/emission wavelengths will depend on the fluorophore (e.g., 360 nm Ex / 460 nm Em for AMC).
- Data Analysis:
- Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the progress curves.
- Plot the reaction velocity against the logarithm of the inhibitor concentration for each pre-incubation time point.
- Fit the data to a four-parameter variable slope equation to determine the IC50 value at each time point.
- Trustworthiness: A hallmark of a slow-binding inhibitor is a time-dependent decrease in the IC50 value, which should plateau as the pre-incubation time allows the system to reach equilibrium.[13] The final, lowest IC50 value should be reported.
Part 2: Biophysical Confirmation of the Covalent Adduct
While kinetic data strongly suggests a covalent mechanism, direct biophysical evidence is required for definitive proof. Mass spectrometry (MS) is the gold-standard technique for this purpose.[14]
Experimental Protocol: LC-MS/MS Analysis of the Covalent Adduct
This protocol aims to first confirm the mass of the intact protein-inhibitor adduct and then to pinpoint the exact site of modification via peptide mapping.[15]
1. Materials:
- Purified serine protease.
- Boronic acid inhibitor.
- Denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).
- Reducing agent (e.g., DTT).
- Alkylating agent (e.g., Iodoacetamide).
- Proteolytic enzyme for digestion (e.g., Trypsin).
- LC-MS/MS system (e.g., Orbitrap or Q-TOF).
2. Procedure:
- Adduct Formation:
- Incubate the serine protease with a 5- to 10-fold molar excess of the boronic acid inhibitor for a sufficient time (e.g., 2 hours) to ensure complete reaction. Include a control sample of the enzyme incubated with DMSO.
- Intact Protein Analysis (Top-Down Approach):
- Desalt the samples using a suitable method (e.g., C4 ZipTip).
- Analyze the samples by LC-MS. Deconvolute the resulting mass spectra.
- Causality: A successful covalent modification will result in a mass shift in the treated sample corresponding to the molecular weight of the inhibitor minus the mass of two water molecules (due to the formation of two covalent bonds in the boronate ester with serine and potentially a catalytic water or histidine).[14]
- Peptide Mapping (Bottom-Up Approach):
- Denature, reduce, and alkylate the protein samples (both control and inhibitor-treated).
- Digest the proteins into smaller peptides using trypsin.
- Analyze the resulting peptide mixtures by LC-MS/MS.
- Data Analysis:
- Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the known sequence of the serine protease.
- Crucially, the search parameters must be modified to include a variable modification on serine residues corresponding to the mass of the bound boronic acid.
- Trustworthiness: The identification of a peptide containing a serine residue with the expected mass shift in the inhibitor-treated sample—but not the control—provides definitive proof of the covalent binding site.[15][16]
Part 3: Evaluation in a Cellular Context
Potent biochemical inhibition does not always translate to cellular efficacy. A successful inhibitor must be able to cross cell membranes, engage its target in the complex cellular milieu, and exhibit selectivity to avoid off-target effects.[2]
Experimental Protocol: Cell-Based Serine Protease Activity Assay
This protocol uses a cell-permeable fluorescently-labeled inhibitor (an activity-based probe, ABP) to quantify the engagement of the target protease by the boronic acid inhibitor inside living cells.[17][18]
1. Materials:
- Cell line expressing the target serine protease.
- Complete cell culture medium.
- Boronic acid inhibitor.
- Cell-permeable serine protease ABP with a fluorescent tag (e.g., a fluorophosphonate probe).[17][18]
- Lysis buffer.
- SDS-PAGE gels and Western blotting equipment.
- Fluorescence gel scanner.
2. Procedure:
- Cell Treatment:
- Plate cells and grow to ~80% confluency.
- Treat the cells with a range of concentrations of the boronic acid inhibitor for a set period (e.g., 1-4 hours). Include a DMSO vehicle control.
- Activity-Based Probe Labeling:
- After inhibitor treatment, add the fluorescent ABP to the cell culture medium and incubate for a specific time (e.g., 30-60 minutes).
- Causality: The ABP will covalently bind to the active site of any serine protease that has not been engaged by the boronic acid inhibitor. Therefore, the fluorescence signal is inversely proportional to the target engagement by the test inhibitor.[19]
- Sample Processing and Analysis:
- Wash the cells to remove excess probe, then lyse the cells.
- Measure the total protein concentration in each lysate.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Scan the gel using a fluorescence scanner to visualize labeled proteases.
- Data Analysis:
- Identify the band corresponding to the target protease based on its molecular weight.
- Quantify the fluorescence intensity of this band for each inhibitor concentration.
- Plot the fluorescence intensity against the inhibitor concentration to determine the cellular IC50, which reflects the concentration required to engage 50% of the target enzyme in a cellular environment.
- Trustworthiness: This method provides a direct readout of target engagement and can simultaneously reveal inhibition of other active serine proteases in the cell (selectivity profiling), validating the inhibitor's specificity in a native biological system.[17]
Part 4: Comparative Analysis
To fully appreciate the utility of boronic acids, it is essential to compare their performance against other common serine protease inhibitor warheads.
| Feature | Boronic Acids | Peptide Aldehydes | α-Ketoamides | Sulfonyl Fluorides |
| Mechanism | Reversible Covalent | Reversible Covalent | Reversible Covalent | Irreversible Covalent |
| Adduct Formed | Tetrahedral Boronate | Hemiacetal | Hemiketal | Sulfonyl-Enzyme |
| Potency | High to Very High (nM to pM)[6] | Moderate to High | High | Very High |
| Selectivity | Can be very high, tuned by peptide sequence[6] | Moderate; reactive with other nucleophiles[6] | Generally Good | Often less selective |
| Stability | Generally good; can be susceptible to oxidation[20] | Often unstable, prone to oxidation | More stable than aldehydes | Highly stable |
| Key Advantage | Combination of high potency and reversibility | Well-established scaffold | Good potency and stability | Permanent inactivation |
| Key Disadvantage | Potential for off-target diol binding | Lower potency and stability vs. boronics[6] | Can be less potent than boronics | Potential for toxicity due to irreversible binding |
Analysis: Boronic acids occupy a "sweet spot" for many therapeutic applications. They are generally more potent and stable than peptide aldehydes.[6] While irreversible inhibitors like sulfonyl fluorides can offer maximum potency, the reversible nature of boronic acids often provides a superior safety profile by minimizing the risk of permanent, off-target enzyme inactivation.[21] The ability to fine-tune selectivity through peptidic scaffolds makes them exceptionally versatile for targeting specific proteases within a large family.[2]
Conclusion and Future Directions
Boronic acids have proven to be an exceptionally valuable class of covalent inhibitors for serine proteases, leading to several FDA-approved drugs.[20][22] Their unique ability to form a potent, yet reversible, covalent bond with the active site serine provides a powerful combination of efficacy and a tunable safety profile. The experimental workflow detailed in this guide—progressing from kinetic characterization to biophysical confirmation and finally to cellular validation—provides a robust framework for the comprehensive evaluation of novel boronic acid candidates. As our understanding of the roles of specific serine proteases in disease continues to expand, the strategic design and rigorous evaluation of boronic acid inhibitors will undoubtedly remain a cornerstone of modern drug discovery.
References
-
Verhelst, S. H. L., et al. (2008). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics. [Link]
-
Teng, F., et al. (1995). Crystal versus solution structure of enzymes: NMR spectroscopy of a peptide boronic acid-serine protease complex in the crystalline state. Proceedings of the National Academy of Sciences. [Link]
-
Serim, S., et al. (2008). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics. [Link]
-
Drag, M., & Salvesen, G. S. (2010). Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases. PMC. [Link]
-
Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid. Biochemistry. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
-
Gouveia, D., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology. [Link]
-
Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. [Link]
-
Bone, R., et al. (1987). Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. RCSB PDB. [Link]
-
Gouveia, D., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites. [Link]
-
Garcia-Moreno, M., et al. (1999). Kinetic analysis of enzyme reactions with slow-binding inhibition. Biosystems. [Link]
-
Nulty, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]
-
Amarnath, V., et al. (2011). One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine. Methods in Molecular Biology. [Link]
-
Nulty, C., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. PMC. [Link]
-
Bone, R., et al. (1987). Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid. Biochemistry. [Link]
-
Tan, X., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences. [Link]
-
Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Chemistry & Biology. [Link]
-
de Vries, M., et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]
-
Basak, A., et al. (2019). Translating slow-binding inhibition kinetics into cellular and in vivo effects. Nature Communications. [Link]
-
Shaihutdinova, Z. M., et al. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaya Khimiya. [Link]
-
Lidumniece, E., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences. [Link]
-
Horváth, D., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Franklin, C., et al. (2016). Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Protein Science. [Link]
-
Antoci, V., et al. (2021). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Molecules. [Link]
-
Copeland, R. A. (2016). Slow Binding Inhibitors. Basicmedical Key. [Link]
-
Merck Millipore. (N.D.). Protease Assay Kit. Product Protocol. [Link]
-
Wagner, F. F., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences. [Link]
-
da Silva, J. P., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
-
Tondi, D., & Costi, M. P. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. [Link]
-
Tondi, D., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. [Link]
-
Al-Adwani, S., et al. (2023). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. MDPI. [Link]
-
Various Authors. (N.D.). Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). Semantic Scholar. [https://www.semanticscholar.org/paper/Normalized-IC50-(ratio-of-inhibitor-to-protease-a-Maecker-Liew/2f16183556096537b8f95c52a0a256a48041d8e1/figure/1]([Link]
-
Giri, P. K., et al. (2010). Determination of IC50 values based on dose response plots of fractional velocity as a function of different tetra mutant CrSPI-1-D1 concentration. ResearchGate. [Link]
-
Martin, S., et al. (2012). Protease Assays. Assay Guidance Manual. [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Protocols.io. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest [pbmc.ibmc.msk.ru]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Translating slow-binding inhibition kinetics into cellular and in vivo effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 13. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In-cell selectivity profiling of serine protease inhibitors by activity-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Activity Based Probes as a tool for Functional Proteomic Analysis of Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Sulfonamide Phenylboronic Acid Derivatives as Enzyme Inhibitors
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent and selective modulation of biological targets is perpetual. Among these, the sulfonamide phenylboronic acid motif has emerged as a particularly compelling "privileged scaffold." This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this class of compounds, focusing on their remarkable inhibitory activity against two critical enzyme families: β-lactamases and carbonic anhydrases. By dissecting the intricate interplay between molecular structure and biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future design and optimization efforts.
The rationale for combining the sulfonamide and phenylboronic acid moieties is rooted in established principles of medicinal chemistry. Sulfonamides are a well-entrenched class of therapeutic agents, known for their diverse biological activities, including antibacterial and diuretic effects[1]. Their ability to act as hydrogen bond donors and acceptors facilitates strong interactions with enzyme active sites[2]. On the other hand, boronic acids are recognized for their unique ability to form reversible covalent bonds with the catalytic serine or zinc-bound hydroxide in the active sites of various enzymes, mimicking the tetrahedral transition state of the catalyzed reaction[3]. The phenyl ring serves as a versatile linker, allowing for the strategic placement of these two key functional groups and for the exploration of various substituents to fine-tune potency and selectivity.
This guide will delve into the distinct SAR profiles of sulfonamide phenylboronic acid derivatives against β-lactamases and carbonic anhydrases, supported by quantitative experimental data. We will explore how subtle modifications to the scaffold can dramatically alter inhibitory potency and isoform selectivity. Furthermore, detailed experimental protocols for key enzyme inhibition assays are provided to ensure the reproducibility and validation of findings.
I. Sulfonamide Phenylboronic Acids as β-Lactamase Inhibitors: A Paradigm Shift in SAR
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes by bacteria, represents a significant global health threat. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring[3]. The development of β-lactamase inhibitors to be co-administered with β-lactam antibiotics is a clinically validated strategy to overcome this resistance. While carboxamide-based boronic acids have been explored as β-lactamase inhibitors, the replacement of the carboxamide linker with a sulfonamide has revealed a surprisingly distinct and potent SAR profile[2][3].
Comparative Analysis: Sulfonamide vs. Carboxamide Scaffolds
A seminal study directly compared a series of sulfonamide boronic acids with their corresponding carboxamide analogs against the AmpC β-lactamase, a class C enzyme that is a major contributor to antibiotic resistance. The results, summarized in the table below, demonstrate a clear divergence in their SAR.
| Compound ID | R Group | Sulfonamide Ki (μM) | Carboxamide Ki (μM) | Fold Improvement (Sulfonamide vs. Carboxamide) |
| 1a | Methyl | 0.789 | 18.5 | 23.4 |
| 2a | Phenylacetyl | 0.070 | 0.570 | 8.1 |
| 3a | 2-Thienylacetyl | 0.025 | 0.220 | 8.8 |
| 4a | 2-Naphthylacetyl | 0.670 | 0.033 | 0.05 (20-fold weaker) |
| 5a | m-Carboxybenzyl | 0.430 | 0.031 | 0.07 (14-fold weaker) |
Data compiled from a study on AmpC β-lactamase inhibitors.[2][3]
Key SAR Insights for β-Lactamase Inhibitors:
-
Small, Unsubstituted Side Chains Favor Sulfonamides: For smaller R groups, such as methyl, the sulfonamide derivative (1a ) is dramatically more potent (23-fold) than its carboxamide counterpart. This suggests that the sulfonamide moiety itself provides a more favorable interaction with the AmpC active site when the side chain is not bulky.
-
Larger, Aromatic Side Chains Show a Mixed Effect: While the phenylacetyl (2a ) and 2-thienylacetyl (3a ) sulfonamides are still more potent than their carboxamide analogs, the advantage is less pronounced.
-
Bulky and Charged Side Chains are Detrimental for Sulfonamides: A striking reversal in potency is observed with larger and more complex side chains. The 2-naphthylacetyl (4a ) and m-carboxybenzyl (5a ) sulfonamides are significantly weaker inhibitors than their carboxamide counterparts. This indicates a distinct steric and electronic intolerance in the active site for bulky sulfonamide derivatives.
Structural Basis for the Divergent SAR
X-ray crystal structures of these inhibitors in complex with AmpC β-lactamase provide a molecular-level explanation for these observations. The sulfonamide moiety adopts a different geometry and polarity compared to the carboxamide group. This leads to altered hydrogen bonding networks and steric interactions within the enzyme's active site, ultimately dictating the observed SAR[2][3].
Caption: A diagram illustrating the contrasting structure-activity relationships of sulfonamide and carboxamide boronic acid derivatives as β-lactamase inhibitors.
II. Sulfonamide Phenylboronic Acids as Carbonic Anhydrase Inhibitors: Targeting a Ubiquitous Enzyme Family
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer[4][5]. Sulfonamides are the archetypal carbonic anhydrase inhibitors, with their primary sulfonamide group coordinating directly to the catalytic zinc ion[6]. The incorporation of a phenylboronic acid moiety offers a novel avenue for exploring the SAR of this class of inhibitors.
Quantitative Analysis of Carbonic Anhydrase Inhibition
The inhibitory potency of sulfonamide derivatives against various carbonic anhydrase isoforms is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table presents a selection of sulfonamide derivatives and their inhibitory activities against two major human CA isoforms, hCA I and hCA II.
| Compound ID | R Group on Phenyl Ring | hCA I Ki (nM) | hCA II Ki (nM) |
| 6a | 4-Methyl | 110.3 | 85.6 |
| 6b | 4-Fluoro | 98.7 | 72.1 |
| 6c | 4-Chloro | 68.4 | 62.8 |
| 6d | 4-Bromo | 75.2 | 69.5 |
| 7a | 3-Methoxy | 250.1 | 153.7 |
| 7b | 3-Chloro | 189.5 | 112.4 |
Data compiled from various studies on carbonic anhydrase inhibitors.[7]
Key SAR Insights for Carbonic Anhydrase Inhibitors:
-
Electron-Withdrawing Groups Enhance Potency: Halogen substituents at the para-position of the phenyl ring (compounds 6b-6d ) generally lead to potent inhibition of both hCA I and hCA II. The chloro-substituted derivative (6c ) exhibits the highest potency in this series. This suggests that electron-withdrawing groups on the phenyl ring enhance the binding affinity.
-
Positional Isomers Influence Activity: The position of the substituent on the phenyl ring is critical. For instance, a chloro group at the meta-position (7b ) results in weaker inhibition compared to the para-substituted analog (6c ).
-
Isoform Selectivity: While many sulfonamides are broad-spectrum CA inhibitors, subtle structural modifications can introduce isoform selectivity. The development of isoform-selective inhibitors is a key goal in drug design to minimize off-target side effects.
Caption: A diagram summarizing the influence of electronic properties of substituents on the inhibitory potency of sulfonamide phenylboronic acids against carbonic anhydrases.
III. Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of any SAR study hinges on the robustness and reproducibility of the experimental data. This section provides detailed, step-by-step protocols for the key enzyme inhibition assays discussed in this guide.
A. AmpC β-Lactamase Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potency of compounds against AmpC β-lactamase using nitrocefin as a chromogenic substrate.
Materials:
-
Purified AmpC β-lactamase
-
Nitrocefin (stock solution in DMSO)
-
Assay buffer: 50 mM sodium phosphate, pH 7.0
-
Test compounds (sulfonamide phenylboronic acid derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare Reagents:
-
Dilute the AmpC β-lactamase stock to the desired final concentration in assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a series of dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v).
-
Prepare the nitrocefin substrate solution in assay buffer to the desired final concentration (typically around 100 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Test compound solution (or DMSO for control)
-
AmpC β-lactamase solution
-
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the nitrocefin substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes). The hydrolysis of nitrocefin results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive[8].
-
Sources
- 1. drugs.com [drugs.com]
- 2. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
A Researcher's Guide to the Ames Test for Mutagenicity of Boronic Acid Compounds
This guide provides an in-depth technical comparison and experimental framework for assessing the mutagenicity of boronic acid compounds using the bacterial reverse mutation assay, commonly known as the Ames test. Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, particularly in the pharmaceutical industry for reactions like the Suzuki-Miyaura cross-coupling.[1] However, accumulating evidence has identified them as a "novel class of bacterial mutagen," necessitating rigorous genotoxicity assessment.[2][3] This document moves beyond a simple recitation of protocols to explain the causal mechanisms and interpretive challenges specific to this chemical class, ensuring a scientifically sound and trustworthy evaluation.
The Core Challenge: A Disconnect Between Bacterial and Eukaryotic Systems
The primary consideration for any scientist evaluating the genotoxicity of boronic acids is a well-documented discrepancy: many boronic acid compounds that test positive in the bacterial Ames assay are subsequently found to be negative for genotoxicity in eukaryotic (mammalian) cell systems.[4][5][6] This suggests that the mechanism of mutagenicity in prokaryotes may not be relevant to human health.
The prevailing hypothesis for this disconnect is that boronic acids do not act as typical mutagens that covalently bind to DNA.[3][7] Instead, their activity in bacteria is likely mediated by an indirect mechanism, possibly through oxygen-mediated oxidation that generates organic radicals , leading to DNA damage.[1][2][8] Eukaryotic cells possess more robust and complex antioxidant defense and DNA repair systems, which may effectively neutralize this threat, explaining the negative results in mammalian assays.
This finding is crucial: a positive Ames result for a boronic acid should be considered a flag for further investigation rather than a definitive condemnation. It necessitates a tiered approach to testing, moving to mammalian cell assays for a more relevant risk assessment.
Performance of the Ames Test with Boronic Acids: Key Characteristics
Experimental data reveals specific trends when testing boronic acids that differ from other chemical classes. Understanding these is key to designing a valid experiment.
-
Strain Specificity: The majority of mutagenic boronic acids show activity primarily in Salmonella typhimurium strain TA100 and/or Escherichia coli strain WP2uvrA(pKM101) .[3][7] Both of these strains are designed to detect base-pair substitution mutations, which aligns with the proposed oxidative damage mechanism.
-
Metabolic Activation (S9): Most boronic acids are direct-acting mutagens and do not require metabolic activation from a liver S9 fraction to exert their effect.[3] In many published studies, positive results are observed in the absence of S9, and these results can become negative or equivocal when S9 is added.[4][5] This is a critical experimental design parameter.
-
Structure-Activity Relationships (SAR): While predictive computational models for boronic acids are still considered unreliable, some general trends have emerged from experimental data.[2] There appears to be a correlation between mutagenicity and the electronic properties of the aryl ring, with electron-deficient aryl boronic acids being more likely to test positive.[2] Furthermore, research has suggested a potential relationship between the mutagenic activity and the reactivity of the boron center itself, as measured by ¹¹B NMR chemical shifts.[9]
Comparative Data: Ames Test Results for Various Boronic Acids
To illustrate the structure-activity relationships, the following table summarizes published data for a selection of boronic acids and related reagents. A positive result is typically defined as a reproducible, dose-responsive increase in revertant colonies that is at least twofold greater than the solvent control.
| Compound | Structure | Predominant Responsive Strain(s) | Mutagenic without S9? | Mutagenic with S9? |
| Phenylboronic Acid | C₆H₅B(OH)₂ | TA100, WP2uvrA | Yes | No |
| 4-Fluorophenylboronic Acid | FC₆H₄B(OH)₂ | TA100, WP2uvrA | Yes | No |
| 4-(Trifluoromethyl)phenylboronic Acid | CF₃C₆H₄B(OH)₂ | TA100, WP2uvrA | Yes | No |
| 3,5-Bis(trifluoromethyl)phenylboronic Acid | (CF₃)₂C₆H₃B(OH)₂ | TA100, WP2uvrA | Yes | No |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | None | No | No |
| 2-Thiopheneboronic Acid | C₄H₃SB(OH)₂ | TA100, WP2uvrA | Yes | No |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | TA98, TA100 | Yes | Yes |
| Boric Acid | H₃BO₃ | None | No | No |
Data synthesized from Hansen et al., Organic Process Research & Development (2015).[2][10]
This data clearly shows the trend of electron-withdrawing groups (F, CF₃) correlating with a positive mutagenic response, while electron-donating groups (OCH₃) correlate with a negative response. It also highlights that common reagents like bis(pinacolato)diboron are mutagenic in the assay.[2]
Experimental Protocol: A Validated Ames Test for Boronic Acids (OECD 471)
This protocol is grounded in the OECD 471 guideline and incorporates specific considerations for boronic acid compounds. A self-validating system requires meticulous attention to controls and cytotoxicity.
Materials and Strains
-
Bacterial Strains: A minimum of five strains should be used.[11] The recommended set is:
-
S. typhimurium TA98 (frameshift)
-
S. typhimurium TA100 (base-pair substitution)
-
S. typhimurium TA1535 (base-pair substitution)
-
S. typhimurium TA1537 (frameshift)
-
E. coli WP2uvrA(pKM101) (base-pair substitution)
-
-
Metabolic Activation: Aroclor-1254 or Phenobarbital/β-naphthoflavone induced rat liver S9 fraction.[12][13][14]
-
Controls:
-
Negative Control: The solvent used to dissolve the test article (e.g., Dimethyl sulfoxide - DMSO).[15]
-
Positive Controls (without S9): Strain-specific mutagens (e.g., Sodium Azide for TA1535, 2-Nitrofluorene for TA98, 4-Nitroquinoline N-oxide for TA100).[15]
-
Positive Control (with S9): A pro-mutagen that requires metabolic activation (e.g., 2-Aminoanthracene for all strains).[15]
-
-
Media: Vogel-Bonner medium E with glucose, minimal top agar with trace histidine and biotin.
Step-by-Step Methodology (Pre-incubation Method)
The pre-incubation method is generally considered more sensitive and is recommended for this compound class.[16]
-
Dose Range Finding: First, perform a preliminary experiment to determine the cytotoxicity of the boronic acid. Test a wide range of concentrations (e.g., 0.5 to 5000 µ g/plate ) on a single strain (e.g., TA100) to identify the concentration that causes a significant reduction in the background lawn of bacteria. The main experiment should use at least five concentrations, with the highest concentration being 5000 µ g/plate or the lowest cytotoxic concentration.[11][17]
-
Preparation: Prepare fresh overnight cultures of each bacterial strain. Prepare the test article dilutions, S9 mix (if used), and positive/negative controls.
-
Pre-incubation: In a sterile test tube, combine:
-
0.1 mL of bacterial culture
-
0.1 mL of the test article dilution (or control)
-
0.5 mL of S9 mix (for activated plates) or phosphate buffer (for non-activated plates)
-
Incubate this mixture at 37°C for 20-30 minutes with gentle shaking.
-
-
Plating: After incubation, add 2.0 mL of molten top agar (kept at 45°C) to the test tube, vortex briefly, and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[17]
-
Colony Counting: Count the number of revertant colonies on each plate. Record the colony counts along with observations of cytotoxicity (thinning of the background bacterial lawn).
-
Data Analysis: For each strain and condition, calculate the mean number of revertant colonies and the standard deviation from triplicate plates. A positive response is concluded if a dose-dependent increase in revertants is observed and the increase is statistically significant and exceeds a threshold (typically ≥ 2x the mean of the negative control).
Causality Behind Experimental Choices
-
Why use auxotrophic strains? The test hinges on bacteria that cannot produce an essential amino acid (histidine or tryptophan).[18] A mutation caused by the test chemical can reverse the original mutation, restoring the gene's function and allowing the bacteria to grow into visible colonies on a medium lacking that amino acid.[15]
-
Why use strains with lipopolysaccharide defects? Strains like TA98 and TA100 have a mutation (rfa) that causes a deficient lipopolysaccharide layer, making the bacterial cell wall more permeable to large molecules.[18]
-
Why use strains with DNA repair defects? The uvrA or uvrB mutation deletes the accurate excision repair system, preventing the bacteria from repairing DNA damage and thus making the test more sensitive to mutagens.[18]
Visualizing Workflows and Logic
Ames Test Experimental Workflow
Caption: Standard workflow for the Ames pre-incubation method.
Tiered Genotoxicity Testing Strategy for Boronic Acids
Caption: Decision tree for assessing boronic acid genotoxicity.
Comparison with Alternative and Follow-up Assays
Given the unique properties of boronic acids, the Ames test should be viewed as the first step in a broader assessment.
| Assay Type | Principle | Relevance for Boronic Acids |
| Ames Test (OECD 471) | Bacterial reverse gene mutation.[11] | High sensitivity screen. A negative result provides strong evidence of non-mutagenicity. A positive result is common and requires follow-up. |
| In Vitro Micronucleus Test (OECD 487) | Detects chromosome breaks or loss in mammalian cells. | Crucial follow-up. Often negative for Ames-positive boronic acids, indicating the bacterial mutagenicity may not translate to chromosomal damage in mammals. |
| GADD45a-Based Assays (e.g., BlueScreen HC) | Measures induction of the DNA damage response pathway in human cells.[4] | Mechanistic follow-up. Can confirm if the compound induces a genotoxic stress response in a eukaryotic system. Results often show boronic acids are not potent eukaryotic genotoxins.[5] |
| umu Test | Measures the induction of the SOS DNA repair system in bacteria.[19] | Alternative bacterial screen. Faster than the Ames plate test, but provides similar prokaryote-specific information. Concordance with Ames is high.[19] |
| In Vivo Micronucleus Test (OECD 474) | Detects micronuclei formation in erythrocytes of treated rodents.[8] | Definitive in vivo data. Used if in vitro mammalian tests are positive to determine if the compound is genotoxic in a whole animal system, accounting for metabolism and distribution. |
Conclusion and Recommendations
The Ames test remains an essential, non-negotiable starting point for evaluating the mutagenic potential of boronic acid compounds. However, for this specific chemical class, the interpretation of a positive result must be nuanced. The data strongly suggests that many boronic acids are bacterial mutagens via an indirect, oxidative mechanism that does not translate to eukaryotic cells.
Therefore, for drug development professionals and researchers, the following evidence-based strategy is recommended:
-
Screen with a robust, OECD 471-compliant Ames test , paying close attention to strain specificity (TA100) and testing with and without S9 metabolic activation.
-
Anticipate positive results , especially for electron-deficient structures. Do not terminate development based solely on a positive Ames finding.
-
Follow up any positive Ames result with an in vitro mammalian cell assay, such as the micronucleus test (OECD 487).
-
Use the combined weight of evidence from both bacterial and mammalian systems to make a scientifically justified assessment of the potential genotoxic risk to humans.
References
- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
-
Hansen, M. M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(9), 1146-1169. Available from: [Link]
- Vertex AI Search result citing Hansen, M. M., et al. (2015).
-
NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Available from: [Link]
-
CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Available from: [Link]
-
OECD. (1997). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available from: [Link]
-
Masuda-Herrera, M., et al. (2022). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Toxicological Sciences, 187(1), 1-13. Available from: [Link]
-
Pellizzaro, M. L., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and (11)B NMR Chemical Shifts. Chemical Research in Toxicology, 28(7), 1422-1426. Available from: [Link]
-
Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. Available from: [Link]
-
OECD. (1997). Test Guideline 471, Bacterial Reverse Mutation Test. Available from: [Link]
-
Scott, H., & Walmsley, R. M. (2015). Ames positive boronic acids are not all eukaryotic genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 777, 68-72. Available from: [Link]
- Vertex AI Search result citing ACS Publications. (2015).
-
Hansen, M. M., et al. (2015). Supporting Information for Boronic Acids and Derivatives – Probing the Structure-Activity Relationships for Mutagenicity. Available from: [Link]
-
University of Washington. (n.d.). The Ames Test. Available from: [Link]
-
O'Donovan, M. R., et al. (2011). Boronic acids-a novel class of bacterial mutagen. Mutation Research, 724(1-2), 1-6. Available from: [Link]
-
Scott, H., & Walmsley, R. M. (2015). Ames positive boronic acids are not all eukaryotic genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 777, 68-72. Available from: [Link]
- Vertex AI Search result citing Scott, H., & Walmsley, R. M. (2015).
-
Simon, M., et al. (2024). Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893-894, 503730. Available from: [Link]
- Vertex AI Search result citing O'Donovan, M. R., et al. (2011).
-
Wikipedia. (n.d.). Ames test. Available from: [Link]
-
Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2355. Available from: [Link]
-
Labcorp. (n.d.). An Assessment of Five Small N-nitrosamines as Positive Controls for the Enhanced Ames Test (EAT). Available from: [Link]
-
Hakura, A., et al. (2003). Use of human liver S9 in the Ames test: Assay of three procarcinogens using human S9 derived from multiple donors. Regulatory Toxicology and Pharmacology, 37(1), 20-27. Available from: [Link]
-
Tiwari, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Available from: [Link]
-
MDPI. (2023). Synthesis and Antimicrobial Activity of the Pathogenic E. coli Strains of p-Quinols: Additive Effects of Copper-Catalyzed Addition of Aryl Boronic Acid to Benzoquinones. Available from: [Link]
-
Xenometrix. (n.d.). Rat liver S9 Metabolic Activation for Ames Test, MNvit, Chromosomal Aberration Test. Available from: [Link]
-
ResearchGate. (n.d.). Positive controls list for AMES test. [Diagram]. Available from: [Link]
-
Hakura, A., et al. (2003). Use of human liver S9 in the Ames test: assay of three procarcinogens using human S9 derived from multiple donors. Regulatory Toxicology and Pharmacology, 37(1), 20-27. Available from: [Link]
-
Sumitomo Chemical. (2005). Alternative Methods for the Safety Evaluation of Chemicals. Sumitomo Kagaku, 2005-II. Available from: [Link]
-
Inotiv. (n.d.). Ames Assay. Available from: [Link]
-
Kauffmann, K., et al. (2020). Alternative Type of Ames Test Allows for Dynamic Mutagenicity Detection by Online Monitoring of Respiration Activity. Science of The Total Environment, 726, 137862. Available from: [Link]
-
Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Available from: [Link]
-
Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]
-
Li, Y., et al. (2021). The efficacy of bortezomib in human multiple myeloma cells is enhanced by combination with omega-3 fatty acids DHA and EPA: Timing is essential. Clinical Nutrition, 40(1), 123-132. Available from: [Link]
- ACS Publications. (2025).
-
Takeda, K., Mori, A., & Yanagida, M. (2011). Identification of Genes Affecting the Toxicity of Anti-Cancer Drug Bortezomib by Genome-Wide Screening in S. pombe. PLOS ONE, 6(7), e22021. Available from: [Link]
-
Wang, Y., et al. (2024). Multi-Omic Analysis Reveals the Impact of Bortezomib in Hyperleukocytic Acute Myeloid Leukemia. Journal of Inflammation Research, 17, 3051-3065. Available from: [Link]
-
Zhou, Y., et al. (2014). Pharmacogenomics of bortezomib test-dosing identifies hyperexpression of proteasome genes, especially PSMD4, as novel high-risk feature in myeloma treated with Total Therapy 3. Blood, 124(13), 2064-2072. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acids-a novel class of bacterial mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Ames positive boronic acids are not all eukaryotic genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigating a Relationship between the Mutagenicity of Arylboronic Acids and (11)B NMR Chemical Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oecd.org [oecd.org]
- 12. Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenometrix.ch [xenometrix.ch]
- 14. nucro-technics.com [nucro-technics.com]
- 15. enamine.net [enamine.net]
- 16. inotiv.com [inotiv.com]
- 17. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
